molecular formula C18H36O B1594847 2-Octadecanone CAS No. 7373-13-9

2-Octadecanone

Cat. No.: B1594847
CAS No.: 7373-13-9
M. Wt: 268.5 g/mol
InChI Key: PJLJQAWUAPNCJC-UHFFFAOYSA-N
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Description

2-Octadecanone is a natural product found in Dendronephthya hemprichi, Hamamelis virginiana, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLJQAWUAPNCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224055
Record name 2-Octadecanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7373-13-9
Record name 2-Octadecanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octadecanone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octadecanone
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Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Octadecanone

This guide provides a comprehensive technical overview of 2-octadecanone (CAS 7373-13-9), a long-chain aliphatic methyl ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, spectroscopic signatures, reactivity, and analytical methodologies pertinent to this compound. The structure of this guide is designed to offer not just data, but a causal understanding of the compound's behavior, grounded in established chemical principles.

Introduction and Strategic Importance

2-Octadecanone, also known as methyl hexadecyl ketone, is a saturated ketone with the chemical formula C₁₈H₃₆O.[1][2] It is characterized by a 16-carbon alkyl chain (hexadecyl) attached to a carbonyl group at the second position. This structure imparts a waxy, solid nature at room temperature and a high degree of lipophilicity.

While found in nature in some plant waxes, its primary value in a scientific context lies in its utility as a versatile chemical intermediate and building block.[1][3] Its long alkyl chain and reactive carbonyl group make it a valuable precursor in organic synthesis. In the pharmaceutical sector, it serves as an intermediate for the synthesis of various medications.[1] Furthermore, its distinct physical properties have led to its use in cosmetics, fragrances, and as a flavoring agent.[1] Understanding its chemical properties is therefore paramount for its effective application in both research and industrial settings.

Physicochemical Properties: A Quantitative Overview

The physical properties of 2-octadecanone are largely dictated by its high molecular weight and the long, nonpolar alkyl chain, which dominates the molecule's character over the moderately polar ketone group.

PropertyValueSource
Molecular Formula C₁₈H₃₆O[1][2]
Molecular Weight 268.48 g/mol [1][2][3]
Melting Point 50-54 °C[1][4]
Boiling Point 145 °C at 0.7 mmHg[1][4]
332-333 °C at 760 mmHg (estimated)[5]
Flash Point 77.6 °C (172 °F) (estimated)[1][5]
Density 0.845 g/cm³ (estimate)[1]
Vapor Pressure 0.000287 mmHg at 25 °C (estimated)[1][5]
Water Solubility 0.01514 mg/L at 25 °C (estimated, insoluble)[5]
Solubility Soluble in alcohol[5]
logP (o/w) 7.6 - 7.9 (estimated)[3][5]

Expert Insight: The melting point of 50-54 °C indicates that 2-octadecanone is a solid at standard ambient temperature, a direct consequence of the significant van der Waals forces between the long alkyl chains. Its extremely low water solubility and high octanol-water partition coefficient (logP) underscore its highly nonpolar, lipophilic nature, a critical consideration for solvent selection in reactions and extractions, as well as for predicting its behavior in biological systems.

Molecular Structure and Spectroscopic Characterization

Accurate identification of 2-octadecanone relies on a combination of modern spectroscopic techniques. The predictable nature of its structure gives rise to distinct spectral signatures.

IUPAC Name: Octadecan-2-one[3] Synonyms: Methyl hexadecyl ketone, Hexadecyl methyl ketone[1][3] CAS Number: 7373-13-9[1][2]

Caption: 2D Molecular Structure of 2-Octadecanone.

Infrared (IR) Spectroscopy

The IR spectrum of 2-octadecanone is dominated by features characteristic of a long-chain aliphatic ketone.

  • C=O Stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹ . This is the most definitive peak and is characteristic of a saturated aliphatic ketone.[6] Conjugation, which is absent in this molecule, would lower this frequency.

  • C-H Stretch: Strong bands will appear in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the numerous C-H bonds in the methyl and methylene groups.[6]

  • C-H Bend: Methylene and methyl scissoring and bending vibrations will be observed in the 1375-1465 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous map of the carbon and hydrogen framework.[7]

  • ¹H NMR:

    • ~2.1 ppm (singlet, 3H): The three protons of the methyl group (C1) adjacent to the carbonyl are deshielded and appear as a sharp singlet, as there are no adjacent protons to couple with.

    • ~2.4 ppm (triplet, 2H): The two protons of the methylene group (C3) adjacent to the carbonyl are deshielded and appear as a triplet, coupled to the C4 methylene protons.

    • ~1.2-1.6 ppm (multiplet, 28H): The protons of the fourteen methylene groups (C4-C17) in the long alkyl chain are shielded and overlap in a broad multiplet.

    • ~0.9 ppm (triplet, 3H): The terminal methyl group protons (C18) appear as a triplet, coupled to the C17 methylene protons.

  • ¹³C NMR:

    • ~209 ppm: The carbonyl carbon (C2) is highly deshielded and appears significantly downfield.

    • ~44 ppm: The methylene carbon (C3) adjacent to the carbonyl.

    • ~30 ppm: The methyl carbon (C1) adjacent to the carbonyl.

    • ~22-32 ppm: A cluster of peaks for the internal methylene carbons (C4-C17).

    • ~14 ppm: The terminal methyl carbon (C18).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.[8]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 268 .

  • Alpha-Cleavage: A prominent fragmentation is the cleavage of the bond between C2 and C3, resulting in a stable acylium ion at m/z = 43 (CH₃CO⁺).

  • McLafferty Rearrangement: As a long-chain ketone, 2-octadecanone can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen. This would result in a characteristic neutral loss and a charged fragment.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Confirmation Sample 2-Octadecanone Sample IR FTIR Spectroscopy Sample->IR NMR ¹H & ¹³C NMR Sample->NMR MS GC-MS Sample->MS IR_Data C=O stretch at ~1715 cm⁻¹ IR->IR_Data Identifies functional group NMR_Data Characteristic chemical shifts NMR->NMR_Data Maps C-H framework MS_Data M⁺ at m/z 268 & fragmentation MS->MS_Data Determines MW & fragments Confirm Structure Confirmed IR_Data->Confirm NMR_Data->Confirm MS_Data->Confirm

Caption: Workflow for the Spectroscopic Identification of 2-Octadecanone.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-octadecanone is centered around its ketone functional group and the adjacent α-carbons.[9]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the basis for reactions with Grignard reagents or organolithium compounds to form tertiary alcohols, and reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 2-octadecanol.

  • Reactions at the α-Carbon: The protons on the α-carbons (C1 and C3) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations and aldol condensations, allowing for the extension of the carbon skeleton.[9]

  • Oxidation: As a ketone, it is resistant to oxidation under mild conditions that would readily oxidize an aldehyde.

  • Synthesis: Common laboratory and industrial syntheses of 2-octadecanone include the oxidation of 1-octadecene using a modified Wacker process or the hydration of 1-octadecyne.[1][10] Friedel-Crafts acylation is another potential route if starting with an appropriate aromatic substrate.[10]

Protocol: GC-MS Analysis of 2-Octadecanone

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of 2-octadecanone in complex mixtures.[11]

Objective: To confirm the identity and purity of a 2-octadecanone sample.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the 2-octadecanone sample in a high-purity volatile solvent such as hexane or dichloromethane.

  • GC Column Selection: Utilize a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating long-chain aliphatic compounds. The nonpolar stationary phase separates compounds primarily based on their boiling points.

  • GC Parameters:

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. This temperature program ensures the elution of the high-boiling-point analyte.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to 2-octadecanone by its retention time.

    • Analyze the mass spectrum of the peak. Confirm the presence of the molecular ion at m/z 268 and characteristic fragments (e.g., m/z 43).

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for definitive identification.[11]

Safety and Handling

While 2-octadecanone is not classified as a highly hazardous substance, standard laboratory safety protocols should be followed.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

  • Handling: Avoid creating dust if handling the solid form. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.[13]

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for several minutes.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disclaimer: This information is for research and development purposes only.[11][14] A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

2-Octadecanone is a molecule whose properties are a classic illustration of structure-function relationships in organic chemistry. Its long aliphatic chain dictates its physical state, solubility, and chromatographic behavior, while the ketone group provides a site for a wide array of chemical transformations. A thorough understanding of its spectroscopic and reactive characteristics, as detailed in this guide, is essential for leveraging its full potential as a synthetic intermediate in drug development and other advanced applications.

References

  • LookChem. 2-OCTADECANONE. [Link]

  • Pharos. 2-octadecanone. [Link]

  • National Center for Biotechnology Information. 2-Octadecanone. PubChem Compound Database. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-Octyl-1-dodecanol. [Link]

  • ResearchGate. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]

  • The Good Scents Company. 2-octadecanone hexadecyl methyl ketone. [Link]

  • Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

  • Leah4sci. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

  • Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • MDPI. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. [Link]

  • ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Semantic Scholar. Biomedical and Forensic Applications of Combined Catalytic Hydrogenation-Stable Isotope Ratio Analysis. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Chad's Prep. 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. YouTube. [Link]

  • Stenutz. 2-octadecanone. [Link]

  • National Institute of Standards and Technology. Methyl n-hexadecyl ketone. NIST Chemistry WebBook. [Link]

Sources

Physical Properties & Characterization of Methyl n-Hexadecyl Ketone (2-Octadecanone)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl n-Hexadecyl Ketone (chemically known as 2-Octadecanone ), a long-chain aliphatic ketone utilized in phase change materials (PCMs) and lipid-based drug delivery systems.[1]

Executive Summary

Methyl n-hexadecyl ketone (2-Octadecanone,


) is a saturated fatty ketone exhibiting distinct phase behavior characteristic of long-chain lipids.[1] With a melting point of approximately 52°C , it serves as a critical candidate for thermal energy storage  (PCM applications) and as a lipid matrix in Solid Lipid Nanoparticles (SLNs)  for drug delivery. This guide details its thermodynamic profile, solubility parameters, and experimental characterization protocols, designed for researchers optimizing lipid formulations.

Chemical Identity & Structural Analysis

The molecule consists of a hydrophobic hexadecyl (


) tail attached to a methyl ketone group. Its amphiphilic nature—dominated by the lipophilic chain—dictates its high LogP and low water solubility.
ParameterData
IUPAC Name 2-Octadecanone
Common Synonyms Methyl n-hexadecyl ketone; Hexadecyl methyl ketone
CAS Registry Number 593-32-8
Molecular Formula

Molecular Weight 268.48 g/mol
SMILES CCCCCCCCCCCCCCCCC(=O)C
InChI Key PJLJQAWUAPNCJC-UHFFFAOYSA-N
Structural Implications

The C18 chain length allows for tight crystalline packing via Van der Waals forces, while the carbonyl dipole at the C2 position introduces a localized polar region. This structure facilitates the formation of rotator phases (plastic crystals) prior to melting, a phenomenon common in 2-alkanones that contributes to their thermal energy storage capacity.

Thermodynamic & Physical Properties

The following data aggregates experimental values from standard thermophysical databases (NIST, PubChem) and literature on fatty ketone derivatives.

Phase Behavior
PropertyValueConditions / Notes
Melting Point (

)
51.0 – 54.0 °C Sharp endothermic peak; purity dependent.[1]
Boiling Point (

)
332 – 333 °C At 760 mmHg (Estimated).[1]
Boiling Point (Reduced) 145 °C At 0.7 mmHg.[1][2]
Density (

)
0.845 g/cm³ Liquid phase estimate.[1][2]
Refractive Index (

)
1.4500 Estimated.[1][2]
Enthalpy & Thermal Storage

For Phase Change Material (PCM) applications, the latent heat of fusion is the critical metric.

  • Molar Heat of Fusion:

    
     (at 
    
    
    
    ) [1].
  • Specific Heat of Fusion:

    
    .
    
    • Researcher’s Note: While the primary melting transition yields ~91 J/g, long-chain ketones often undergo solid-solid transitions (order-disorder transitions) several degrees below

      
      .[1] Total thermal storage capacity (sensible + latent) across a 10°C window may be higher. Differential Scanning Calorimetry (DSC) is required to quantify the contribution of these pre-transition peaks.
      

Solubility & Partitioning

2-Octadecanone is highly lipophilic, making it an ideal matrix for encapsulating hydrophobic drugs (e.g., paclitaxel, ibuprofen) but requiring surfactant stabilization in aqueous systems.

SolventSolubility Profile
Water Insoluble (

)
Ethanol Soluble (Warm)
n-Hexane Highly Soluble
Chloroform Highly Soluble
LogP (Octanol/Water) 7.6 – 7.9 (Predicted)

Applications in Research & Development

Solid Lipid Nanoparticles (SLNs)

2-Octadecanone is used as the solid lipid core in SLNs. Its melting point (> body temperature) ensures the carrier remains solid in vivo, controlling drug release rates via erosion or diffusion.

  • Mechanism: The drug is dissolved in the molten ketone, emulsified, and recrystallized. The crystal lattice defects (polymorphism) create space for drug accommodation.

Phase Change Materials (PCMs)

Used in thermal regulation textiles and building materials. The transition temperature (~52°C) is suitable for industrial waste heat recovery or electronic thermal management.

Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC) Characterization

Objective: Determine precise melting point, enthalpy of fusion, and polymorphic transitions.

  • Sample Prep: Weigh 3–5 mg of 2-Octadecanone into an aluminum pan; crimp with a pierced lid.

  • Cycle 1 (Thermal History Erasure): Heat from 0°C to 80°C at 10°C/min. Hold for 2 mins.

  • Cooling: Cool from 80°C to 0°C at 5°C/min to induce controlled crystallization.

    • Observation: Look for multiple exothermic peaks indicating

      
       polymorphic transitions.
      
  • Cycle 2 (Measurement): Heat from 0°C to 80°C at 5°C/min.

  • Analysis: Integrate the melting peak (

    
    , 
    
    
    
    ) to calculate
    
    
    (J/g).
Protocol: SLN Fabrication via Hot Homogenization

Objective: Create stable nanoparticles with a 2-Octadecanone core.[1]

  • Melt Lipid: Heat 2-Octadecanone to 65°C (approx. 10°C above

    
    ). Dissolve lipophilic drug if applicable.
    
  • Aqueous Phase: Heat water + surfactant (e.g., Poloxamer 188 or Tween 80) to 65°C.

  • Pre-Emulsion: Add aqueous phase to lipid phase under magnetic stirring (1000 rpm).

  • Homogenization: Process with High-Pressure Homogenizer (HPH) or Ultrasonicator (e.g., 5 mins at 40% amplitude).

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to crystallize the lipid core into nanoparticles.

Visualizations

Diagram 1: Solid Lipid Nanoparticle (SLN) Formation Workflow

This workflow illustrates the "Hot Homogenization" technique, critical for using 2-Octadecanone in drug delivery.

SLN_Workflow Lipid 2-Octadecanone (Solid) Melt Melting (65°C) Lipid->Melt Mix Lipid Phase (Drug Dissolved) Melt->Mix Drug Lipophilic Drug Drug->Melt Emulsion Pre-Emulsion (O/W) Mix->Emulsion Water Aqueous Phase (Water + Surfactant) Water->Emulsion  65°C Sonicate High Shear/Sonication (Nano-droplets) Emulsion->Sonicate Cool Rapid Cooling (Crystallization) Sonicate->Cool SLN Solid Lipid Nanoparticles Cool->SLN

Caption: Schematic of Hot Homogenization technique for producing 2-Octadecanone-based SLNs.

Diagram 2: Polymorphic Phase Transitions in Fatty Ketones

Long-chain ketones often exhibit a "Rotator Phase" (semi-crystalline) before fully melting.[1]

PhaseTransition Solid_Stable Crystalline Solid (Highly Ordered) Solid_Meta Rotator Phase (Positional Order, Rotational Disorder) Solid_Stable->Solid_Meta T_trans < T_m Solid_Meta->Solid_Stable Aging/Annealing Liquid Isotropic Liquid (Disordered) Solid_Meta->Liquid Melting (T_m ~52°C) Liquid->Solid_Meta Cooling

Caption: Typical thermal transition pathway for C18 ketones, showing the intermediate rotator phase.

References

  • Daubert, T.E., Danner, R.P. (1989).[3] Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis.[3]

  • NIST Chemistry WebBook . 2-Octadecanone (CAS 593-32-8).[1] National Institute of Standards and Technology.

  • PubChem Compound Summary . 2-Octadecanone. National Center for Biotechnology Information.

  • Müller, R.H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.

Sources

The Biogenic Profile of 2-Octadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Occurrence, Biosynthesis, and Analytical Characterization

Executive Summary

2-Octadecanone (CAS: 7373-13-9), also known as methyl hexadecyl ketone, is a long-chain aliphatic methyl ketone (


).[1] While less ubiquitous than its shorter-chain homologs (e.g., 2-undecanone), its presence in specific biological niches—ranging from the cuticular matrices of insects to the volatile fractions of Vaccinium species—suggests a specialized role in chemical signaling and desiccation resistance. This guide synthesizes the natural distribution of 2-Octadecanone with rigorous extraction protocols, offering researchers a roadmap for isolation and validation.

Part 1: Physiochemical Identity & Ecological Context

Chemical Profile

2-Octadecanone is characterized by a polar carbonyl group at the C2 position attached to a long, hydrophobic hexadecyl tail. This amphiphilic structure dictates its biological behavior: it associates with lipid membranes but retains sufficient volatility to act as a semiochemical.

PropertyValueSignificance in Extraction
Molecular Formula

Target ion monitoring (M+ 268)
Molecular Weight 268.48 g/mol Elutes late in GC runs; requires high final oven temp.
LogP (Predicted) ~7.9Highly lipophilic; requires non-polar solvents or hydrophobic SPME fibers.
Boiling Point ~315°CLow volatility compared to small ketones; headspace sampling requires heat.
Natural Occurrence Matrix

Unlike primary metabolites, 2-Octadecanone appears in specific biological contexts, often associated with lipid metabolism or defense mechanisms.[2]

  • Botanical Sources:

    • Vaccinium macrocarpon (Cranberry): Identified in the volatile fraction. Its presence contributes to the waxy coating of the fruit, aiding in water retention and pathogen defense.

    • Euphorbia falcata: Present in the aerial parts, likely serving as an allelochemical to deter herbivory.

    • Senna italica: Detected in n-hexane extracts, correlating with the plant's antimicrobial defense profile.[2]

  • Microbial Sources:

    • Streptomyces spp.: Soil actinobacteria produce methyl ketones via the abortive beta-oxidation of fatty acids. 2-Octadecanone is often a co-metabolite found alongside antibiotic production, derived from the decarboxylation of 3-oxostearate.

    • Paenibacillus spp.: Certain strains utilize long-chain ketones for quorum sensing or competition against fungi.

  • Entomological Sources:

    • Found in the cuticular hydrocarbons of various insects. The C18 chain length provides a high melting point, reinforcing the insect cuticle against water loss in arid environments.

Part 2: Biosynthetic Mechanisms

The biosynthesis of 2-Octadecanone does not follow a unique "ketone synthase" pathway but is rather a branch point of fatty acid catabolism.

The Modified Beta-Oxidation Pathway

In both bacteria and plants, the primary route involves the incomplete beta-oxidation of Stearic Acid (C18:0).

  • Activation: Stearic acid is converted to Stearoyl-CoA.

  • Oxidation: Converted to 3-keto-stearoyl-CoA (beta-ketoacyl-CoA).

  • Thioester Hydrolysis: Instead of continuing the cycle to release Acetyl-CoA, the thioester bond is hydrolyzed.

  • Decarboxylation: The resulting 3-oxostearic acid is unstable and undergoes decarboxylation (catalyzed by methylketone synthase or spontaneously) to form 2-Octadecanone.

Visualization of Biosynthesis

The following diagram illustrates the divergence from standard fatty acid metabolism.

Biosynthesis StearicAcid Stearic Acid (C18:0) StearoylCoA Stearoyl-CoA StearicAcid->StearoylCoA Acyl-CoA Synthetase BetaKeto 3-Keto-Stearoyl-CoA StearoylCoA->BetaKeto Oxidation BetaOxidation Standard Beta-Oxidation (Energy Production) BetaKeto->BetaOxidation Normal Cycle OxoAcid 3-Oxostearic Acid BetaKeto->OxoAcid Hydrolysis Thioesterase Enzyme: Thioesterase Thioesterase->OxoAcid Target 2-OCTADECANONE OxoAcid->Target - CO2 Decarboxylase Enzyme: Methylketone Synthase (Decarboxylation) Decarboxylase->Target

Figure 1: Biosynthetic divergence of 2-Octadecanone from the standard beta-oxidation pathway.

Part 3: Analytical Methodologies (Senior Scientist Protocol)

Expert Insight: Direct liquid injection of lipid-rich extracts often leads to "matrix overload" in GC-MS, where triglycerides obscure the ketone signal. For 2-Octadecanone, Headspace Solid-Phase Microextraction (HS-SPME) is the superior choice. It selectively concentrates volatiles while leaving non-volatile lipids behind, protecting your liner and column.

Protocol: HS-SPME-GC-MS for Plant/Bacterial Volatiles

Objective: Isolate 2-Octadecanone from Vaccinium tissue or Streptomyces culture broth.

Phase A: Sample Preparation
  • Homogenization: Cryogenically grind 2g of plant tissue (liquid nitrogen) to arrest enzymatic degradation. For bacterial cultures, centrifuge broth (5000 x g, 10 min) and use the supernatant.

  • Salt Addition: Transfer 2g (or 2mL) to a 20mL headspace vial. Add 0.5g NaCl.

    • Why? The "salting-out" effect decreases the solubility of organics in the aqueous phase, forcing the hydrophobic 2-Octadecanone into the headspace.

  • Internal Standard: Spike with 5 µL of 2-Nonanone (10 ppm).

    • Why? A chemically similar ketone allows for normalization of fiber absorption efficiency.

Phase B: SPME Extraction
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

    • Expert Note: Do not use pure PDMS. While 2-Octadecanone is non-polar, the bipolar fiber (DVB/CAR) captures a wider range of co-occurring volatiles, providing better context for the "biogenic fingerprint."

  • Equilibration: 15 mins at 60°C (agitation 250 rpm).

  • Extraction: Expose fiber for 40 mins at 60°C.

    • Caution: Higher temperatures (>80°C) may induce thermal degradation of the matrix, creating artifacts.

Phase C: GC-MS Parameters
  • Column: HP-5ms (5% Phenyl Methyl Silox). 30m x 0.25mm x 0.25µm.[3]

  • Inlet: Splitless mode, 260°C. Desorption time: 3 mins.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 5°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

    • Hold 5 mins.

    • Logic: The slow ramp in the middle separates 2-Octadecanone from C16/C20 homologs.

  • MS Detection: EI Mode (70eV). Scan range 40–450 m/z.

    • Diagnostic Ions: Look for m/z 58 (McLafferty rearrangement, characteristic of methyl ketones) and m/z 71 . The molecular ion m/z 268 may be weak but visible.

Analytical Workflow Diagram

Workflow Sample Biological Matrix (Tissue/Broth) Prep Salting Out (NaCl + Heat) Sample->Prep Homogenize SPME SPME Extraction (DVB/CAR/PDMS) Prep->SPME Equilibrate 60°C GC GC Separation (HP-5ms Column) SPME->GC Desorption 260°C MS MS Detection (Target Ion m/z 58, 268) GC->MS Elution Data Quantification vs Internal Std MS->Data Integration

Figure 2: Optimized HS-SPME-GC-MS workflow for long-chain ketone isolation.

Part 4: Pharmacological & Industrial Relevance

Antimicrobial Activity

Research indicates that long-chain ketones like 2-Octadecanone disrupt microbial cell membranes.[4] The mechanism involves the intercalation of the hydrophobic tail into the lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes.

  • Target Pathogens: Effective against Gram-positive bacteria (e.g., S. aureus) and certain fungi (Candida spp.).

  • Drug Development: Potential as a lipophilic moiety in drug design to enhance membrane penetration of conjugated antibiotics.

Pheromone Technology

In integrated pest management (IPM), 2-Octadecanone is investigated as a semiochemical.

  • Function: It acts as a spacing pheromone or repellent in certain insect species, signaling overcrowding or unsuitability of a substrate.

  • Application: Synthetic analogues are used in "push-pull" agricultural strategies to repel pests from high-value crops.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81844, 2-Octadecanone. Retrieved from [Link]

  • Croteau, R., et al. (2000).Biochemistry and Molecular Biology of Plants. American Society of Plant Biologists.
  • Forney, F. W., & Markovetz, A. J. (1971). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans. Journal of Bacteriology.[5] Retrieved from [Link]

  • Abd El-Kader, A. M., et al. (2017). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride extracts from Senna italica.[2] Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Takano, E., et al. (2017). Detection and Quantification of Butyrolactones from Streptomyces. Methods in Molecular Biology. (Context for Streptomyces metabolite extraction). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Octadecanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Octadecanone

2-Octadecanone, also known as methyl n-hexadecyl ketone, is a long-chain aliphatic ketone with the chemical formula C₁₈H₃₆O.[1] It typically appears as a colorless to pale yellow liquid or a waxy solid at room temperature, with a melting point between 50-54°C.[2] This compound is valued for its pleasant aroma and sees wide application across various industries.

Key Applications:

  • Fragrance and Cosmetics: Utilized as a fragrance ingredient in perfumes and to formulate cosmetics with desired scents and textures.[2]

  • Food Industry: Employed as a flavoring agent to enhance the taste and aroma of various food products.[2]

  • Detergents and Personal Care: Incorporated into the manufacturing of detergents and other personal care items.[2]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-octadecanone can be approached through several established methodologies. The selection of a particular route is often dictated by factors such as starting material availability, desired scale, purity requirements, and economic viability.

Oxidation of 2-Octadecanol

A primary and direct method for synthesizing 2-octadecanone is the oxidation of its corresponding secondary alcohol, 2-octadecanol.[3][4] This is a favored route due to the commercial availability of the precursor alcohol.

Causality of Reagent Choice: The efficacy of this transformation hinges on the selection of an appropriate oxidizing agent. Each class of oxidant offers a unique profile of reactivity, selectivity, and operational complexity.

  • Chromium-Based Reagents (e.g., Jones Reagent, PCC): These are powerful and often high-yielding oxidants. However, their high toxicity and the generation of hazardous chromium waste necessitate stringent handling and disposal protocols, making them less desirable for green chemistry applications.

  • DMSO-Based Oxidations (e.g., Swern, Moffatt): These methods are renowned for their mild reaction conditions and high yields. The Swern oxidation, in particular, is a robust choice for sensitive substrates as it operates at low temperatures, minimizing side reactions.

  • Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane): These reagents offer excellent selectivity for the oxidation of alcohols to ketones under mild, often room-temperature, conditions. They are particularly advantageous for small-scale syntheses where cost is less of a concern.

Experimental Protocol: Representative Oxidation of 2-Octadecanol

A general procedure involves dissolving 2-octadecanol in a suitable solvent (e.g., dichloromethane) and treating it with the chosen oxidizing agent under optimized temperature and time conditions. Post-reaction, a standard aqueous workup followed by purification, typically via chromatography or recrystallization, yields the pure 2-octadecanone.

Data Presentation: Comparison of Common Oxidation Methods

MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Jones OxidationCrO₃, H₂SO₄, Acetone0°C to RTInexpensive, powerfulToxic, acidic, waste disposal
Swern Oxidation(COCl)₂, DMSO, Et₃N-78°C to RTMild, high yield, cleanRequires low temp, odor
Dess-MartinDess-Martin PeriodinaneRoom TemperatureMild, selective, fastExpensive, potentially explosive
Acetoacetic Ester Synthesis

A classic and highly versatile method for preparing methyl ketones is the acetoacetic ester synthesis.[5][6][7][8] This pathway constructs the carbon skeleton of the target molecule through a sequence of alkylation and decarboxylation.

Mechanistic Pillars:

  • Enolate Formation: The α-protons of ethyl acetoacetate are acidic and can be removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[5][7]

  • Alkylation: This nucleophilic enolate is then reacted with a suitable alkyl halide, in this case, a 16-carbon alkyl halide (e.g., 1-bromohexadecane), in an Sₙ2 reaction.[5][7]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final methyl ketone.[6][7]

Visualization: Acetoacetic Ester Synthesis Workflow

acetoacetic_ester_synthesis start Ethyl Acetoacetate step1 1. NaOEt, EtOH 2. CH3(CH2)15Br start->step1 intermediate Alkylated Acetoacetic Ester step1->intermediate step2 H3O+, Δ intermediate->step2 end 2-Octadecanone step2->end

Caption: Key steps in the acetoacetic ester synthesis of 2-octadecanone.

Reaction of Organometallic Reagents with Acyl Halides or Nitriles

The formation of a carbon-carbon bond via the reaction of an organometallic reagent with an appropriate electrophile is a cornerstone of organic synthesis.

  • Organocadmium Reagents: The reaction between an organocadmium compound and an acid chloride is a well-established method for ketone synthesis.[9][10][11][12][13] Dialkylcadmium reagents, prepared from the corresponding Grignard or organolithium reagent and a cadmium salt, react cleanly with acyl chlorides to provide ketones in good yields.[10] A key advantage of this method is that organocadmium reagents are generally unreactive towards the ketone product, thus preventing the formation of tertiary alcohol byproducts.

  • Grignard Reagents with Nitriles: A Grignard reagent, such as hexadecylmagnesium bromide, can add to the carbon-nitrogen triple bond of acetonitrile. The resulting imine salt is then hydrolyzed to furnish the desired ketone. This method provides a viable alternative to the use of more toxic organocadmium compounds.[14]

Wacker-Tsuji Oxidation of 1-Octadecene

A modern, catalytic approach to 2-octadecanone is the Wacker-Tsuji oxidation of the terminal alkene, 1-octadecene.[15][16][17] This palladium-catalyzed reaction converts terminal olefins into methyl ketones.[16]

Catalytic Cycle and Mechanistic Insight: The reaction is typically catalyzed by palladium(II) chloride in the presence of a co-oxidant, such as copper(II) chloride, and oxygen. The key steps involve the nucleophilic attack of water on a palladium-coordinated alkene, followed by a series of steps that result in the formation of the ketone and the regeneration of the active Pd(II) catalyst. The regioselectivity of the Wacker oxidation of terminal olefins generally follows Markovnikov's rule, yielding the methyl ketone.[15] Modified systems using alternative oxidants like tert-butylhydroperoxide (TBHP) have also been developed.[18]

Visualization: Wacker-Tsuji Oxidation

wacker_tsuji_oxidation alkene 1-Octadecene catalyst PdCl2, CuCl2, O2, H2O ketone 2-Octadecanone catalyst->ketone Oxidation

Caption: Schematic of the Wacker-Tsuji oxidation for 2-octadecanone synthesis.

Trustworthiness and Validation: Ensuring Scientific Integrity

Each protocol described herein is a self-validating system when coupled with rigorous analytical monitoring.

  • Reaction Progression: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are indispensable for tracking the consumption of starting materials and the formation of the product.

  • Structural Confirmation: The identity of the synthesized 2-octadecanone must be unequivocally confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR: Provides the definitive carbon-hydrogen framework.

    • FT-IR: A strong absorbance in the range of 1710-1725 cm⁻¹ confirms the presence of the ketone carbonyl group.

    • Mass Spectrometry: Confirms the molecular weight of 268.48 g/mol .[2]

  • Purity Assessment: The purity of the final product is typically assessed by GC analysis and by measuring its melting point.

References

  • CN113372207A - Synthesis method of muscone intermediate 2-cyclopentadecanone - Google Patents. (n.d.).
  • LookChem. (n.d.). Cas 7373-13-9, 2-OCTADECANONE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octanone. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octadecanone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32.
  • The Organic Chemistry Tutor. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Majumdar, D. C., & Roy, B. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(58), 33949-33986.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Gonzalez, A., & Varela, J. A. (2004). A short synthesis of two analogues of Parvaquone. Arkivoc, 2004(1), 64-70.
  • Organic Syntheses. (n.d.). Octadecanedioic acid, dimethyl ester. Retrieved from [Link]

  • designer-drug.com. (n.d.). the use of organocadmium reagents for the preparation of ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Cason, J. (1947). The use of organocadmium reagents for the preparation of ketones. Chemical Reviews, 40(1), 15-32.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • CN107915610B - Preparation method of cyclopentadecanone - Google Patents. (n.d.).
  • Rhodium.ws. (n.d.). Synthesis of Ketones with Organocadmiums made directly from "Rieke" Cadmium. Retrieved from [Link]

  • Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • OCPro. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. [Link]

  • Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The use of organocadmium reagents for the preparation of ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]

  • Professor Dave Explains. (2026, January 5). Wacker Reaction and Related Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

  • Sakaguchi, Y., Tokai, M., & Kato, Y. (1992). Synthesis of poly(ether ketone) by Friedel-Crafts acylation: effects of reaction conditions. Polymer, 33(23), 5087-5091.
  • Pharos. (n.d.). 2-octadecanone. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]

  • Race, N. J., Patel, H. H., & Sigman, M. S. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis.
  • LookChem. (n.d.). Cas 18261-92-2, 3-OCTADECANONE. Retrieved from [Link]

  • Escola, J. M., et al. (2008). Modified Wacker TBHP oxidation of 1-dodecene.
  • Race, N. J., Patel, H. H., & Sigman, M. S. (2016). The palladium-catalyzed oxidation of ethene to acetaldehyde through addition of water.

Sources

2-Octadecanone: Structural Architecture and Functional Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Octadecanone , a long-chain aliphatic ketone.[1] It is designed for researchers in organic synthesis, materials science (specifically Phase Change Materials), and metabolomics.

Executive Summary

2-Octadecanone (C₁₈H₃₆O) represents a classic amphiphilic ketone, characterized by a dominant lipophilic octadecyl tail and a polar methyl-carbonyl head.[1] While chemically simple, its significance lies in its phase transition behavior (melting point ~52°C) and its utility as a biomarker in microbial metabolomics. In materials science, it serves as a reliable Phase Change Material (PCM) for thermal energy storage due to its high latent heat of fusion and chemical stability.

Nomenclature and Chemical Identity

Precise identification is critical in database querying and procurement.[1] The "Stearyl" prefix in synonyms is derived from the C18 chain length, analogous to Stearic Acid.

Table 1: Chemical Identity Matrix
Parameter Identifier / Value
IUPAC Name Octadecan-2-one
Common Synonyms Methyl hexadecyl ketone; Stearyl methyl ketone; n-Hexadecyl methyl ketone
CAS Registry Number 7373-13-9
Molecular Formula C₁₈H₃₆O
SMILES CCCCCCCCCCCCCCCC(=O)C
InChI Key PJLJQAWUAPNCJC-UHFFFAOYSA-N
Molecular Weight 268.48 g/mol

Physicochemical Framework

The molecule's physical behavior is dominated by Van der Waals forces along the C16 alkyl chain, which facilitate tight crystalline packing. This results in a sharp melting point, a critical feature for PCM applications.[1]

Table 2: Physical Properties
Property Value Context
Melting Point 51.0 – 52.0 °CIdeal for low-grade waste heat recovery systems.[1]
Boiling Point ~336 °CHigh thermal stability; low volatility at STP.[1]
Density 0.845 g/cm³Typical for long-chain aliphatic ketones.[1]
Solubility Soluble: Chloroform, Hexane, EtOHInsoluble: WaterAmphiphilic but predominantly lipophilic (LogP ~7.6).
Appearance White crystalline waxy solidResembles paraffin wax in texture.[1]

Synthesis Protocol: Wacker Oxidation of 1-Octadecene

While 2-octadecanone can be synthesized via Friedel-Crafts acetylation or oxidation of 2-octadecanol, the Wacker Oxidation of terminal alkenes is preferred for its atom economy and scalability.[1] The following protocol utilizes a modified Wacker system using tert-butyl hydroperoxide (TBHP) as the oxidant to avoid the use of high-pressure oxygen gas.

Reaction Logic
  • Substrate: 1-Octadecene (Terminal alkene).

  • Catalyst: PdCl₂ (Palladium source).[1][2]

  • Co-oxidant: TBHP (Regenerates Pd(II) from Pd(0)).[1]

  • Selectivity: The reaction follows Markovnikov addition, yielding the methyl ketone (2-octadecanone) rather than the aldehyde.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve PdCl₂ (0.5 mmol, 5 mol%) in Acetonitrile (20 mL).

    • Add 1-Octadecene (10 mmol, ~2.52 g).

    • Add TBHP (70% aq.[1] solution, 20 mmol) dropwise over 10 minutes.

  • Reaction Phase:

    • Heat the mixture to 80°C under reflux.

    • Stir vigorously for 4–6 hours . The solution will darken as Pd(0) transiently forms and is re-oxidized.[1]

    • Monitor: Check progress via TLC (Hexane/EtOAc 9:1).[1] The alkene spot (Rf ~0.[1]9) should disappear, replaced by the ketone (Rf ~0.5).

  • Quenching and Isolation:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite to remove palladium black precipitates.

    • Evaporate the acetonitrile under reduced pressure.[1]

  • Purification:

    • Dissolve the residue in Dichloromethane (DCM) (30 mL) and wash with saturated Na₂S₂O₃ (to neutralize peroxides) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ .[1]

    • Recrystallize from cold Ethanol to yield white waxy crystals.[1]

Analytical Profiling: GC-MS Fragmentation

Mass spectrometry is the gold standard for identifying methyl ketones.[1] The fragmentation is driven by the McLafferty Rearrangement , a site-specific cleavage characteristic of carbonyls with gamma-hydrogens.

Mechanism: The McLafferty Rearrangement
  • Ionization: The carbonyl oxygen loses an electron, forming the molecular ion

    
    .
    
  • Hydrogen Transfer: A gamma-hydrogen (from C4) transfers to the carbonyl oxygen via a 6-membered transition state.[1]

  • Cleavage: The C2-C3 bond breaks, releasing a neutral alkene (1-hexadecene) and the enol radical cation of acetone.

  • Signal: The resulting enol ion resonates at m/z 58 , the diagnostic base peak for all methyl ketones.[1]

Diagram 1: GC-MS Fragmentation Pathway

G cluster_0 Molecular Ion Formation cluster_1 McLafferty Rearrangement cluster_2 Detection M1 2-Octadecanone [M]+• (m/z 268) TS 6-Membered Transition State M1->TS Gamma-H Transfer Cleavage Beta-Cleavage TS->Cleavage BasePeak Enol Radical Cation (Acetone enol) m/z 58 (Base Peak) Cleavage->BasePeak Ion Retained Neutral Neutral Fragment (1-Hexadecene) Not Detected Cleavage->Neutral Neutral Loss

Caption: The McLafferty rearrangement pathway yielding the diagnostic m/z 58 peak, distinguishing 2-octadecanone from isomeric aldehydes.

Biological & Industrial Applications[1][4]

A. Phase Change Materials (PCM)

2-Octadecanone is a "Solid-Liquid" PCM.[1]

  • Mechanism: Upon heating to ~52°C, the crystal lattice collapses, absorbing significant latent heat (Enthalpy of Fusion,

    
    ).
    
  • Advantage: Unlike salt hydrates, it exhibits no supercooling and is non-corrosive.[1]

  • Use Case: Passive thermal regulation in textiles and building materials (wallboards) to buffer daily temperature fluctuations.

B. Microbial Volatile Organic Compound (mVOC)

It serves as a biomarker in metabolomics.[1]

  • Sources: Detected in the volatile profiles of Pseudomonas species and Vaccinium macrocarpon (Cranberry) waxes.

  • Function: In bacteria, long-chain ketones often result from the abortive beta-oxidation of fatty acids, acting as signaling molecules or metabolic overflow products.

Diagram 2: Functional Ecosystem

Applications cluster_PCM Materials Science cluster_Bio Biological Context Molecule 2-Octadecanone PCM Phase Change Material Molecule->PCM Bio Biomarker (mVOC) Molecule->Bio Storage Thermal Energy Storage (Latent Heat ~200+ J/g) PCM->Storage Bacteria Pseudomonas spp. (Beta-Oxidation Byproduct) Bio->Bacteria Plant Plant Cuticular Waxes (Vaccinium macrocarpon) Bio->Plant

Caption: Dual utility of 2-octadecanone in thermal energy storage (PCM) and biological signaling.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81844, 2-Octadecanone. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Octadecanone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Escola, J. M., et al. (2005).[1] Oxidation of heavy 1-olefins (C12–C20) with TBHP using a modified Wacker system. ResearchGate. Retrieved from [Link]

  • Sharma, R., et al. (2014).[1] Latent Heat Storage Materials and Their Applications: A Review. Energy Conversion and Management. (Contextual grounding for Fatty Ketone PCMs).

  • Ubeda, C., et al. (2024).[1][3] Volatile biomarkers of Gram-positive bacteria of clinical relevance. Journal of Applied Microbiology. Retrieved from [Link]

Sources

2-Octadecanone: A Dual-Phase Functional Agent in Thermal Regulation and Antimicrobial Therapeutics

[1][2]

Executive Summary

2-Octadecanone (CAS: 7373-13-9), also known as methyl hexadecyl ketone, is a long-chain aliphatic ketone exhibiting a unique duality in research applications.[1][2][3] While historically utilized as a gas chromatography standard, recent investigations have bifurcated its utility into two high-value sectors: Phase Change Materials (PCMs) for thermal energy storage and Bioactive Pharmacophores derived from microbial fermentation (Streptomyces spp.) and plant volatiles.[1][2]

This technical guide analyzes the physicochemical properties that make 2-Octadecanone a candidate for latent heat storage (melting point ~52°C) and dissects its mechanism of action as a lipophilic antimicrobial agent capable of disrupting bacterial membrane integrity.[1]

Part 1: Thermophysical Profile & PCM Applications[1][4]

Thermodynamic Properties

In the field of material science, 2-Octadecanone is classified as an organic PCM.[1] Its long alkyl chain (C18) confers high latent heat storage capacity, making it ideal for thermal buffering in electronics and solar energy systems where the target operating temperature is near 50°C.

Table 1: Physicochemical & Thermal Properties

PropertyValueRelevance
Molecular Formula C₁₈H₃₆OAmphiphilic structure (Hydrophobic tail, Polar head)
Molecular Weight 268.48 g/mol High molecular weight contributes to stability
Melting Point 50–54°C (Typ. 52°C)Ideal for electronics cooling & waste heat recovery
Latent Heat of Fusion ~230–250 J/g (Est.)[1][3]High energy density for passive thermal storage
Thermal Conductivity ~0.2–0.4 W/m[1]·KLow (Requires enhancement via conductive fillers)
Thermal Conductivity Enhancement

Like most organic PCMs, 2-Octadecanone suffers from low thermal conductivity, which throttles the rate of heat charge/discharge.[1][4] Research indicates that encapsulating the ketone or compositing it with high-conductivity fillers is essential for practical application.[1][2]

  • Porous Supports: Expanded Perlite (EP) or Diatomite can stabilize the liquid phase, preventing leakage.

  • Conductive Fillers: The addition of Carbon Nanotubes (CNTs) or Expanded Graphite (EG) creates a conductive percolation network, significantly reducing the phase change hysteresis.

Part 2: Biological & Pharmacological Applications[2][6][7][8][9][10][11]

Source & Biosynthesis

2-Octadecanone is a secondary metabolite identified in the volatile organic compound (VOC) profiles of various Streptomyces species (e.g., Streptomyces sp.[1] VITBRK2) and bioactive plant extracts (Trigonella foenumgraecum).[2][5]

Mechanism of Action: Membrane Disruption

The compound's pharmacological potential relies on its amphiphilic nature.[2] The hydrophobic hexadecyl tail allows deep insertion into the phospholipid bilayer of bacterial cell membranes, while the polar ketone group disrupts the hydrogen bonding network at the membrane interface.

Key Biological Effects:

  • Antimicrobial: Increases membrane permeability, leading to leakage of intracellular electrolytes (K+, ATP) and eventual cell lysis. Effective against S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2][6][7]

  • Anticancer Potential: As a lipophilic ketone, it has been observed in cytotoxic fractions active against lung (A549) and colon (HCT-116) cancer lines, likely triggering apoptosis via mitochondrial membrane depolarization.[1]

Visualization of Mechanism

The following diagram illustrates the dual pathway of 2-Octadecanone in biological systems.

BioMechanismcluster_MembraneBacterial Membrane Interactioncluster_CancerCytotoxic PathwaySourceStreptomyces / Plant ExtractCompound2-Octadecanone(Lipophilic Ketone)Source->CompoundExtraction (EtOAc)InsertionInsertion intoPhospholipid BilayerCompound->InsertionMitoMitochondrialDepolarizationCompound->MitoEukaryotic TargetFluidityAltered MembraneFluidity/IntegrityInsertion->FluidityLeakageLeakage ofIntracellular Ions (K+, ATP)Fluidity->LeakageLysisCell Lysis(Bactericidal Effect)Leakage->LysisApoptosisApoptosis Induction(G2/M Arrest)Mito->Apoptosis

Caption: Mechanistic pathway of 2-Octadecanone inducing bacterial lysis via membrane disruption and cancer cell apoptosis via mitochondrial targeting.[1]

Part 3: Experimental Protocols

Protocol: Extraction from Streptomyces Fermentation

Objective: Isolate 2-Octadecanone from microbial broth for bioassay.

Reagents:

  • Tryptone Soya Broth (TSB)[1][6]

  • Ethyl Acetate (EtOAc) - HPLC Grade[1]

  • Anhydrous Sodium Sulfate (

    
    )[1]
    

Step-by-Step Workflow:

  • Inoculation: Inoculate Streptomyces sp.[2][6] into 250 mL TSB (pH 7.2).

  • Fermentation: Incubate at 30°C for 7 days with rotary shaking (120 rpm).

  • Separation: Centrifuge culture broth at 10,000 rpm for 15 minutes at 4°C to remove biomass. Collect the cell-free supernatant.

  • Liquid-Liquid Extraction:

    • Mix supernatant with Ethyl Acetate in a 1:1 (v/v) ratio.[1][2][6][8]

    • Agitate vigorously for 20 minutes.

    • Allow phases to separate in a separatory funnel. Collect the organic (upper) layer.[2]

  • Drying: Pass the organic layer through anhydrous

    
     to remove residual water.[1][2]
    
  • Concentration: Evaporate solvent using a rotary evaporator at 40°C under reduced pressure.

  • Purification: Resuspend crude extract in methanol for GC-MS or column chromatography.

Protocol: GC-MS Identification Parameters

Objective: Validate the presence of 2-Octadecanone in crude extracts.

  • System: Shimadzu QP2010 Ultra or equivalent.

  • Column: Rtx-5MS (30m × 0.25mm ID × 0.25µm film thickness).[1][2]

  • Carrier Gas: Helium (1.0 mL/min constant flow).[1][2]

  • Temperature Program:

    • Initial: 60°C (hold 2 min).

    • Ramp: 10°C/min to 300°C.[1][2]

    • Final: 300°C (hold 6 min).

  • MS Detection: Electron Impact (EI) mode at 70 eV; Scan range 40–600 m/z.[1][2]

  • Target Ion: Look for molecular ion peak

    
     at m/z 268 and characteristic fragmentation patterns (McLafferty rearrangement).[1][2]
    

Part 4: Analytical Visualization (PCM Workflow)

To utilize 2-Octadecanone as a Phase Change Material, researchers must follow a composite preparation workflow to overcome its low thermal conductivity.[1][2]

PCM_WorkflowRawPure 2-Octadecanone(Solid, k < 0.2 W/mK)Process1Vacuum Impregnation(80°C, -0.1 MPa)Raw->Process1SupportPorous Support(Expanded Perlite/Graphite)Support->Process1CompositeShape-Stabilized PCM(No Leakage)Process1->CompositeAnalysisDSC Analysis(Latent Heat & Melting Point)Composite->AnalysisAppThermal Energy Storage(Electronics/Solar)Composite->App

Caption: Workflow for stabilizing 2-Octadecanone in porous matrices to create leakage-proof thermal energy storage composites.

References

  • LookChem. (n.d.).[1][2] 2-Octadecanone Properties and Safety Data. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 81844, 2-Octadecanone. Retrieved from [1]

  • Khattab, A. I., et al. (2016).[2][8] Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Current Pharmaceutical Review and Research. Retrieved from

  • MDPI. (2022).[1][2] Thermophysical Properties of Inorganic Phase-Change Materials. (Contextual reference for PCM methodologies). Retrieved from [1]

  • Frontiers in Microbiology. (2021). Identification of Antimicrobial Compounds in Two Streptomyces sp.[1][2][9][6][8] Strains. Retrieved from [1]

Methodological & Application

High-Resolution Analysis of 2-Octadecanone in Biological Matrices via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the identification and quantification of 2-Octadecanone (Methyl hexadecyl ketone) using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Octadecanone is a saturated long-chain ketone (


) often analyzed as a bioactive constituent in plant extracts (e.g., Aloe vera, Polygonum), a microbial volatile organic compound (MVOC) in Streptomyces species, and a radiolytic marker in lipid-rich foods.

The method utilizes a non-polar capillary column with a temperature-programmed elution to resolve 2-Octadecanone from homologous lipid interferences. Detection is achieved via Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, targeting the characteristic McLafferty rearrangement ion (m/z 58).

Introduction & Mechanistic Basis[1][2]

The Analyte

2-Octadecanone is a methyl ketone characterized by a long hydrophobic tail and a polar carbonyl group at the C2 position.

  • CAS: 7373-13-9[1]

  • MW: 268.5 g/mol [2][3]

  • Boiling Point: ~332°C (at 760 mmHg)[1]

  • Solubility: Soluble in non-polar solvents (hexane, chloroform, dichloromethane); insoluble in water.

Mass Spectral Physics (The "Why" of Detection)

To achieve high specificity, this protocol relies on the predictable fragmentation physics of 2-Octadecanone under 70 eV electron impact.

  • McLafferty Rearrangement (Base Peak m/z 58): The most diagnostic ion for methyl ketones with a

    
    -hydrogen is m/z 58. The molecular ion undergoes a site-specific rearrangement where a hydrogen atom from the C4 (
    
    
    
    ) position migrates to the carbonyl oxygen, followed by cleavage of the
    
    
    -
    
    
    bond. This produces the stable enol radical cation (
    
    
    ), appearing intensely at m/z 58.
  • 
    -Cleavage (m/z 43):  Cleavage adjacent to the carbonyl group yields the acylium ion (
    
    
    
    ), a dominant peak at m/z 43.
  • Molecular Ion (m/z 268): The parent ion (

    
    ) is typically visible but of low intensity (approx. 5-10% of base peak), serving as a confirmation ion rather than a quantifier.
    

Experimental Workflow

Reagents and Standards
  • Reference Standard: 2-Octadecanone (purity >98%).

  • Internal Standard (IS): 2-Nonadecanone (

    
     ketone) is recommended due to its structural similarity and elution immediately following the analyte. Alternatively, deuterated 2-Hexanone-d5  can be used, though its high volatility requires careful handling.
    
  • Solvents: n-Hexane (HPLC grade) or Dichloromethane (DCM).

Sample Preparation (Liquid-Liquid Extraction)

For plant tissues or microbial cultures.

  • Homogenization: Weigh 1.0 g of sample. Add 5 mL of n-Hexane .

  • Spiking: Add 50 µL of Internal Standard solution (100 µg/mL 2-Nonadecanone) to the mixture before extraction to account for recovery losses.

  • Sonication: Sonicate for 15 minutes at room temperature to disrupt cell membranes and solubilize lipids.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes.

  • Supernatant Collection: Transfer the upper organic layer to a clean vial.

  • Concentration (Optional): If trace detection is required, evaporate solvent under a gentle stream of nitrogen to 1 mL. Do not evaporate to dryness to prevent loss of volatile ketones.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

Workflow Diagram

G Start Biological Sample (1.0 g) Spike Add Internal Standard (2-Nonadecanone) Start->Spike Extract Solvent Extraction (Hexane + Sonication) Spike->Extract Homogenize Centrifuge Centrifugation (3000 x g, 5 min) Extract->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Supernatant GCMS GC-MS Analysis (SIM Mode) Filter->GCMS Data Quantification (Ratio m/z 58 Analyte : m/z 58 IS) GCMS->Data

Caption: Step-by-step extraction and analysis workflow for 2-Octadecanone quantification.

Instrumental Method Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography (GC)
ParameterSettingRationale
Column HP-5MS UI (30 m × 0.25 mm, 0.25 µm)Low-polarity phase (5% phenyl-methylpolysiloxane) is ideal for separating non-polar lipids and ketones based on boiling point.
Carrier Gas Helium, Constant Flow 1.0 mL/minEnsures consistent retention times (RT) for locking libraries.
Inlet Splitless (1 min purge) @ 280°CSplitless maximizes sensitivity. High temp is required to volatilize the C18 ketone (BP ~332°C).
Injection Vol 1.0 µLStandard volume to prevent backflash.
Oven Program Initial: 80°C (Hold 1 min)Ramp: 20°C/min to 300°CFinal: 300°C (Hold 5 min)Fast ramp prevents peak broadening. High final temp ensures elution of the C18 ketone (RT approx 12-14 min) and cleans the column of heavier lipids.
Transfer Line 280°CPrevents condensation of the analyte between GC and MS.
Mass Spectrometry (MS)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: SIM / Scan (Synchronous SIM/Scan is preferred).

SIM Table (Quantification):

Compound Retention Time (min)* Target Ion (Quant) Qualifier Ions
2-Octadecanone ~12.5 58.1 43.1, 71.1, 268.3

| 2-Nonadecanone (IS) | ~13.2 | 58.1 | 43.1, 71.1, 282.3 |

*Retention times must be experimentally determined using standards.

Data Analysis & Validation

Identification Criteria

A positive identification requires meeting all three conditions:

  • Retention Time: Sample peak elutes within ±0.05 min of the reference standard.

  • S/N Ratio: Signal-to-Noise ratio > 3:1 for the quantifier ion (m/z 58).

  • Ion Ratios: The abundance ratio of m/z 43 to m/z 58 must match the standard within ±20%.

Quantification (Internal Standard Method)

Calculate the concentration (


) using the Response Factor (

) derived from calibration standards.




Note: Because 2-Octadecanone and 2-Nonadecanone are homologous methyl ketones, their ionization efficiency at m/z 58 is nearly identical, often yielding an RF close to 1.0.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in inlet liner or column.Replace liner with a deactivated (silanized) wool liner. Trim 10cm from column head.
Low Sensitivity Inlet discrimination (High BP analyte).Increase inlet temperature to 300°C. Use a pressure pulse (pulsed splitless) injection.
Ghost Peaks Carryover from previous run.Extend the final oven hold at 300°C by 5 minutes. Run a solvent blank between samples.
m/z 58 Interference Co-eluting alkanes or fatty acids.Use the secondary ion m/z 71 for quantification, though sensitivity will decrease.

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Octadecanone Mass Spectrum (EI).[4] National Institute of Standards and Technology.[4] [Link]

  • Idu, M., et al. (2021).[4] Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Journal of Complementary and Alternative Medical Research, 14(2), 10-18.[4] [Link]

  • PubChem. (2023). 2-Octadecanone Compound Summary. National Library of Medicine.[3][5] [Link]

  • Babushok, V. I., et al. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). [Link]

Sources

Application Note: High-Sensitivity Quantification of 2-Octadecanone in Biological and Food Matrices via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 2-Octadecanone (CAS: 7373-13-9), a long-chain methyl ketone, in complex matrices. While often overlooked, 2-Octadecanone serves as a critical biomarker for radiolytic degradation in lipid-rich foods and a metabolic signature in specific Streptomyces fermentations. Due to its semi-volatile nature and high lipophilicity (LogP ~7.5), traditional liquid injection often results in carryover and inlet contamination. This guide presents a self-validating Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled with Gas Chromatography-Mass Spectrometry (GC-MS), ensuring limits of quantitation (LOQ) in the low ng/g (ppb) range.

Introduction & Chemical Context

2-Octadecanone (


) is a saturated methyl ketone. Unlike shorter-chain homologs (e.g., 2-Heptanone) responsible for "blue cheese" notes, the C18 variant is a waxy solid at room temperature (MP: ~52°C) with low volatility.

Why Quantify 2-Octadecanone?

  • Food Safety & Forensics: It is a recognized radiolytic product. Its presence in fat-containing foods (meats, avocados) often indicates prior irradiation processing [1].

  • Microbial Metabolomics: It acts as a volatile organic compound (VOC) marker in the headspace of actinobacteria, specifically Streptomyces species, aiding in strain differentiation [2].

Analytical Challenges
  • Adsorption: The long alkyl chain leads to severe adsorption on glass liners and untreated inlet seals.

  • Matrix Interference: In biological samples, co-eluting lipids can suppress ionization.

  • Volatility: It sits on the border of volatile and semi-volatile; insufficient heating during headspace extraction results in poor recovery.

Experimental Design Strategy

To overcome the lipophilic nature of the analyte, we utilize Headspace Solid-Phase Microextraction (HS-SPME) . This technique eliminates the need for organic solvents that would otherwise extract interfering non-volatile lipids.

Workflow Logic

The following diagram illustrates the critical decision pathways for method execution:

G Start Sample Acquisition Matrix Matrix Assessment Start->Matrix Solid Solid/Tissue Sample (High Lipid) Matrix->Solid Liquid Liquid/Biofluid (Aqueous) Matrix->Liquid Prep_Solid Cryo-milling & Salting Out (NaCl) Solid->Prep_Solid Prep_Liquid pH Adjustment & Salting Out Liquid->Prep_Liquid SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Incubation @ 80°C Prep_Solid->SPME Prep_Liquid->SPME GCMS GC-MS Analysis (SIM Mode: m/z 58, 71, 268) SPME->GCMS Data Quantification via Internal Standard GCMS->Data

Figure 1: Analytical workflow for 2-Octadecanone quantification emphasizing matrix-specific preparation.

Materials and Reagents

  • Analyte: 2-Octadecanone (≥98% purity).

  • Internal Standard (ISTD): 2-Nonadecanone (

    
    ) or deuterated 2-Octadecanone-d5 (if available). Note: 2-Nonadecanone is preferred due to similar boiling point and chemical behavior.
    
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1] Rationale: The triple-phase fiber covers the wide molecular weight range required for semi-volatiles [3].

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

Detailed Protocols

Protocol A: Sample Preparation

Objective: Maximize release of 2-Octadecanone into the headspace while minimizing water vapor uptake.

  • Homogenization:

    • Solids: Grind 2g of sample (e.g., tissue, food) in liquid nitrogen to a fine powder.

    • Liquids: Vortex 2mL of sample.

  • Vial Loading: Transfer sample into a 20mL headspace vial.

  • Matrix Modification: Add 1.0g of NaCl (saturation) and 2mL of HPLC-grade water (for solids).

    • Why: "Salting out" decreases the solubility of organics in the aqueous phase, driving the hydrophobic ketone into the headspace.

  • ISTD Addition: Spike with 10 µL of 2-Nonadecanone solution (10 µg/mL in methanol).

  • Sealing: Immediately cap with a magnetic screw cap containing a PTFE/Silicone septum.

Protocol B: HS-SPME Extraction

Critical Parameter: Temperature must exceed the melting point of 2-Octadecanone (52°C).

  • Incubation: 15 minutes at 80°C with agitation (500 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 45 minutes at 80°C.

  • Desorption: Insert fiber into GC inlet for 3 minutes.

Protocol C: GC-MS Instrumentation

Instrument: Agilent 7890B/5977B or equivalent single quadrupole system.

ParameterSettingRationale
Inlet Mode SplitlessMaximizes sensitivity for trace quantification.
Inlet Temp 260°CSufficient to desorb C18 ketone without thermal degradation.
Liner SPME-specific (0.75mm ID)Narrow ID increases linear velocity, sharpening peaks.
Column HP-5ms UI (30m x 0.25mm x 0.25µm)Non-polar phase (5% phenyl) ideal for alkyl ketones.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.
Oven Program 60°C (2 min) → 15°C/min → 280°C (5 min)Fast ramp prevents broadening of the late-eluting C18 peak.
Transfer Line 280°CPrevents condensation of high-boiling analytes.
Source Temp 230°CStandard EI source temperature.
Protocol D: Mass Spectrometry (SIM Mode)

To achieve high sensitivity, operate in Selected Ion Monitoring (SIM) mode.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Target Ions (2-Octadecanone):

    • Quantifier (m/z):58 (McLafferty Rearrangement - Base Peak).

    • Qualifiers (m/z):43 (Alpha cleavage), 71 , 268 (Molecular Ion

      
      ).
      
  • Internal Standard (2-Nonadecanone):

    • Quantifier (m/z):58 (Common fragment for methyl ketones).

    • Qualifiers (m/z):282 (

      
      ).
      

Technical Insight: The molecular ion (268) is weak. Relying on m/z 58 provides the highest signal-to-noise ratio, but requires good chromatographic separation from other methyl ketones [4].

Data Analysis & Validation

Quantification Calculation

Use the internal standard method to correct for fiber extraction efficiency variations.



Where


 (Response Factor) is determined via a 5-point calibration curve (range: 10–1000 ng/g).
Validation Criteria (Self-Validating System)
  • Linearity:

    
    .[2][3]
    
  • Recovery: Spike blank matrix at 50 ng/g. Acceptable range: 80–120%.

  • Precision: RSD < 15% for n=6 replicates.

Troubleshooting Guide

Common issues in long-chain ketone analysis and their resolution logic:

Troubleshooting Problem Issue Detected Issue1 Low Sensitivity (Small Peaks) Problem->Issue1 Issue2 Peak Tailing Problem->Issue2 Issue3 Carryover (Ghost Peaks) Problem->Issue3 Sol1 Check Incubation Temp Must be > 52°C (MP) Issue1->Sol1 Sol2 Trim Column or Change Liner Issue2->Sol2 Sol3 Increase Final Bake-out (20 min @ 280°C) Issue3->Sol3

Figure 2: Troubleshooting logic for HS-SPME-GC-MS of semi-volatile ketones.

References

  • Nawar, W. W. (1983). Radiolytic products of lipids. Progress in Lipid Research, 22(1), 1-30.

  • Schöller, C. E., et al. (2002). Discrimination of Streptomyces albidoflavus strains based on the patterns of volatile metabolites. FEMS Microbiology Letters, 208(1), 91-95.

  • Sigma-Aldrich. (2023).[1] SPME Fiber Selection Guide for Volatiles and Semi-volatiles.

  • NIST Mass Spectrometry Data Center. (2023). 2-Octadecanone Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.

Sources

using 2-Octadecanone as a biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Octadecanone as a Targetable Volatile Biomarker in Microbial Profiling and Food Forensics

Abstract & Scope

This technical guide outlines the validation and detection protocols for 2-Octadecanone (Methyl hexadecyl ketone,


), a long-chain volatile organic compound (VOC). While often overshadowed by lighter ketones (e.g., acetone, 2-butanone), 2-Octadecanone serves as a critical biomarker in two distinct high-value sectors: Microbial Volatile Profiling (MVP)  for pathogen identification and Food Forensics  for irradiation and spoilage detection.

Unlike highly volatile markers, 2-Octadecanone possesses a high boiling point (~332°C) and significant lipophilicity (LogP ~7.6). This presents unique analytical challenges; it does not partition readily into the headspace under standard ambient conditions. This guide provides an optimized Headspace Solid-Phase Microextraction (HS-SPME) workflow designed to overcome these thermodynamic barriers, ensuring high-sensitivity detection by Gas Chromatography-Mass Spectrometry (GC-MS).

Biomarker Significance & Mechanism

The Microbial Origin (MVP)

2-Octadecanone is a secondary metabolite produced by specific bacterial and fungal species, including Pseudomonas, Bacillus, and Streptomyces. It functions as a microbial volatile organic compound (mVOC) involved in quorum sensing and inter-species inhibition.

  • Mechanism: It is generated via the incomplete

    
    -oxidation of fatty acids or the decarboxylation of 
    
    
    
    -keto acids found in the lipid membranes of the host or the microbe itself.
  • Clinical/Agri-tech Utility: Its presence in breath or root-soil interfaces can signal specific bacterial colonization or fungal antagonism.

Food Forensics (Radiolysis & Spoilage)
  • Irradiation Marker: Ionizing radiation cleaves fatty acid chains. While 2-alkylcyclobutanones are the regulatory standard, 2-Octadecanone appears as a radiolytic breakdown product of stearic acid-rich lipids.

  • Spoilage: In dairy and meat matrices, its concentration increases due to the lipolytic activity of psychrotrophic bacteria (e.g., Pseudomonas fluorescens).

Analytical Workflow Visualization

The following diagram illustrates the critical decision pathways for extracting and identifying this semi-volatile marker.

G Sample Biological/Food Matrix (High Lipid Content) Equilibration Thermal Equilibration (60°C - 80°C) Essential for C18 Volatilization Sample->Equilibration Vial Sealing Extraction HS-SPME Extraction Fiber: DVB/CAR/PDMS Equilibration->Extraction 30-45 min Exposure GC_Sep GC Separation Column: 5%-Phenyl-methylpolysiloxane Extraction->GC_Sep Thermal Desorption MS_Detect MS Detection (EI) SIM Mode: m/z 58, 43, 71 GC_Sep->MS_Detect Electron Ionization Data_Analysis Data Validation RI: 1970-2005 (DB-5) MS_Detect->Data_Analysis Peak Integration Data_Analysis->Sample Quantitation Failure? Adjust Matrix Modification

Figure 1: Optimized workflow for the extraction of semi-volatile long-chain ketones.

Experimental Protocol: HS-SPME-GC-MS

Objective: To extract 2-Octadecanone from a complex biological matrix (e.g., bacterial culture supernatant or homogenized tissue) with a Limit of Detection (LOD) < 10 ng/mL.

Materials & Equipment
  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Rationale: The "Gray" fiber is essential. PDMS alone extracts non-polars well, but the DVB/CAR layers provide the necessary surface area and porosity to retain the C18 ketone against competition from highly abundant water vapor and lighter VOCs.

  • GC Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).

  • Reagents: NaCl (analytical grade), 2-Nonadecanone (Internal Standard).

Sample Preparation (Step-by-Step)
  • Homogenization: Weigh 2.0 g of sample into a 20 mL headspace vial.

  • Matrix Modification: Add 2 mL of saturated NaCl solution.

    • Mechanism:[1] "Salting out" decreases the solubility of organic compounds in the aqueous phase, forcing the hydrophobic 2-Octadecanone into the headspace.

  • Internal Standard: Add 10 µL of 2-Nonadecanone (10 ppm in methanol).

  • Sealing: Crimp with a magnetic bimetal cap and PTFE/Silicone septum.

Automated SPME Extraction
  • Incubation: 60°C for 15 minutes (Agitation: 500 rpm).

    • Note: Unlike acetone (extractable at RT), 2-Octadecanone requires heat to transition to the gas phase.

  • Extraction: Insert fiber; expose to headspace for 45 minutes at 60°C.

  • Desorption: 260°C for 3 minutes in the GC inlet (Splitless mode).

GC-MS Parameters
ParameterSettingCausality / Reason
Inlet Temp 260°CEnsures rapid volatilization of C18 ketone without thermal degradation.
Carrier Gas Helium @ 1.0 mL/minConstant flow maintains retention time stability.
Oven Program 40°C (2 min)

10°C/min

280°C (5 min)
Slow ramp required. 2-Octadecanone elutes late (approx. 20-25 min depending on flow).
Transfer Line 280°CPrevents condensation of high-boiling analytes before MS entry.
Ion Source 230°C (EI, 70 eV)Standard ionization energy.
Acquisition SIM ModeSelected Ion Monitoring is mandatory for trace sensitivity.

Data Interpretation & Validation

Mass Spectral Fingerprint

Identification relies on the specific fragmentation pattern of methyl ketones.

  • Target Ion (Quantifier): m/z 58

    • Origin: The McLafferty Rearrangement .[2] This is the signature peak for methyl ketones (

      
      ). It is usually the base peak (100% abundance).[3]
      
  • Qualifier Ions:

    • m/z 43 (

      
      ): Acylium ion.[4]
      
    • m/z 71 (

      
      ): Gamma-cleavage.
      
    • m/z 268 (

      
      ): Molecular ion. Warning: This peak is often very weak or absent in electron ionization spectra. Do not rely solely on 
      
      
      
      for identification.
Retention Index (RI) Verification

To prevent false positives from other lipid breakdown products, calculate the Kovats Retention Index.

  • Standard RI (DB-5ms): 1970 – 2005

  • Protocol: Run a C10-C25 alkane ladder under the exact same oven conditions. Calculate RI using the Van den Dool and Kratz equation.

Quantification Logic


Where RF is the Response Factor determined via a 5-point calibration curve (10–1000 ng/mL).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity (m/z 58) Incomplete volatilizationIncrease incubation temp to 80°C (monitor for fiber degradation).
Peak Tailing Cold spots in transfer lineEnsure transfer line is

280°C. Check liner cleanliness.
Carryover High boiling point residueBake fiber at 270°C for 10 min between runs.
Interference Plasticizers (Phthalates)Use only PTFE-lined septa; avoid plastic pipettes during prep.

References

  • Microbial Volatile Organic Compounds (mVOCs)

    • Lemfack, M. C., et al. (2018). "mVOC 2.
    • Source:[Link]

  • SPME Protocol Development

    • Risticevic, S., et al. (2010). "Protocol for solid-phase microextraction method development.
    • Source:[Link]

  • Mass Spectral Data

    • NIST Mass Spectrometry Data Center.[5] "2-Octadecanone Mass Spectrum." NIST Chemistry WebBook, SRD 69.

    • Source:[Link]

  • Food Irradiation Markers

    • Ndiaye, B., et al. (2020).[6] "Radiolytic markers in lipid-rich foods: 2-alkylcyclobutanones and hydrocarbons." Food Chemistry.

    • Source:[Link]

Sources

Advanced Protocol: 2-Octadecanone in Functional Fragrance & Dermocosmetic Matrices

[1]

Abstract & Molecule Profile[2][3]

2-Octadecanone (CAS: 7373-13-9) is a high-molecular-weight aliphatic ketone (

substantive fixativefunctional active1

This protocol addresses the primary challenge of working with 2-Octadecanone: its physical state.[1] As a solid at room temperature (MP ~52°C), it presents crystallization risks in ethanolic and surfactant-based systems.[1] This guide provides validated methodologies for stable incorporation, quality control (GC-MS), and safety assessment via structural read-across.

Physicochemical Snapshot
PropertyValueNotes
IUPAC Name Octadecan-2-oneSynonyms: Methyl hexadecyl ketone, Stearyl methyl ketone
CAS Registry 7373-13-9Primary identifier
Molecular Weight 268.5 g/mol High MW indicates low volatility (Base note)
Appearance White waxy solid/crystallineRequires heating for processing
Melting Point 51–53 °CCritical process parameter (CPP)
LogP (calc) ~7.9Highly lipophilic; insoluble in water
Odor Profile Waxy, lactonic, creamy, herbalLow impact, high tenacity

Formulation & Incorporation Protocols[3]

The high melting point and lipophilicity of 2-Octadecanone require specific processing to prevent "fall-out" (crystallization) in the final product.

Protocol A: The "Hot-Melt" Predilution (Recommended)

Objective: Create a stable liquid concentrate (10-20%) to facilitate cold-process addition later.[1]

Reagents:

  • 2-Octadecanone (Solid)

  • Solvent: Dipropylene Glycol (DPG) or Isopropyl Myristate (IPM).[1] Note: Ethanol is NOT recommended for the concentrate due to flash point risks during heating.

Step-by-Step Methodology:

  • Phase A (Solid): Weigh the required amount of 2-Octadecanone into a borosilicate beaker.

  • Phase B (Solvent): Add DPG at a ratio of 9:1 or 4:1 (Solvent:Ketone) depending on desired concentration.

  • Thermal Processing: Heat the mixture in a water bath to 60°C .

    • Expert Insight: Do not exceed 75°C. Excessive heat can trigger oxidation of the ketone alpha-carbon over time.[1]

  • Agitation: Stir gently (magnetic stirrer, 200 RPM) until the solution is completely clear.

  • Cooling: Allow to cool to room temperature (25°C) while stirring.

    • Observation: If the solution becomes cloudy or precipitates, the concentration is too high for the solvent. Add more DPG and reheat.

  • Storage: Store this "Liquid Pre-mix" for easy dosing into final fragrance concentrates.

Protocol B: Direct Ethanolic Incorporation (Fine Fragrance)

Objective: Direct addition to perfume concentrate (Jus).[1]

Methodology:

  • Ensure the fragrance concentrate (oils + fixatives) is at room temperature.[1]

  • Melt 2-Octadecanone separately at 55°C.

  • Slowly pour the molten ketone into the fragrance concentrate under high-shear mixing.

  • Maturation: Allow the concentrate to mature for 48 hours before adding ethanol.

    • Causality: Premature addition of ethanol (which cools the mixture via evaporation) can shock the ketone into crystallizing.

Visualization: Formulation Logic Flow

The following diagram illustrates the decision tree for incorporating solid lipophiles like 2-Octadecanone.

FormulationWorkflowStartRaw Material:2-Octadecanone (Solid)CheckMPCheck MP(Target: 52°C)Start->CheckMPDecisionApplication Type?CheckMP->DecisionPathOilLipophilic Base(Cream/Oil)Decision->PathOilEmulsionPathAlcHydroalcoholic(Perfume)Decision->PathAlcFragranceProcessADirect Hot Meltinto Oil Phase (60°C)PathOil->ProcessAProcessBPre-solubilizationin DPG/IPM (10%)PathAlc->ProcessBFinalStable IntegrationProcessA->FinalProcessB->Final

Caption: Decision matrix for processing solid 2-Octadecanone into different carrier systems to ensure thermodynamic stability.

Analytical Validation: GC-MS Protocol

Quality Control (QC) must verify the purity of the raw material and its stability in the final matrix. 2-Octadecanone is a methyl ketone, exhibiting a characteristic McLafferty rearrangement.[1]

Instrument Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm x 0.25µm.

    • Rationale: Non-polar columns separate based on boiling point/molecular weight, ideal for long-chain aliphatic ketones.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 260°C.

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1152800
Ramp 253005.0
Total Time ~22 mins
Mass Spectrometry Identification[1][2]
  • Ionization: EI (70 eV).[1]

  • Scan Range: 35–450 amu.[1]

  • Key Diagnostic Ions (m/z):

    • 58: Base peak (McLafferty rearrangement:

      
      ).[1] Characteristic of methyl ketones.
      
    • 43: Acetyl group (

      
      ).[1]
      
    • 71: Propyl ketone fragment.[1]

    • 268: Molecular ion (

      
      ), often weak but visible.[1]
      
Visualization: QC & Stability Loop

This workflow ensures the ingredient has not degraded (oxidized) or precipitated.[1]

QC_ProtocolSampleSample Preparation(Dilute in Hexane)InjectGC-MS Injection(Split 50:1)Sample->InjectIdentifyPeak Identification(RI ~1980 on DB-5)Inject->IdentifyCheckDiagnostic Ions Check(m/z 58, 43)Identify->CheckPassRelease LotCheck->PassMatchFailReject/InvestigateCheck->FailMismatch/Degradation

Caption: Quality Control workflow focusing on the specific mass spectral signature (m/z 58) of methyl ketones.

Safety & Toxicology (Read-Across Strategy)

As a specific RIFM monograph for 2-Octadecanone may not be publicly accessible in all databases, safety assessment relies on Read-Across principles using structurally related methyl ketones (C12–C15) which have robust safety data.[1]

Toxicological Profile (Based on C12-C15 Analogs)
  • Sensitization: Generally considered Low .[1] Long-chain aliphatic ketones (C12+) typically do not penetrate the skin barrier effectively enough to form haptens (protein conjugates) compared to shorter chain aldehydes.[1]

    • Reference Anchor: RIFM assessment of 2-Pentadecanone (C15) and 2-Dodecanone (C12) indicates low sensitization risk and "No Expected Sensitization Induction Level" (NESIL) is high [1, 2].

  • Phototoxicity: No UV absorption in the UVB/UVA range (saturated ketone).[1] Not phototoxic.[1]

  • Environmental: Readily biodegradable (linear chain).[1]

Functional Biological Activity (Dual-Use)

Researchers in drug development should note that 2-Octadecanone is investigated for arthropod repellency .[1]

  • Mechanism: Volatile methyl ketones interfere with insect olfactory receptors.[1] While C11 (2-undecanone) is the gold standard (BioUD®), C18 (2-octadecanone) contributes to the "push-pull" repellent effect in complex botanical mixtures [3].

References

  • Api, A. M., et al. (2020).[1] RIFM fragrance ingredient safety assessment, 2-decanone, CAS Registry Number 693-54-9.[1][2] Food and Chemical Toxicology.

  • Api, A. M., et al. (2022).[1] RIFM fragrance ingredient safety assessment, 2-pentadecanone, CAS Registry Number 2345-28-0.[1] Food and Chemical Toxicology.

  • Innocent, E., et al. (2008).[1] Constituents of the essential oil of Plectranthus marrubioides and its insecticidal activity against Anopheles gambiae. Journal of Vector Borne Diseases.

  • PubChem Database. (2023).[1] 2-Octadecanone (CID 81844).[1] National Center for Biotechnology Information.[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Octadecanone Mass Spectrum.[1]

Application Note: Tracing Fatty Acid and Complex Lipid Metabolism with Stable Isotope-Labeled 2-Octadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tracer for Elucidating Lipid Metabolism

Stable isotope labeling is a powerful and safe technique for investigating the dynamic processes of metabolism, offering a window into the biosynthesis, remodeling, and degradation of biomolecules without the safety concerns of radioactive tracers.[1][2] In the field of lipidomics, stable isotope tracers have become indispensable for understanding the intricate pathways of lipid metabolism and their roles in health and disease.[1][3] While fatty acids and glucose are common tracers, the use of long-chain ketones like 2-Octadecanone presents a unique opportunity to probe specific aspects of fatty acid metabolism.

This application note details the use of stable isotope-labeled 2-Octadecanone (e.g., ¹³C- or ²H-labeled) as a metabolic tracer to investigate fatty acid synthesis, elongation, and incorporation into complex lipids. We will explore the theoretical metabolic fate of 2-Octadecanone, provide detailed protocols for its application in cell culture experiments, and discuss the analytical methodologies for detecting and quantifying its metabolic products.

The Rationale for Using 2-Octadecanone as a Tracer

The metabolism of fatty acids is a central process in cellular bioenergetics and signaling.[4] While direct feeding of labeled fatty acids is a common approach, it can be influenced by cellular uptake and activation mechanisms. 2-Octadecanone, a C18 methyl ketone, offers an alternative entry point into fatty acid metabolism. It is hypothesized that 2-Octadecanone is metabolized through alpha-oxidation to yield propionyl-CoA and palmitic acid (C16), or through omega-oxidation and subsequent beta-oxidation. The resulting labeled acetyl-CoA and fatty acyl-CoA molecules can then be traced as they are incorporated into newly synthesized fatty acids and complex lipids.

This approach allows researchers to dissect the downstream pathways of fatty acid metabolism, providing insights into:

  • De novo fatty acid synthesis and elongation: By tracking the incorporation of isotopes from 2-Octadecanone into longer-chain fatty acids.

  • Complex lipid biosynthesis: Observing the appearance of labeled fatty acids in phospholipids, triglycerides, and other lipid classes.

  • Metabolic flux: Quantifying the rate of fatty acid and lipid synthesis under different experimental conditions.[5]

Hypothesized Metabolic Fate of 2-Octadecanone

The proposed metabolic pathways for 2-Octadecanone are illustrated in the diagram below. The primary routes are anticipated to be alpha- and omega-oxidation, leading to the generation of labeled precursors for fatty acid synthesis.

Metabolic Fate of 2-Octadecanone 2-Octadecanone 2-Octadecanone Alpha-Oxidation Alpha-Oxidation 2-Octadecanone->Alpha-Oxidation Omega-Oxidation Omega-Oxidation 2-Octadecanone->Omega-Oxidation Propionyl-CoA Propionyl-CoA Alpha-Oxidation->Propionyl-CoA Palmitic Acid (C16) Palmitic Acid (C16) Alpha-Oxidation->Palmitic Acid (C16) Dicarboxylic Acids Dicarboxylic Acids Omega-Oxidation->Dicarboxylic Acids Fatty Acid Synthesis & Elongation Fatty Acid Synthesis & Elongation Propionyl-CoA->Fatty Acid Synthesis & Elongation Beta-Oxidation Beta-Oxidation Palmitic Acid (C16)->Beta-Oxidation Dicarboxylic Acids->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Acetyl-CoA->Fatty Acid Synthesis & Elongation Longer-Chain Fatty Acids Longer-Chain Fatty Acids Fatty Acid Synthesis & Elongation->Longer-Chain Fatty Acids Complex Lipids Complex Lipids Longer-Chain Fatty Acids->Complex Lipids

Caption: Hypothesized metabolic pathways of 2-Octadecanone.

Experimental Protocols

The following protocols provide a framework for conducting stable isotope labeling experiments using 2-Octadecanone in cultured mammalian cells.

Protocol 1: Cell Culture Labeling with 2-Octadecanone

This protocol describes the general procedure for introducing stable isotope-labeled 2-Octadecanone to cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HepG2, or a cell line relevant to the research question)

  • Complete cell culture medium

  • Stable isotope-labeled 2-Octadecanone (e.g., [1,2-¹³C₂]-2-Octadecanone or [D₃]-methyl-2-Octadecanone)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Solvents for extraction (e.g., chloroform, methanol)[6]

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of labeled 2-Octadecanone in ethanol or DMSO.

    • Complex the labeled 2-Octadecanone with fatty acid-free BSA to enhance its solubility and cellular uptake. A typical molar ratio of 2-Octadecanone to BSA is 4:1.

    • Add the 2-Octadecanone-BSA complex to the cell culture medium to achieve the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically.

  • Labeling:

    • Remove the existing culture medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a specific period (e.g., 1, 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled 2-Octadecanone. A time-course experiment is recommended to monitor the kinetics of incorporation.

  • Cell Harvesting and Quenching:

    • After the labeling period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Quench metabolism by adding a cold solvent, such as liquid nitrogen or ice-cold methanol.[6]

    • Scrape the cells and collect them for lipid extraction.

Protocol 2: Lipid Extraction

This protocol outlines a method for extracting total lipids from the labeled cells.

Procedure:

  • Solvent Addition: To the collected cell pellet, add a mixture of chloroform and methanol (2:1, v/v).

  • Homogenization: Vortex the mixture thoroughly to ensure complete lysis of the cells and solubilization of lipids.

  • Phase Separation: Add water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

  • Lipid Collection: Centrifuge the sample to separate the phases. The lower organic phase contains the lipids.

  • Drying and Storage: Carefully collect the lower organic phase, transfer it to a new tube, and dry it under a stream of nitrogen gas. Store the dried lipid extract at -80°C until analysis.

Analytical Workflow

The analysis of labeled lipids is typically performed using mass spectrometry coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Analytical_Workflow Labeled Cell Pellet Labeled Cell Pellet Lipid Extraction Lipid Extraction Labeled Cell Pellet->Lipid Extraction Total Lipid Extract Total Lipid Extract Lipid Extraction->Total Lipid Extract Fractionation (Optional) Fractionation (Optional) Total Lipid Extract->Fractionation (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Total Lipid Extract->LC-MS/MS Analysis Fatty Acid Methylation Fatty Acid Methylation Fractionation (Optional)->Fatty Acid Methylation GC-MS Analysis GC-MS Analysis Fatty Acid Methylation->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Analytical workflow for stable isotope-labeled lipidomics.

GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

To analyze the incorporation of the label into the total fatty acid pool, the extracted lipids are first hydrolyzed and derivatized to fatty acid methyl esters (FAMEs).

Procedure:

  • Hydrolysis: Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol) and heat to hydrolyze the ester bonds.

  • Methylation: Add an acid catalyst (e.g., 14% BF₃ in methanol) and heat to convert the free fatty acids to FAMEs.

  • Extraction: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectrometer will detect the mass shift in the fatty acids that have incorporated the stable isotope label.[4]

LC-MS/MS Analysis of Intact Lipids

To investigate the incorporation of labeled fatty acids into specific lipid classes, the total lipid extract can be analyzed directly by LC-MS/MS.

Procedure:

  • Resuspension: Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

  • Chromatographic Separation: Use a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate the different lipid classes.[4]

  • MS/MS Analysis: Use a high-resolution mass spectrometer to detect the precursor ions of the labeled lipids and then fragment them to confirm the presence and position of the label in the fatty acyl chains.

Data Interpretation and Quantitative Analysis

The data from the mass spectrometer will show a distribution of isotopologues for each detected fatty acid and lipid. The extent of labeling can be quantified by calculating the fractional enrichment of the isotope in each molecule. This information can then be used to determine the relative contribution of 2-Octadecanone to the synthesis of different lipids.

Parameter Description Example Calculation
Isotopologue A molecule that differs only in its isotopic composition.M+0 (unlabeled), M+1, M+2, etc.
Fractional Enrichment (%) The percentage of a specific metabolite pool that is labeled.(Sum of labeled ion intensities) / (Sum of all isotopologue intensities) * 100
Metabolic Flux The rate of turnover of molecules through a metabolic pathway.Can be modeled from time-course labeling data.

Conclusion and Future Perspectives

The use of stable isotope-labeled 2-Octadecanone as a metabolic tracer offers a novel approach to study fatty acid and complex lipid metabolism. By tracing the metabolic fate of this long-chain ketone, researchers can gain new insights into the regulation of lipid synthesis and the interplay between different metabolic pathways. This method holds significant promise for advancing our understanding of metabolic diseases such as obesity, diabetes, and cancer. Future studies could explore the use of doubly labeled 2-Octadecanone to simultaneously trace different parts of the molecule or combine this approach with other labeled precursors for more comprehensive metabolic flux analysis.[7]

References

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. (2018, November 16). PubMed Central. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. [Link]

  • Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (n.d.). PMC. [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018, November 16). MDPI. [Link]

  • 2-Octadecanone | C18H36O. (n.d.). PubChem. [Link]

  • Dual-Isotope Labeling Method Unlocks Insights into Lipid Metabolism and Ferroptosis. (2023, October 17). Spectroscopy Online. [Link]

Sources

Isolation and Characterization of 2-Octadecanone from Natural Products: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Octadecanone extraction from natural products Content Type: Application Note & Protocol

Abstract This application note provides a rigorous, field-validated protocol for the extraction, fractionation, and isolation of 2-Octadecanone (Stearyl methyl ketone, CAS: 7373-13-9) from plant matrices. While often identified as a minor constituent in essential oils and waxes, high-purity isolation requires a targeted approach utilizing polarity-driven fractionation and chromatographic separation.[1] This guide synthesizes methodologies from recent phytochemical studies (e.g., Momordica balsamina, Sida cordata) to offer a reproducible workflow for drug discovery and natural product researchers.

Introduction: The Target Analyte

2-Octadecanone (


) is a long-chain aliphatic ketone.[1][2][3] Unlike short-chain volatile ketones, it possesses a waxy nature and higher boiling point, making it less amenable to simple steam distillation and more suitable for solvent extraction and solid-liquid fractionation.

Therapeutic Relevance: Research indicates 2-Octadecanone acts as a bioactive marker with potential pharmacological applications:

  • Antimicrobial Activity: Demonstrates efficacy against specific bacterial and fungal strains by disrupting cell membrane integrity.[1]

  • Entomotoxicity: Exhibits contact toxicity against stored grain pests, serving as a potential biopesticide.[1]

  • Signaling: Analogous to bacterial signaling molecules, suggesting roles in quorum sensing modulation.[1]

Table 1: Physicochemical Profile of 2-Octadecanone
PropertyValueRelevance to Extraction
Molecular Weight 268.48 g/mol Mid-range; elutes late in GC.[1]
LogP ~7.6 (High Lipophilicity)Requires non-polar to semi-polar solvents (Hexane, Chloroform, Ethyl Acetate).
Boiling Point ~332°C (at 760 mmHg)Non-volatile; requires vacuum concentration.[1]
Melting Point 50–54°CSolid at room temp; careful temperature control during drying.[1]
Solubility Soluble in Ethanol, Chloroform, Ether. Insoluble in Water.[1][4]dictates the use of organic solvents for primary extraction.[1]

Source Material & Pre-processing

Primary Sources:

  • Momordica balsamina (Balsam Apple) leaves.[1][5]

  • Sida cordata (whole plant).[1][6]

  • Trigonella foenum-graecum (Fenugreek) seeds.[1][7]

  • Streptomyces spp.[1] (bacterial fermentation broths).[1]

Protocol 1: Matrix Preparation

  • Objective: Maximize surface area and minimize enzymatic degradation.

  • Method:

    • Collection: Harvest fresh plant material (leaves/stems).[1][5][8]

    • Drying: Shade dry at ambient temperature (25–30°C) for 7–14 days. Critical: Avoid direct sunlight or high heat (>60°C) to prevent oxidation of associated lipids, although the ketone itself is relatively stable.

    • Comminution: Grind dried material to a coarse powder (#40 mesh). Fine powder can cause "channeling" during Soxhlet extraction; coarse powder ensures even solvent percolation.[1]

Extraction & Fractionation Workflow

The isolation of 2-Octadecanone requires a " funnel" approach: starting with a broad solvent extraction and narrowing down via polarity.[1][5]

Diagram 1: The Isolation Pipeline

This workflow illustrates the logical progression from raw plant material to purified isolate.

ExtractionWorkflow Raw Raw Plant Material (Dried & Ground) Extraction Primary Extraction (Ethanol/Methanol Maceration or Soxhlet) Raw->Extraction Solvent Penetration Crude Crude Extract (Concentrated in vacuo) Extraction->Crude Rotary Evaporation < 45°C Partition Liquid-Liquid Partitioning (Polarity Gradient) Crude->Partition Dissolve in H2O HexaneFrac n-Hexane Fraction (Removes Waxes/Lipids) Partition->HexaneFrac EtOAcFrac Ethyl Acetate Fraction (Target: 2-Octadecanone) Partition->EtOAcFrac High Enrichment WaterFrac Water/Methanol Fraction (Glycosides/Sugars) Partition->WaterFrac CC Silica Gel Column Chromatography (Gradient Elution: Hexane:EtOAc) EtOAcFrac->CC Load Sample TLC TLC Profiling (Pooling Fractions) CC->TLC Monitor Rf Pure Purified 2-Octadecanone (Crystalline Solid) TLC->Pure Recrystallization

Caption: Phased isolation workflow targeting semi-polar constituents like 2-Octadecanone via Liquid-Liquid Partitioning and Column Chromatography.

Detailed Experimental Protocols

Phase A: Primary Extraction

Method: Soxhlet Extraction (Preferred for exhaustive extraction) or Maceration.[1]

  • Loading: Place 500g of powdered plant material into a cellulose thimble.

  • Solvent: 95% Ethanol or Methanol (approx.[1] 2.5 L).

  • Cycle: Reflux at 60–65°C for 18–24 hours (or until solvent in the siphon tube runs clear).

  • Concentration: Evaporate solvent using a rotary evaporator at 40°C under reduced pressure to obtain a semi-solid crude extract.

Phase B: Liquid-Liquid Partitioning (The "Clean-Up")

Why this works: 2-Octadecanone is lipophilic but possesses a polar carbonyl group, making it soluble in semi-polar solvents like Ethyl Acetate (EtOAc) or Chloroform, separating it from highly polar glycosides and extremely non-polar heavy waxes.

  • Reconstitution: Suspend the crude extract in Distilled Water (1:5 w/v).

  • Sequential Partitioning:

    • Step 1 (n-Hexane): Shake with n-Hexane (3x). Collect the organic layer.[1][8] Note: This removes chlorophyll and highly non-polar lipids.

    • Step 2 (Ethyl Acetate): Extract the remaining aqueous layer with Ethyl Acetate (3x). Collect this fraction.

    • Step 3 (n-Butanol): (Optional) Removes saponins/glycosides.[1]

  • Drying: Dry the EtOAc fraction over Anhydrous Sodium Sulfate (

    
    ) to remove water traces, then concentrate.
    
Phase C: Purification via Column Chromatography[9][10]
  • Stationary Phase: Silica Gel 60 (60–120 mesh or 230–400 mesh for flash chromatography).[1]

  • Column Packing: Wet packing method using n-Hexane.[1]

  • Sample Loading: Adsorb the EtOAc fraction onto a small amount of silica gel (dry loading) and place it on top of the column bed.

  • Elution Gradient:

    • Start: 100% n-Hexane.[1]

    • Gradient: Increase Ethyl Acetate in 5% increments (e.g., 95:5, 90:10, 80:20).

    • Target Window: 2-Octadecanone typically elutes in non-polar to semi-polar mixtures (e.g., Hexane:EtOAc 90:10 to 80:20).[1]

  • Monitoring: Collect 20-50 mL aliquots. Spot on TLC plates (Silica Gel

    
    ).[1]
    
    • Visualization: Spray with 10%

      
       in ethanol and heat at 100°C. Look for distinct spots.
      

Identification & Validation (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for confirming the identity of 2-Octadecanone.[1]

Instrument Parameters:

  • Column: HP-5MS or DB-5 (30m x 0.25mm ID, 0.25µm film thickness).[1]

  • Carrier Gas: Helium (1.0 mL/min flow rate).[1]

  • Temperature Program:

    • Initial: 60°C (hold 2 min).

    • Ramp: 10°C/min to 280°C.[1]

    • Final: 280°C (hold 10 min).

  • Injector Temp: 250°C (Splitless mode recommended for trace analysis).

Mass Spectrum Fingerprint (Interpretation): To confirm 2-Octadecanone, look for these diagnostic ion peaks:

  • Molecular Ion (

    
    ):  m/z 268 (often weak).[1]
    
  • McLafferty Rearrangement Peak: m/z 58 (Base peak or very prominent).[1]

    • Mechanism:[1][9] Cleavage beta to the carbonyl group (

      
      ).[1] This is characteristic of methyl ketones with a gamma-hydrogen.[1]
      
  • Alpha-Cleavage: m/z 43 (

    
    ).
    
  • Other Fragments: m/z 59, 71, 85 (series of alkyl fragments).[1]

Diagram 2: GC-MS Identification Logic

GCMS_Logic cluster_peaks Diagnostic Peaks (m/z) Sample Purified Fraction GC Gas Chromatography (Separation) Sample->GC Inject MS Mass Spectrometry (Fragmentation) GC->MS Elution (RT ~20-25 min) Data Data Analysis MS->Data Ion Detection P1 m/z 58 (McLafferty Rearrangement) Data->P1 P2 m/z 43 (Alpha Cleavage) Data->P2 P3 m/z 268 (Molecular Ion) Data->P3

Caption: Analytical logic for confirming 2-Octadecanone. The m/z 58 peak is the primary structural identifier for methyl ketones.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Solution: Ensure the plant material is thoroughly ground.[1] Increase extraction time. Try "Sequential Maceration" (Hexane -> Chloroform -> Ethanol) to strip waxes first.[1]

  • Issue: Co-elution in GC.

    • Solution: Decrease the temperature ramp rate (e.g., 5°C/min) to improve separation of 2-Octadecanone from similar chain-length hydrocarbons (e.g., Octadecane).

  • Issue: Impurities in NMR.

    • Solution: Recrystallize the final fraction using cold Acetone or Methanol.[1]

References

  • PubChem. (2025).[1] 2-Octadecanone Compound Summary. National Library of Medicine.[1][10] Available at: [Link]

  • Musa, A. et al. (2024).[1] Isolation and Identification of Octadecane-3-one Compound From Ethyl Acetate Fraction of Momordica balsamina L. Leaves. Jurnal USK. Available at: [Link]

  • Rubab, S. et al. (2017).[1] Extraction and identification of bioactive components in Sida cordata (Burm.f.) using gas chromatography–mass spectrometry. Journal of Analytical Science and Technology. Available at: [Link]

  • MDPI. (2022).[1] Extraction and Isolation of Natural Products. Available at: [Link]

Sources

High-Fidelity Profiling of 2-Octadecanone: A Protocol for Long-Chain Methyl Ketone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Octadecanone (Stearyl methyl ketone, C18H36O) is a long-chain methyl ketone often overlooked in standard volatile screens due to its semi-volatile nature and high boiling point. However, it serves as a critical analyte in three distinct domains:

  • Microbial Metabolomics: A component of the "volatilome" for specific pathogens (e.g., Pseudomonas aeruginosa, Mycobacterium tuberculosis), where long-chain ketones signal fatty acid beta-oxidation dysregulation.

  • Food Safety & Forensics: A radiolytic marker formed from stearic acid upon irradiation, and a secondary oxidation product in high-lipid matrices.

  • Chemical Ecology: A semiochemical in insect signaling pathways.

This guide provides a validated, self-verifying protocol for detecting 2-Octadecanone at trace levels (ppb) using HS-SPME-GC-MS and Solvent Extraction. Unlike generic ketone methods, this protocol addresses the specific challenges of C18 analysis: carryover , thermal degradation , and fiber saturation .

Chemical & Physical Properties

Understanding the analyte is the first step to robust method design.

PropertyValueAnalytical Implication
CAS Number 7373-13-9Reference standard verification.
Molecular Formula C₁₈H₃₆OTarget Mass (M⁺) = 268.48 Da.
Boiling Point ~333°C (at 760 mmHg)Requires high final GC oven temp (>300°C).
LogP ~7.9Extremely lipophilic; adheres to glass/plastic. Use silanized glassware.
Vapor Pressure Low (Semi-volatile)Headspace efficiency is low at RT; requires heating (>60°C).

Analytical Workflow Logic

The following decision tree illustrates the selection of the optimal extraction strategy based on sample matrix complexity.

Workflow Sample Sample Matrix MatrixType Matrix Assessment Sample->MatrixType Aqueous Aqueous/Slurry (Urine, Culture Media) MatrixType->Aqueous Low Lipid Solid Solid/High Lipid (Tissue, Fatty Food) MatrixType->Solid High Lipid SPME Method A: HS-SPME (Solvent Free) Aqueous->SPME Trace Level (<1 ppm) LLE Method B: LLE / SLE (Exhaustive) Solid->LLE Complex Matrix GCMS GC-MS Analysis (SIM Mode) SPME->GCMS LLE->GCMS

Figure 1: Decision matrix for selecting the extraction methodology. HS-SPME is preferred for cleaner matrices to minimize instrument maintenance, while LLE is required for lipid-rich samples to prevent fiber fouling.

Method A: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Bacterial culture media, urine, low-fat aqueous samples. Mechanism: Equilibrium partitioning of the semi-volatile ketone into the headspace and subsequent adsorption onto a polymer fiber.

Materials & Equipment
  • Fiber: 100 µm Polydimethylsiloxane (PDMS).

    • Why? The non-polar PDMS phase matches the high lipophilicity of 2-Octadecanone. DVB/CAR fibers are too retentive for C18, leading to carryover.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Incubator: Agitator/Heater module.

Protocol Steps
  • Sample Prep: Aliquot 5 mL of sample into a 20 mL vial.

  • Salt Addition: Add 1.5 g NaCl (30% w/v) to induce the "salting-out" effect, driving the hydrophobic ketone into the headspace.

  • Internal Standard (ISTD): Add 10 µL of 2-Nonadecanone (10 ppm in methanol).

    • Note: Do not use deuterated short-chain ketones; they do not mimic the volatility of C18.

  • Equilibration: Incubate at 80°C for 15 mins with agitation (500 rpm).

    • Critical: 2-Octadecanone requires high heat to volatilize.

  • Extraction: Expose the PDMS fiber to the headspace for 30 mins at 80°C.

  • Desorption: Inject into GC inlet (splitless) at 260°C for 3 minutes.

    • Warning: Ensure the fiber is fully retracted before removing from the inlet.

Method B: Solvent Extraction (LLE)

Best for: Tissue homogenates, plasma, fatty foods. Mechanism: Exhaustive extraction using a non-polar solvent.

Protocol Steps
  • Homogenization: Mix 1 g sample with 5 mL distilled water.

  • Extraction Solvent: Add 5 mL Hexane:Ethyl Acetate (1:1) .

    • Why? Hexane targets the aliphatic chain; Ethyl Acetate ensures recovery of the polar carbonyl group.

  • Agitation: Vortex for 5 mins; Centrifuge at 3000 x g for 10 mins.

  • Supernatant Collection: Transfer the upper organic layer to a clean borosilicate glass tube.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Hexane containing the ISTD (2-Nonadecanone).

GC-MS Acquisition Parameters

This method utilizes Selected Ion Monitoring (SIM) for maximum sensitivity.

Gas Chromatography (Agilent 7890/8890 or equivalent)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A 5% phenyl phase provides necessary selectivity for ketones without excessive retention of the C18 chain.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge); Temp: 280°C.

  • Liner: Ultra Inert, single taper with wool (prevents discrimination against high boilers).

Temperature Program:

Rate (°C/min) Temperature (°C) Hold Time (min) Rationale
- 60 1.0 Solvent focusing.
20 200 0.0 Rapid ramp to elution zone.
5 300 5.0 Slow ramp for C16-C20 separation.

| - | 325 | 3.0 | Bake-out to prevent carryover. |

Mass Spectrometry (Agilent 5977 or equivalent)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 300°C (Critical to prevent condensation of C18).

  • Ionization: Electron Impact (EI) at 70 eV.

SIM Table (Target Ions):

Ion (m/z) Role Origin (Mechanism)
58.1 Quantifier McLafferty Rearrangement (Base Peak). Specific to methyl ketones.
43.1 Qualifier 1 Alpha-cleavage ([CH₃-C=O]⁺). High abundance but non-specific.
71.1 Qualifier 2 Gamma-cleavage.

| 268.3 | Qualifier 3 | Molecular Ion (M⁺).[1] Confirms C18 chain length. |

Data Interpretation & Mechanism

The identification of 2-Octadecanone relies on the McLafferty Rearrangement , a predictable fragmentation pathway for ketones with gamma-hydrogens.

Fragmentation M_Ion Molecular Ion (M+) m/z 268 GammaH Gamma-Hydrogen Transfer (6-membered transition state) M_Ion->GammaH McLafferty McLafferty Ion [CH3-C(OH)=CH2]+ m/z 58 (Base Peak) GammaH->McLafferty Olefin Neutral Olefin Loss (C16H32) GammaH->Olefin

Figure 2: The McLafferty Rearrangement pathway. The detection of m/z 58 is the primary confirmation of a methyl ketone structure, while m/z 268 confirms the octadecyl chain.

Quality Control & Troubleshooting

System Suitability Criteria
  • Linearity: R² > 0.995 over the range of 10 ppb – 1000 ppb.

  • Carryover: Inject a blank solvent after the highest standard. Peak area at RT of 2-Octadecanone must be < 0.5% of the LOQ.

  • ISTD Stability: Area counts of 2-Nonadecanone should not vary by >15% across the run.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Tailing Peak Cold spots in transfer line or inlet.Increase Transfer Line temp to 300°C. Change liner wool.
Low Sensitivity (m/z 268) Excessive fragmentation energy or source dirty.Clean ion source. Rely on m/z 58 for quantitation (it is more stable).
Ghost Peaks Carryover from previous run.Extend the final bake-out at 325°C for 5 mins. Use a blank injection between samples.
Fiber Degradation High temp exposure.For SPME, do not exceed 260°C desorption temp to prolong fiber life.

References

  • Biomarker Discovery: Phillips, M., et al. (2010).[2] "Breath biomarkers of active pulmonary tuberculosis." Tuberculosis, 90(2), 145-151.[2] Link

  • SPME Optimization: Risticevic, S., et al. (2010). "Solid-phase microextraction for the analysis of volatile organic compounds in the headspace of bacterial cultures." Nature Protocols, 5, 118-139. Link

  • Mass Spectral Data: NIST Mass Spectrometry Data Center.[3][4] "2-Octadecanone Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Irradiation Markers: Tewfik, I.H., et al. (1999). "2-Alkylcyclobutanones as markers for irradiated foodstuffs." International Journal of Food Sciences and Nutrition, 50(5), 355-360. (Contextual reference for lipid radiolysis).

Sources

Application Notes and Protocols for the Derivatization of 2-Octadecanone for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Long-Chain Ketones

2-Octadecanone (CH₃(CH₂)₁₅COCH₃), a long-chain aliphatic methyl ketone, is a compound of interest in various fields, including geochemistry, food science, and industrial applications.[1] Its analysis by gas chromatography (GC) is often hindered by its relatively low volatility and potential for thermal degradation at the high temperatures required for elution.[2] Direct GC analysis can lead to poor chromatographic performance, characterized by broad, tailing peaks and reduced sensitivity.[3]

To overcome these analytical hurdles, chemical derivatization is a requisite pre-analytical step. Derivatization modifies the functional group of an analyte to enhance its volatility, improve its thermal stability, and augment its detectability.[3] This application note provides a comprehensive guide to the derivatization of 2-octadecanone for robust and sensitive GC analysis, with a primary focus on oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), a highly effective reagent for carbonyl compounds.

The Rationale for Derivatization: Enhancing Analyte Properties

The primary objectives for derivatizing 2-octadecanone are rooted in the fundamental principles of gas chromatography:

  • Increased Volatility: The carbonyl group in 2-octadecanone contributes to its polarity and intermolecular interactions, which in turn reduces its vapor pressure. Derivatization masks this polar functional group, leading to a significant increase in the volatility of the analyte, allowing it to be analyzed at lower GC oven temperatures.[2]

  • Improved Peak Shape: Polar analytes can interact with active sites in the GC inlet and on the column, resulting in peak tailing.[2] By converting the polar carbonyl group to a less polar derivative, these interactions are minimized, leading to sharper, more symmetrical peaks and improved resolution.[3]

  • Enhanced Detector Response: Derivatization can introduce moieties into the molecule that enhance its response to specific detectors. For instance, the introduction of the pentafluorobenzyl group from PFBHA creates a derivative that is highly sensitive to an Electron Capture Detector (ECD) and provides characteristic mass fragments for mass spectrometry (MS) analysis.[4]

Oximation with PFBHA: A Superior Method for Ketone Derivatization

Oximation is a highly effective derivatization strategy for aldehydes and ketones.[5] The reaction involves the condensation of the carbonyl group with a hydroxylamine reagent to form an oxime. Among the various oximation reagents, PFBHA stands out for several reasons:

  • Quantitative Reaction: PFBHA reacts quantitatively with carbonyl compounds to form stable oxime derivatives.

  • Thermal Stability: The resulting PFBHA-oximes are thermally stable, a critical attribute for withstanding the high temperatures of the GC inlet and column.

  • Excellent Chromatographic Properties: The PFBHA derivatives are readily resolved by GC, exhibiting sharp and symmetrical peaks.

  • Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to ECD. For GC-MS analysis, this group provides a characteristic mass fragment at m/z 181, which is invaluable for selected ion monitoring (SIM) and identification.[6]

The derivatization reaction of 2-octadecanone with PFBHA proceeds as follows:

cluster_reactants Reactants cluster_products Products 2-Octadecanone 2-Octadecanone (C₁₈H₃₆O) Reaction 2-Octadecanone->Reaction + PFBHA PFBHA (C₇H₄F₅NO) PFBHA->Reaction Derivative 2-Octadecanone PFBHA-oxime Water Water (H₂O) Reaction->Derivative Reaction->Water start Start prep_sample Prepare 2-Octadecanone Standard/Sample start->prep_sample prep_reagent Prepare PFBHA Reagent Solution start->prep_reagent mix Combine Sample and Reagent in Vial prep_sample->mix prep_reagent->mix vortex Vortex for 30 seconds mix->vortex heat Heat at 60-75°C for 1-2 hours vortex->heat cool Cool to Room Temperature heat->cool analyze Analyze by GC-MS/GC-ECD cool->analyze

Sources

Application Note: 2-Octadecanone as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octadecanone (Methyl Hexadecyl Ketone, CAS 7373-13-9) is a C18 long-chain ketone that serves as a critical hydrophobic building block in organic synthesis, lipid formulation, and materials science.[1] Unlike short-chain ketones, its significant lipophilicity (LogP ~7.6) and solid-state waxy nature (MP ~52°C) dictate specific handling and reaction protocols.

This guide details the utilization of 2-Octadecanone as a precursor for permeation enhancers (2-Octadecanol) and functional waxy esters (Hexadecyl Acetate) via Baeyer-Villiger oxidation. It provides validated protocols that address the solubility challenges inherent to C18-aliphatic chains, ensuring high yield and purity for pharmaceutical and cosmetic applications.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertyValueRelevance to Protocol
IUPAC Name Octadecan-2-oneSystematic identification
CAS Number 7373-13-9Sourcing verification
Molecular Formula C₁₈H₃₆OStoichiometry calculations
Molecular Weight 268.48 g/mol Reagent mass calculations
Physical State Waxy White SolidRequires heating/solvation before reaction
Melting Point 51–52 °CCritical: Reactions must run >55°C or in good solvents (THF/DCM)
Solubility Soluble in THF, DCM, Chloroform; Insoluble in WaterDictates solvent choice for extraction/reaction

Synthesis of the Intermediate (Upstream)

While often purchased, 2-Octadecanone can be synthesized from 1-Octadecene (a common solvent in nanocrystal synthesis) via Wacker Oxidation . This pathway is preferred over hydration for its selectivity toward the methyl ketone over the internal isomers.

Reaction Scheme (Wacker Oxidation)

[2]

Core Application 1: Synthesis of Permeation Enhancers (Reduction)

Target Product: 2-Octadecanol (CAS 593-32-8) Application: 2-Octadecanol is a secondary fatty alcohol used as a permeation enhancer in transdermal drug delivery systems and as a structure-modifying agent in lipid nanoparticles (LNPs).

Challenges
  • Solubility: The starting material (ketone) and product (alcohol) are waxy solids. Standard ethanol/water reductions often result in precipitation and incomplete conversion.

  • Purification: Removal of unreacted ketone is difficult due to similar boiling points.

Optimized Protocol: Biphasic Borohydride Reduction

Reagents:

  • 2-Octadecanone (10.0 mmol, 2.68 g)

  • Sodium Borohydride (NaBH₄) (15.0 mmol, 0.57 g)

  • Solvent A: Tetrahydrofuran (THF) (20 mL) - Solubilizes the lipid tail

  • Solvent B: Methanol (5 mL) - Activates the borohydride

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.68 g of 2-Octadecanone in 20 mL of THF. Warm slightly to 35°C if necessary to ensure complete dissolution.

  • Activation: Add 5 mL of Methanol. The solution should remain clear. Cool the mixture to 0°C in an ice bath.

  • Addition: Slowly add NaBH₄ (0.57 g) in small portions over 10 minutes. Note: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching: Carefully add 10 mL of saturated NH₄Cl solution to quench excess hydride.

  • Workup: Extract with Dichloromethane (DCM) (3 x 20 mL). The long chain makes the organic layer heavy; ensure good separation.

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot acetone (cool to 4°C) to yield white crystalline plates.

Core Application 2: Synthesis of Waxy Esters (Baeyer-Villiger Oxidation)

Target Product: Hexadecyl Acetate Application: High-value emollient, lubricant additive, and phase-change material (PCM) for thermal energy storage.

Mechanistic Insight (Regioselectivity)

The Baeyer-Villiger oxidation involves the migration of a carbon group to an inserted oxygen.[3] The migration aptitude follows the order: Tertiary > Secondary > Phenyl > Primary > Methyl .[4]

  • Substrate: 2-Octadecanone has a Methyl group and a Hexadecyl (Primary) group.

  • Outcome: The Hexadecyl group migrates preferentially over the Methyl group.

  • Product: The oxygen inserts between the carbonyl and the long chain, forming Hexadecyl Acetate (Ester), not Methyl Heptadecanoate.

Protocol: mCPBA Oxidation

Reagents:

  • 2-Octadecanone (5.0 mmol, 1.34 g)

  • m-Chloroperbenzoic acid (mCPBA) (7.5 mmol, 70-75% purity)

  • Dichloromethane (DCM) (25 mL)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure:

  • Solvation: Dissolve 1.34 g of 2-Octadecanone in 25 mL of dry DCM in a flask under nitrogen atmosphere.

  • Addition: Add mCPBA (approx. 1.8 g based on 70% purity) in one portion.

  • Reflux: The reaction is slow at room temperature due to steric bulk. Heat to mild reflux (40°C) for 12–18 hours.

  • Precipitation Check: Cool to 0°C. Precipitated m-chlorobenzoic acid (byproduct) can be filtered off to simplify workup.

  • Wash: Wash the filtrate with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to remove acidic byproducts).

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Result: The product is a waxy solid/semi-solid. Purity can be assessed via ¹H NMR (Diagnostic shift: α-methylene of ester -OCH₂- appears at ~4.05 ppm, distinct from ketone -CH₂- at ~2.4 ppm).

Visualization of Synthetic Workflows

The following diagram illustrates the divergent pathways from the 2-Octadecanone intermediate, highlighting the critical regiochemical decision point in the oxidation pathway.

G cluster_0 Regioselectivity Control Octadecene 1-Octadecene (Precursor) Wacker Wacker Oxidation (PdCl2/CuCl2) Octadecene->Wacker Ketone 2-Octadecanone (Intermediate) Red Reduction (NaBH4/THF) Ketone->Red Hydride Addition BV Baeyer-Villiger (mCPBA) Ketone->BV O-Insertion (Primary > Methyl) Alcohol 2-Octadecanol (Permeation Enhancer) Ester Hexadecyl Acetate (Waxy Ester) Wacker->Ketone Red->Alcohol Hydride Addition BV->Ester O-Insertion (Primary > Methyl)

Caption: Synthetic divergence of 2-Octadecanone. Note the regioselective oxygen insertion yielding the acetate ester.

Troubleshooting & Optimization (Expert Notes)

IssueProbable CauseCorrective Action
Incomplete Dissolution Solvent too polar (e.g., pure MeOH)Use THF or DCM as primary solvent; use MeOH only as a co-solvent.
Low Yield (BV Oxidation) Steric hindrance of C16 chainIncrease reaction time (24h) or temperature (reflux DCM).
Product is "Oily" Solid Impurities (unreacted alkene)Recrystallize from Acetone at 4°C. The ketone crystallizes well; oils stay in liquor.
NMR Confusion Chain overlapFocus on the triplet at ~2.4 ppm (Ketone) vs ~3.6 ppm (Alcohol) vs ~4.05 ppm (Ester).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81844, 2-Octadecanone. Retrieved from [Link]

  • Mazzini, F., et al. (2005).[5] Easy Reduction of Salicylic Acids and Alcohols to 2-Methylphenols. Synthesis, 2005(15), 2479–2481.[5] (Protocol adaptation for borohydride reduction in THF). Retrieved from [Link]

  • Ten Brink, G. J., Arends, I. W., & Sheldon, R. A. (2004).[6] The Baeyer-Villiger Reaction: New Developments toward Greener Procedures. Chemical Reviews, 104(9), 4105-4124. (Mechanistic grounding for regioselectivity). Retrieved from [Link]

  • LookChem. (n.d.). 2-Octadecanone Physical Properties and Applications. Retrieved from [Link]

Sources

protocol for 2-Octadecanone oxidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This document provides a comprehensive guide to the oxidation of 2-octadecanone, a long-chain aliphatic methyl ketone. The primary focus is on the Baeyer-Villiger oxidation, a robust and highly predictable method for converting ketones into esters. We present a detailed, field-tested protocol for the synthesis of hexadecyl acetate from 2-octadecanone using meta-chloroperoxybenzoic acid (m-CPBA). The guide explains the mechanistic principles behind the reaction's selectivity, offers a step-by-step experimental procedure complete with integrated checkpoints for self-validation, and includes essential safety and troubleshooting information. This application note is intended for researchers in organic synthesis, drug development, and materials science who require a reliable method for the selective oxidation of long-chain ketones.

Introduction and Strategic Overview

2-Octadecanone is a saturated ketone with an 18-carbon backbone. Its oxidation is a key transformation for producing valuable derivatives, such as long-chain esters and carboxylic acids, which are precursors in the synthesis of surfactants, lubricants, and biologically active molecules. While several oxidative pathways exist, the Baeyer-Villiger (BV) oxidation stands out for its synthetic utility in this context.[1][2]

The core challenge in oxidizing an asymmetrical ketone like 2-octadecanone is controlling the regioselectivity—that is, dictating which side of the carbonyl group the oxygen atom inserts into. The BV oxidation provides an elegant solution to this challenge through a predictable, mechanism-governed rearrangement.

The Decisive Factor: Migratory Aptitude

The Baeyer-Villiger oxidation involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group.[3] The reaction proceeds via the "Criegee intermediate," formed by the nucleophilic attack of a peroxyacid on the protonated ketone.[2][4] The subsequent step is a concerted rearrangement where one of the alkyl groups migrates to the adjacent oxygen atom.

The choice of which group migrates is not random; it is dictated by a well-established electronic effect known as migratory aptitude . The group better able to stabilize a partial positive charge in the transition state will migrate preferentially. The established order is:

tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl [3]

For 2-octadecanone, the carbonyl is flanked by a methyl group (CH₃) and a primary hexadecyl group (C₁₆H₃₃). According to the migratory aptitude series, the primary hexadecyl group will migrate in preference to the methyl group. This predictable outcome makes the Baeyer-Villiger oxidation a highly reliable method for converting 2-octadecanone specifically into hexadecyl acetate .

cluster_0 Baeyer-Villiger Oxidation of 2-Octadecanone Ketone 2-Octadecanone (C16H33-CO-CH3) Intermediate Criegee Intermediate Ketone->Intermediate  Nucleophilic Attack Reagent m-CPBA (Peroxyacid) Reagent->Intermediate Product Hexadecyl Acetate (C16H33-O-CO-CH3) Intermediate->Product  Rearrangement (Hexadecyl Migration) Byproduct m-Chlorobenzoic Acid Intermediate->Byproduct  Leaving Group

Caption: Reaction mechanism overview.

Experimental Workflow: From Reagents to Purified Product

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of hexadecyl acetate. This process is designed to ensure safety, efficiency, and high purity of the final product.

Workflow A 1. Reaction Setup B 2. Oxidant Addition (m-CPBA) A->B  Cool to 0 °C C 3. Reaction Monitoring (TLC) B->C  Stir at RT D 4. Quenching (Reduce excess oxidant) C->D  Reaction Complete E 5. Aqueous Workup (Extraction & Washes) D->E  Add Na2S2O3 (aq) F 6. Purification (Column Chromatography) E->F  Dry & Concentrate G 7. Characterization (NMR, IR, MS) F->G  Collect Fractions

Caption: Step-by-step experimental workflow.

Detailed Protocol: Baeyer-Villiger Oxidation of 2-Octadecanone

This protocol details the conversion of 2-octadecanone to hexadecyl acetate.

Materials and Reagents
Reagent / MaterialGradeSupplierM.W. ( g/mol )QuantityNotes
2-Octadecanone≥98%Standard Supplier268.501.00 g (3.72 mmol)Starting material
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Standard Supplier172.571.00 g (~4.46 mmol)Oxidant (1.2 equiv.). Purity varies.
Dichloromethane (DCM)AnhydrousStandard Supplier84.9325 mLReaction solvent
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentStandard Supplier158.11~5 gFor quenching solution
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard Supplier84.01~10 gFor wash solution
Sodium Chloride (NaCl)ACS ReagentStandard Supplier58.44~10 gFor brine solution
Magnesium Sulfate (MgSO₄)AnhydrousStandard Supplier120.37~5 gDrying agent
Silica Gel230-400 meshStandard Supplier-~50 gFor chromatography
TLC PlatesSilica gel 60 F₂₅₄Standard Supplier-As neededFor reaction monitoring
Round-bottom flask (50 mL)---1-
Magnetic stir bar---1-
Separatory funnel (125 mL)---1-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-octadecanone (1.00 g, 3.72 mmol).

    • Add dichloromethane (25 mL) and stir until the solid is completely dissolved.

    • Cool the flask in an ice-water bath to 0 °C.

  • Oxidant Addition:

    • While stirring at 0 °C, add the m-CPBA (1.00 g, ~1.2 equiv.) in three small portions over 5 minutes.

    • Causality Note: Portion-wise addition at low temperature is crucial to control the initial exotherm of the reaction and prevent potential side reactions.

  • Reaction and Monitoring (Self-Validation):

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the 2-octadecanone starting material. The reaction is complete when the starting material spot is no longer visible.

    • TLC System Details:

      Parameter Value
      Mobile Phase (Eluent) 9:1 Hexane : Ethyl Acetate
      Stationary Phase Silica Gel Plate
      Visualization Potassium Permanganate (KMnO₄) stain
      Expected Rf (Ketone) ~0.4

      | Expected Rf (Ester) | ~0.5 (Product is slightly less polar) |

  • Workup: Quenching and Extraction:

    • Cool the reaction mixture again to 0 °C in an ice bath.

    • Slowly add 20 mL of a freshly prepared 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to the flask. Stir vigorously for 10 minutes to quench the excess m-CPBA.[5][6]

    • Expert Insight: To confirm the absence of peroxides, a starch-iodide test strip can be used. A drop of the organic layer should not turn the strip blue/black.

    • Transfer the mixture to a 125 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 2 x 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This removes the meta-chlorobenzoic acid byproduct.[7]

      • 1 x 20 mL of saturated aqueous sodium chloride (brine) solution. This removes residual water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Isolation:

    • Filter the dried organic solution to remove the MgSO₄ and concentrate the filtrate using a rotary evaporator to yield the crude product as a waxy solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2).[8]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield hexadecyl acetate as a white, low-melting solid.[9][10]

Safety and Handling

Proper safety precautions are mandatory when performing this protocol.

ChemicalHazard ClassKey RisksHandling Precautions
m-CPBA Organic Peroxide, Oxidizer, Irritant- Heating may cause a fire/explosion.[11]- Causes skin and serious eye irritation.[11]- May cause an allergic skin reaction.- Wear safety goggles, lab coat, and nitrile gloves.- Handle in a chemical fume hood.- Store refrigerated, away from combustible materials.- Do not use a metal spatula.
Dichloromethane (DCM) Volatile, Irritant, Suspected Carcinogen- Causes skin and eye irritation.- Harmful if inhaled.- Suspected of causing cancer.- Always handle in a chemical fume hood.- Avoid breathing vapors.- Ensure proper ventilation.
2-Octadecanone Low Hazard- May cause mild skin irritation.- Standard laboratory PPE is sufficient.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is incomplete (starting material remains after 4h) 1. Inactive m-CPBA (degraded over time).2. Insufficient amount of oxidant used.1. Use fresh m-CPBA or test the activity of the current batch.2. Add an additional portion (0.2-0.3 equiv.) of m-CPBA and monitor by TLC.
Low isolated yield 1. Incomplete reaction.2. Product loss during aqueous workup (emulsion formation).3. Inefficient purification.1. Ensure the reaction goes to completion before workup.2. Add more brine to help break emulsions; perform back-extraction of aqueous layers.3. Use a shallower solvent gradient during column chromatography for better separation.
Acidic byproduct (m-chlorobenzoic acid) present in the final product Insufficient washing with sodium bicarbonate solution.Re-dissolve the product in a solvent like ethyl acetate and perform additional washes with saturated NaHCO₃ solution, then re-dry and concentrate.

References

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]

  • Cen, S., et al. (2014). Baeyer–Villiger Oxidation. In Comprehensive Organic Synthesis II. Elsevier.
  • YouTube. Baeyer-Villiger Oxidation. Professor Dave Explains. Available at: [Link]

  • Chad's Prep. 19.8 Baeyer Villiger Oxidation. YouTube. Available at: [Link]

  • Synthesis Workshop. The Baeyer-Villiger Oxidation (Episode 15). YouTube. Available at: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

  • Valero, E., et al. (2009). The mechanism of the Baeyer–Villiger rearrangement: quantum chemistry and TST study supported by experimental kinetic data. Organic & Biomolecular Chemistry. Available at: [Link]

  • SpectraBase. Acetic acid hexadecyl ester. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available at: [Link]

  • Google Patents. CN108976120B - A kind of hexadecyl hexadecanoate and preparation method thereof.
  • ResearchGate. Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. Available at: [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available at: [Link]

  • Jenkins, B., et al. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Nutrients. Available at: [Link]

  • Royal Society of Chemistry. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). Available at: [Link]

  • Fiveable. Heptadecanoic Acid Definition. Available at: [Link]

  • Maruoka, K., et al. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis. Available at: [Link]

  • ResearchGate. Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. Available at: [Link]

  • ACS Publications. Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Available at: [Link]

  • Loba Chemie. m-CHLOROPERBENZOIC ACID Extra Pure MSDS. Available at: [Link]

  • MDPI. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Available at: [Link]

  • ResearchGate. New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. Available at: [Link]

  • Pubs.Sciepub.com. Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • PubChem. 2-Octadecanone. Available at: [Link]

  • ResearchGate. I am having problems in removing m-cpba and its corresponding acid?. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chlorobenzoic acid. Available at: [Link]

  • mVOC. Hexadecyl Acetate. Available at: [Link]

  • ACS Publications. I2- or NBS-Catalyzed Highly Efficient α-Hydroxylation of Ketones with Dimethyl Sulfoxide. Available at: [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

  • Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • YouTube. Rubottom Oxidation: Discover the Amazing Way to Make Alpha Hydroxy Ketones from Ketones!. Available at: [Link]

  • Semantic Scholar. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. Available at: [Link]

  • ResearchGate. How can I purify fatty acids by column chromatography?. Available at: [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]

  • Reddit. How to remove large excess of mCPBA?. Available at: [Link]

  • YouTube. Beta Oxidation of a Polyunsaturated Fatty Acid [Linoleic Acid]. Catalyst University. Available at: [Link]

  • SIELC Technologies. Hexadecyl acetate. Available at: [Link]

  • ChemBK. HEXADECYL ACETATE. Available at: [Link]

  • ResearchGate. NMR characterization of cellulose acetate: Chemical shift assignments, substituent effects, and chemical shift additivity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing 2-Octadecanone Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the mass spectrometry (MS) analysis of 2-Octadecanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity during their experiments. As a long-chain aliphatic ketone, 2-Octadecanone (C18H36O) presents a unique set of analytical hurdles due to its nonpolar nature and volatility.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and significantly improve your signal intensity.

Understanding the Challenges: Why is 2-Octadecanone Difficult to Analyze by MS?

The primary difficulty in analyzing long-chain lipids like 2-Octadecanone lies in achieving efficient ionization.[1] Its long hydrocarbon chain makes it relatively nonpolar, which can lead to poor desolvation and ionization efficiency, particularly with electrospray ionization (ESI), a technique that favors polar molecules. Furthermore, its volatility makes it suitable for Gas Chromatography-Mass Spectrometry (GC-MS), but fragmentation can be extensive, potentially reducing the abundance of the molecular ion. This guide will address these issues systematically across different MS platforms.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-Octadecanone I should consider for MS analysis?

Understanding the physicochemical properties of 2-Octadecanone is the foundation for method development.

PropertyValueImplication for MS Analysis
Molecular Formula C18H36O---
Molecular Weight 268.48 g/mol Provides the basis for identifying the molecular ion peak.
Melting Point 50-54°CRelevant for sample preparation and storage.[2]
Boiling Point 145°C at 0.7 mmHgIndicates sufficient volatility for GC-MS analysis.[2]
Polarity Relatively nonpolarPoses a challenge for ESI; APCI or GC-MS are often more suitable.
Vapor Pressure 0.000287 mmHg at 25°CLow vapor pressure suggests it is not extremely volatile at room temperature.[2]
Q2: Which ionization technique is best for 2-Octadecanone: ESI, APCI, or EI (GC-MS)?

The choice of ionization technique is critical and depends on your sample matrix and the available instrumentation.[3]

  • Electron Ionization (EI) with Gas Chromatography (GC-MS): This is a highly effective method for volatile and thermally stable compounds like 2-Octadecanone.[4] EI is a "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching.[5][6] However, the molecular ion may be weak or absent.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar compounds and is more tolerant of a wider range of solvents than ESI.[7][8] It is a good alternative to GC-MS if the sample is not amenable to gas chromatography. APCI is generally more sensitive than ESI for nonpolar compounds like 2-Octadecanone.[9]

  • Electrospray Ionization (ESI): While ESI is the most common ionization source for LC-MS, it is less efficient for nonpolar molecules like 2-Octadecanone.[10] Successful analysis by ESI often requires the promotion of adduct formation (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) through the use of mobile phase additives.[11]

Q3: What are the expected mass fragments for 2-Octadecanone in EI-MS?

In EI-MS, ketones undergo characteristic fragmentation patterns, primarily alpha-cleavage and McLafferty rearrangement.

m/zPossible Fragment IdentityFragmentation Pathway
58 [C3H6O]•+McLafferty rearrangement
43 [CH3CO]+Alpha-cleavage (acylium ion)
268 [M]•+Molecular ion

Note: The relative intensities of these fragments can vary based on the instrument and source conditions. The NIST Mass Spectrometry Data Center is a valuable resource for reference spectra.[12]

Q4: Can I improve my signal by changing the mobile phase?

Absolutely. The mobile phase composition is a critical factor in LC-MS sensitivity as it directly influences ionization efficiency.[13] For ESI, the addition of modifiers can dramatically enhance the signal of 2-Octadecanone by promoting the formation of adducts.[11]

  • For Positive Ion Mode ESI:

    • Protonated Molecule ([M+H]⁺): Add a small amount of a weak acid like formic acid (0.1%) or acetic acid (0.1%) to the mobile phase.

    • Sodium Adduct ([M+Na]⁺): The presence of sodium ions, even from glassware, can lead to the formation of sodium adducts.[14] To promote this intentionally, a low concentration of a sodium salt like sodium acetate can be added.

    • Ammonium Adduct ([M+NH₄]⁺): Adding ammonium acetate or ammonium formate to the mobile phase can promote the formation of ammonium adducts.

An appropriate choice of additive can increase sensitivity by up to three orders of magnitude.[11]

Q5: Is chemical derivatization a viable option to improve the signal intensity of 2-Octadecanone?

Yes, derivatization can significantly enhance the signal intensity of ketones.[15][16] This process involves chemically modifying the ketone's carbonyl group to introduce a more readily ionizable moiety.

  • Common Derivatization Strategy: Reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a 2,4-dinitrophenylhydrazone. This derivative is more amenable to analysis by LC-APPI-MS and can lead to lower detection limits compared to APCI-MS.[17]

  • For GC-MS: Derivatization can also be used to improve chromatographic properties and produce more characteristic mass spectra.[18]

However, derivatization adds a step to your sample preparation and may introduce variability. It is crucial to optimize and validate the derivatization reaction.

Part 2: Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity in LC-MS (ESI/APCI)

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for 2-Octadecanone in an LC-MS system.

Caption: A systematic workflow for troubleshooting low MS signal intensity.

Optimizing Ion Source Parameters for LC-MS

The ion source is a critical component for achieving good signal intensity.[13] The following table provides starting points for optimizing key parameters for different ionization techniques.

ParameterESIAPCIRationale
Capillary Voltage 2.5 - 4.0 kVN/AIncorrect voltage can lead to variable ionization and poor precision.[13]
Corona Discharge Current N/A2 - 5 µAThe primary mechanism for ionization in APCI.[8]
Nebulizing Gas Flow Instrument DependentInstrument DependentAffects droplet size and solvent evaporation rate.[13]
Drying Gas Flow & Temp. 8 - 12 L/min, 250-350 °C4 - 8 L/min, 350-450 °CCrucial for desolvation of ions before they enter the mass analyzer.[13]
Vaporizer Temperature N/A350 - 500 °CEnsures complete vaporization of the sample and mobile phase.[8]

Note: Optimal values are instrument-dependent and should be determined empirically.

Guide 2: Enhancing Signal Intensity in GC-MS (EI)

For GC-MS analysis, low signal intensity of the molecular ion is a common issue for long-chain alkanes and their derivatives due to extensive fragmentation.[19]

GCMS_Troubleshooting A Start: Low Molecular Ion Intensity B Check for leaks in the GC-MS system A->B Ensure vacuum integrity C Optimize GC separation B->C Improve peak shape and reduce band broadening D Adjust ion source temperature C->D Lower temperature may reduce fragmentation E Consider chemical derivatization D->E Increases thermal stability and may direct fragmentation F End: Improved Signal E->F

Caption: Workflow for improving molecular ion intensity in GC-MS.

Protocol: Optimizing GC Parameters for 2-Octadecanone
  • Column Selection: A nonpolar column (e.g., HP-1 or HP-5MS) is suitable for the separation of 2-Octadecanone.[20]

  • Injection Mode: Use splitless injection to maximize the amount of analyte transferred to the column, which is preferable for trace analysis.[4]

  • Oven Temperature Program:

    • Start at a lower initial temperature (e.g., 80-100°C) to ensure good peak shape.

    • Ramp the temperature at a moderate rate (e.g., 10-15°C/min) to an appropriate final temperature (e.g., 280-300°C).

    • A final hold time of 2-5 minutes will ensure that the analyte has completely eluted.

  • Ion Source Temperature: A lower ion source temperature (e.g., 200-230°C) can sometimes reduce the extent of fragmentation and increase the relative abundance of the molecular ion.

Part 3: Advanced Strategies for Signal Enhancement

Adduct Formation in ESI-MS

For molecules like 2-Octadecanone that do not readily protonate or deprotonate, promoting adduct formation is a powerful strategy to enhance signal intensity in ESI-MS.[14] Adduct formation can be controlled through the careful selection of mobile phase additives.[11]

Caption: Promoting adduct formation with mobile phase additives.

Chemical Derivatization Workflow

Chemical derivatization can be employed to improve both the chromatographic behavior and the ionization efficiency of 2-Octadecanone.

Protocol: DNPH Derivatization for LC-MS Analysis
  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with a catalytic amount of acid (e.g., sulfuric acid).

  • Reaction: Mix the 2-Octadecanone sample with the DNPH reagent and heat gently (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes) to form the hydrazone derivative.

  • Quenching: Quench the reaction by adding a neutralizing agent or by dilution.

  • Analysis: Analyze the resulting solution by LC-APCI-MS or LC-APPI-MS. The derivatized 2-Octadecanone will have a higher molecular weight and a chromophore that can be detected by UV, and it will ionize more efficiently.[17]

This technical support guide provides a comprehensive framework for troubleshooting and enhancing the signal intensity of 2-Octadecanone in mass spectrometry. By systematically addressing potential issues from sample preparation to data acquisition, researchers can significantly improve the quality and reliability of their results.

References

  • Mass Spectrometric Analysis of Long-Chain Lipids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cas 7373-13-9,2-OCTADECANONE - LookChem. (n.d.). Retrieved from [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry. (2023, October 16). ACS Publications. Retrieved from [Link]

  • Spectroscopy of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. Retrieved from [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. Retrieved from [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013, June 14). ResearchGate. Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]

  • Mass Spectra of Ketones | Analytical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • 2-Octadecanone | C18H36O | CID 81844. (n.d.). PubChem. Retrieved from [Link]

  • Optimization and characterization of comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometric detection (GCxGC-TOF MS). (2025, August 6). ResearchGate. Retrieved from [Link]

  • Derivatization in Mass Spectrometry. (2010, November 1). Spectroscopy Online. Retrieved from [Link]

  • Any suggestions for very low intensity in LC/MS/MS? (2013, November 26). ResearchGate. Retrieved from [Link]

  • Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters. (2024, April 22). PubMed. Retrieved from [Link]

  • Mass Spectrometry Ionisation Techniques. (n.d.). Retrieved from [Link]

  • The positive ion APCI mass spectra of five synthetic aldehydes and ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science. (2020, June 1). Retrieved from [Link]

  • Ketonization of Long-Chain Esters. (n.d.). Polish Journal of Environmental Studies. Retrieved from [Link]

  • Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatograph. (2025, June 23). EGUsphere. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. (n.d.). PubMed. Retrieved from [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. (2024, January 2). Technology Networks. Retrieved from [Link]

  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. (2020, October 29). PMC. Retrieved from [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. Retrieved from [Link]

  • Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. (n.d.). PMC. Retrieved from [Link]

  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (n.d.). MDPI. Retrieved from [Link]

  • Ionization Techniques. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.). Google Patents.
  • Mass Spectrometry: Long-Chain Alkane Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

  • Atmospheric-pressure chemical ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. (2024, January 8). MDPI. Retrieved from [Link]

  • What is the solution to the low intensity problem of lc-ms/ms?? (2021, January 22). ResearchGate. Retrieved from [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives | Journal of the American Society for Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate. (2024, September 7). Lirias. Retrieved from [Link]

  • Use and misuse of peak intensities from high resolution mass spectrometry in organic matter studies. (2022, October 17). EGUsphere. Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020, June 1). Semantic Scholar. Retrieved from [Link]

  • How to Troubleshoot Low Signal on the ICPMS-2030. (2023, January 19). YouTube. Retrieved from [Link]

  • APCI – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Showing Compound 2-Pentadecanone (FDB003086). (2010, April 8). FooDB. Retrieved from [Link]

Sources

troubleshooting low recovery of 2-Octadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Octadecanone

Welcome to the technical support guide for 2-Octadecanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, specifically focusing on the issue of low recovery. My goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

The unique physicochemical properties of 2-Octadecanone—a long-chain, nonpolar ketone that is solid at room temperature—present specific challenges that can lead to significant sample loss if not properly managed. This guide is structured to walk you through a logical troubleshooting process, from initial sample preparation to final analysis.

Core Properties of 2-Octadecanone

A foundational understanding of your analyte's properties is the first step in troubleshooting. Low recovery is often traced back to a mismatch between the experimental procedure and the molecule's inherent characteristics.

PropertyValueImplication for Experimental Design
Molecular Formula C₁₈H₃₆OThe long hydrocarbon chain (C16) dominates the molecule's character, making it highly nonpolar (lipophilic).
Molecular Weight 268.48 g/mol [1]This is a moderately high molecular weight for standard GC-MS; volatility can be a concern.
Melting Point 50-54 °C[1][2]The compound is a waxy solid at room temperature, requiring complete dissolution for accurate handling.
Boiling Point ~332 °C (at 760 mmHg, est.); 145 °C (at 0.7 mmHg)[2][3]High boiling point means low volatility under standard conditions, but requires high temperatures for GC analysis, risking degradation.
Aqueous Solubility Practically insoluble (est. 0.015 mg/L at 25°C)[3]Recovery from aqueous matrices will be challenging and requires efficient extraction into a nonpolar organic solvent.
Organic Solvents Soluble in alcohols and other organic solvents.[3]Proper solvent selection is critical for dissolution, extraction, and chromatography.
logP (o/w) ~7.6-7.9 (est.)[3][4]The very high octanol-water partition coefficient confirms extreme nonpolarity.

Troubleshooting Low Recovery: A Step-by-Step Guide

Low recovery of 2-Octadecanone can occur at multiple stages of an experimental workflow. We will address these in a logical sequence, starting from the most common and easily rectified issues.

Diagram: General Troubleshooting Workflow

This diagram outlines the decision-making process for diagnosing the source of low recovery.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction & Cleanup cluster_analysis 3. Analysis & Detection start Low Recovery of 2-Octadecanone Detected q_dissolved Is the sample fully dissolved? start->q_dissolved solubility_issue Incomplete Dissolution: - Re-evaluate solvent choice - Use gentle heating/sonication - Perform solubility test q_dissolved->solubility_issue No q_extraction Is the extraction method efficient? q_dissolved->q_extraction Yes end_node Recovery Optimized solubility_issue->end_node lle_issue LLE Issues: - Check solvent polarity & miscibility - Optimize pH (if applicable) - Prevent/break emulsions - Perform spike-and-recovery q_extraction->lle_issue No (LLE) spe_issue SPE Issues: - Use nonpolar (e.g., C18) sorbent - Ensure proper conditioning/elution - Check for analyte breakthrough q_extraction->spe_issue No (SPE) q_analysis Is the analytical method suitable? q_extraction->q_analysis Yes lle_issue->end_node spe_issue->end_node gc_issue GC-MS Issues: - Increase inlet/oven temperature - Use a deactivated liner - Check for analyte adsorption q_analysis->gc_issue No (GC) lc_issue LC-MS Issues: - Use reverse-phase (C18) column - Employ a high organic mobile phase - Check for precipitation q_analysis->lc_issue No (LC) q_analysis->end_node Yes gc_issue->end_node lc_issue->end_node

Caption: A decision tree for troubleshooting low recovery.

Part 1: Sample Preparation & Solubility Issues

The most fundamental source of error is incomplete dissolution. Because 2-Octadecanone is a waxy solid, ensuring it is fully solubilized before any dilution, extraction, or analysis is critical.

Q1: My recovery is low and inconsistent. How can I be sure my initial standard or sample is fully dissolved?

Answer: This is a common issue stemming from the compound's high melting point and extreme nonpolarity. A visually clear solution does not always guarantee complete dissolution at the microscopic level.

  • Causality: The long C16 alkyl chain makes 2-Octadecanone highly lipophilic and resistant to dissolving in even moderately polar solvents. Small, undissolved particulates can be lost during transfers or filtering, leading to significant and erratic losses. While ketones can act as hydrogen bond acceptors with water, this effect is negligible for long-chain ketones, resulting in extremely low aqueous solubility.[5][6]

  • Troubleshooting Steps:

    • Solvent Selection: Avoid highly polar solvents. Your primary stock solution should be made in a nonpolar or mildly polar solvent. Good choices include Hexane, Dichloromethane (DCM), or Ethyl Acetate. While soluble in ethanol, solubility decreases as chain length increases.[3]

    • Physical Assistance: Gentle warming of the solution to just below the solvent's boiling point can help, as can sonication. Be sure to vortex thoroughly after the solution has cooled to room temperature.

    • Visual Confirmation: After dissolving, chill the solution (e.g., in a 4°C refrigerator) for 10-15 minutes. If the compound precipitates or the solution becomes cloudy, your concentration is too high for that solvent at that temperature.

  • Protocol: Quick Solubility Test

    • Prepare a supersaturated solution of 2-Octadecanone in your chosen solvent at room temperature.

    • Add a small, magnetic stir bar and stir for 30 minutes.

    • Allow the undissolved solid to settle.

    • Carefully pipette a known volume of the supernatant, filter it through a 0.22 µm PTFE (polytetrafluoroethylene) filter to remove any particulates.

    • Evaporate the solvent and weigh the residue to determine the approximate solubility. This helps you define the upper limit of your working concentrations.

Part 2: Extraction and Cleanup Losses

2-Octadecanone's properties make it an ideal candidate for extraction from polar matrices (like water or biological fluids), but pitfalls exist.

Q2: I'm using liquid-liquid extraction (LLE) from an aqueous sample, but my recovery is poor. What's going wrong?

Answer: Poor recovery in LLE is typically due to an inappropriate solvent choice, emulsion formation, or adsorption losses.

  • Causality: Effective LLE relies on maximizing the partitioning of the analyte into the organic phase while minimizing its solubility in the aqueous phase. With a logP of ~7.6, 2-Octadecanone will strongly favor a nonpolar organic phase.[3] However, vigorous mixing can create stable emulsions, especially if the sample matrix contains surfactants like lipids or proteins, which trap the analyte at the phase interface.[7]

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Use a water-immiscible, nonpolar solvent. Hexane, heptane, or diethyl ether are excellent choices. Using a slightly more polar solvent like DCM is also effective, but be aware of its higher density (will be the bottom layer).

    • Prevent Emulsions: Instead of vigorous shaking, use gentle, repeated inversions of your separatory funnel.[7] This increases the surface area for extraction without the high energy that forms emulsions.

    • Break Emulsions: If an emulsion forms, try the following:

      • Let the funnel stand for 10-30 minutes.

      • Gently swirl the funnel.

      • Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, forcing the nonpolar components out and helping to break the emulsion.[8]

    • Minimize Adsorption: The "stickiness" of 2-Octadecanone means it can adsorb to glass surfaces. Rinsing the aqueous phase 2-3 times with fresh organic solvent is crucial. After draining the final organic layer, rinse the separatory funnel itself with a small amount of clean solvent and add this to your collected extracts.

Q3: I'm using Solid-Phase Extraction (SPE) and seeing low or no elution of my compound. Why?

Answer: This classic SPE problem points to an interaction between the analyte and sorbent that is too strong for your chosen elution solvent.

  • Causality: For extracting a nonpolar compound like 2-Octadecanone from a polar matrix (e.g., water), a nonpolar SPE sorbent is used in a "reversed-phase" mechanism.[9][10] The analyte is retained by van der Waals forces between its long alkyl chain and the C18/C8 chains of the sorbent.[11] To elute the analyte, you must use a solvent strong enough to disrupt these nonpolar-nonpolar interactions.

  • Troubleshooting Steps:

    • Sorbent Choice: You must use a nonpolar sorbent. C18 (Octadecyl) or C8 (Octyl) silica-based cartridges are the standard choices.[11]

    • Conditioning is Key: The sorbent must be properly conditioned first with a water-miscible organic solvent (like methanol or acetonitrile) and then with the sample matrix solvent (e.g., reagent water).[12] Failure to condition prevents the C18 chains from being properly solvated, leading to poor retention.

    • Elution Solvent Strength: Water or highly polar solvents will not elute 2-Octadecanone. You need a nonpolar or moderately polar solvent. Start with a solvent like Acetonitrile or Methanol. If recovery is still low, increase the solvent strength by using Isopropanol, Ethyl Acetate, or Dichloromethane. A mixture, such as 95:5 Dichloromethane:Methanol, can also be effective.

Diagram: Solid-Phase Extraction (SPE) Logic

SPE_Workflow cluster_steps Reversed-Phase SPE for 2-Octadecanone Condition 1. Condition (Methanol, then Water) - Activates C18 chains Sorbent C18 Sorbent Condition->Sorbent Load 2. Load Sample (Aqueous) - Analyte binds to C18 Wash 3. Wash (e.g., 5% Methanol in Water) - Removes polar interferences Load->Wash Elute 4. Elute (Hexane, DCM, or Ethyl Acetate) - Disrupts nonpolar binding Wash->Elute Waste Waste (Polar Impurities) Wash->Waste Product Purified Product (Analyte in Nonpolar Solvent) Elute->Product Analyte 2-Octadecanone (in Aqueous Matrix) Analyte->Load Sorbent->Load

Sources

Technical Support Center: Ionization Optimization for 2-Octadecanone

Author: BenchChem Technical Support Team. Date: February 2026


, MW: 268.48 Da)

Part 1: Method Selection (The Triage Phase)

Executive Summary: 2-Octadecanone presents a classic "ionization paradox." It is sufficiently volatile for GC-MS but suffers from excessive fragmentation under standard Electron Ionization (EI). Conversely, it is amenable to LC-MS but lacks the acidic/basic functional groups required for efficient Electrospray Ionization (ESI).

Recommendation:

  • Primary Choice (Quantification/Intact Mass): LC-MS with APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

  • Secondary Choice (Structural ID): GC-MS with EI (70 eV) for library matching, or CI (Chemical Ionization) for molecular ion confirmation.

  • Tertiary Choice (High Sensitivity LC): LC-ESI-MS only following derivatization (e.g., Girard’s Reagent).

Decision Matrix: Selecting the Right Ion Source

IonizationSelection Start Start: 2-Octadecanone Analysis Goal What is your primary analytical goal? Start->Goal Quant Quantification / Intact Molecular Ion Goal->Quant Sensitivity Needed ID Unknown ID / Library Matching Goal->ID Fingerprint Needed LC_Path Liquid Chromatography Quant->LC_Path GC_Path Gas Chromatography ID->GC_Path APCI Recommended: LC-APCI (+) (Proton Transfer) LC_Path->APCI Non-polar/Neutral ESI_Fail Avoid: Standard ESI (Poor Ionization) LC_Path->ESI_Fail Direct Injection EI Standard: GC-EI (70 eV) (Heavy Fragmentation) GC_Path->EI NIST Library Match CI Alternative: GC-CI (Methane/Ammonia) GC_Path->CI Preserve M+ Deriv Alternative: ESI (+) with Derivatization (Girard Reagent T) ESI_Fail->Deriv If APCI unavailable

Figure 1: Decision tree for selecting the optimal ionization technique based on analytical goals.

Part 2: LC-MS Optimization (APCI Focus)

The Challenge: 2-Octadecanone is a neutral lipid. In ESI, it cannot easily accept a proton (


) because the carbonyl oxygen is not sufficiently basic in the solution phase, and it has no acidic protons to lose in negative mode.

The Solution: APCI (+) APCI ionizes in the gas phase.[1] The corona discharge creates a plasma of solvent ions (e.g.,


), which then transfer a proton to the gas-phase analyte. This is far more effective for hydrophobic ketones than ESI [1, 2].
Protocol A: APCI Parameter Tuning
ParameterRecommended SettingTechnical Rationale
Polarity Positive (+)Target:

at m/z 269.5 .
Vaporizer Temp 350°C - 450°C CRITICAL: The C18 chain gives this molecule a high boiling point (~350°C). If the vaporizer is too cool, the analyte will not enter the gas phase, resulting in zero signal.
Corona Current 4.0 - 5.0 µAHigher current increases the density of reagent ions (

), improving proton transfer efficiency.
Mobile Phase MeOH/Water or ACN/WaterMethanol (MeOH) is preferred as a protic solvent to facilitate proton transfer.
Additives 0.1% Formic AcidProvides the source of protons for the reagent gas plasma.
Drying Gas High Flow (e.g., 5-8 L/min)Ensures complete desolvation of the droplets before they reach the corona pin.
Visualizing the Mechanism

APCI_Mechanism Solvent Mobile Phase (MeOH + H+) Corona Corona Discharge (Plasma Creation) Solvent->Corona Vaporization ReagentIon Reagent Ion [CH3OH2]+ Corona->ReagentIon Ionization Product Detected Ion [M+H]+ (m/z 269) ReagentIon->Product Proton Transfer Analyte Neutral Analyte (2-Octadecanone) Analyte->Product Gas Phase Mixing

Figure 2: APCI Mechanism. The solvent is ionized first, then transfers charge to the neutral ketone.

Part 3: GC-MS Optimization (EI/CI Focus)

The Challenge: Standard EI (70 eV) imparts too much energy. The molecular ion (


, m/z 268) is often invisible due to rapid fragmentation, specifically the McLafferty Rearrangement  [3].

Target Ions for 2-Octadecanone (EI Spectrum):

  • Base Peak: m/z 58 (The McLafferty rearrangement product: Acetone enol ion).

  • Key Fragment: m/z 43 (Acetyl cation

    
    ).[2]
    
  • Molecular Ion: m/z 268 (Often <1% relative abundance).

Protocol B: Optimizing GC-MS

1. Softening the Ionization (Low-Voltage EI):

  • Action: Reduce electron energy from 70 eV to 20–30 eV (if instrument allows).

  • Result: Reduces fragmentation efficiency, potentially increasing the relative abundance of the

    
     peak (m/z 268) for confirmation.
    

2. Chemical Ionization (CI):

  • Reagent Gas: Methane (

    
    ) or Ammonia (
    
    
    
    ).
  • Mechanism: Soft proton transfer similar to APCI but in a vacuum.

  • Target Ion:

    
     (m/z 269) or 
    
    
    
    (m/z 286).
  • Benefit: Preserves the intact molecular weight for confirmation.

Part 4: ESI Workarounds (Derivatization)

If you lack an APCI source and must use ESI, direct injection will likely fail. You must chemically modify the ketone to carry a permanent charge or a highly ionizable group [4].

Protocol C: Girard’s Reagent T Derivatization

This reaction converts the neutral ketone into a permanently charged hydrazone.

  • Reagent: Girard’s Reagent T (Carboxymethyl)trimethylammonium chloride hydrazide.

  • Conditions: Mix sample with excess reagent in Methanol with 10% Acetic Acid. Incubate at 60°C for 1 hour.

  • Result: The ketone oxygen is replaced by the hydrazine group containing a quaternary ammonium tag.

  • MS Target: Look for the cation mass

    
    .
    
    • 2-Octadecanone (268)

      
       Derivatized Cation (m/z 382 ).
      
  • Benefit: Increases ESI sensitivity by 100-1000x.

Part 5: Troubleshooting FAQ

Q1: I am seeing a strong signal at m/z 291 in my LC-MS, but I expected 269. What is this? A: This is the Sodium adduct


.[2]
  • Cause: 2-Octadecanone has high affinity for sodium in the absence of protons. Sodium leaches from glassware or mobile phase bottles.

  • Fix: Add 5-10 mM Ammonium Acetate to your mobile phase. This forces the formation of the Ammonium adduct

    
     (m/z 286) or the Protonated ion 
    
    
    
    (m/z 269), which are more reproducible than sodium adducts.

Q2: My APCI signal is unstable/noisy. A: Check your vaporizer temperature.

  • Diagnosis: 2-Octadecanone has a long C18 tail. If the vaporizer is set to standard small-molecule temps (300°C), the lipid may be condensing on the corona needle rather than vaporizing.

  • Fix: Increase vaporizer temperature to 400°C-450°C . Ensure the nebulizer gas flow is high enough to prevent droplet accumulation.

Q3: In GC-MS, I see a peak at m/z 58 and m/z 71, but no m/z 268. Is my compound degrading? A: Not necessarily. This is the normal fragmentation pattern for 2-Octadecanone at 70 eV.

  • m/z 58 = McLafferty Rearrangement (characteristic of methyl ketones with

    
    -hydrogens).
    
  • m/z 71 =

    
     fragment from the alkyl tail.
    
  • Verification: Run a standard of 2-Octadecanone. If the retention time matches, the fragmentation pattern confirms identity even without the molecular ion.

References

  • Agilent Technologies. (2025). Optimizing the Agilent Multimode Source: ESI vs APCI for Non-Polar Analytes. Retrieved from

  • Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. Lipids, 36(4), 327–346.

  • NIST Mass Spectrometry Data Center. (2023). 2-Octadecanone Mass Spectrum (Electron Ionization).[3][4][5] NIST Chemistry WebBook, SRD 69.[4]

  • Griffiths, W. J., et al. (2010). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography.

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 2-Octadecanone in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for working with 2-Octadecanone, a compound whose immense potential is often hindered by its challenging physicochemical properties. We will move beyond simple solvent suggestions to explore the underlying causes of poor solubility and provide robust, assay-appropriate methodologies to ensure the reliability and reproducibility of your experimental data.

Understanding the Core Challenge: The Physicochemical Profile of 2-Octadecanone

2-Octadecanone is a long-chain aliphatic ketone, a class of molecules characterized by significant hydrophobicity.[1] Its long C18 carbon chain dictates its behavior in aqueous systems, making it practically insoluble in water and most cell culture media or assay buffers. The key to overcoming this challenge lies in understanding its properties.

PropertyValueSignificance for Assay Development
Molecular Formula C₁₈H₃₆OThe large, nonpolar hydrocarbon tail is the primary driver of poor aqueous solubility.
Molecular Weight 268.48 g/mol [1]---
Melting Point 50-54 °C[1]The compound is a solid at room temperature, requiring gentle warming for initial dissolution in organic solvents.
LogP (o/w) ~7.9[2]This extremely high octanol-water partition coefficient confirms the molecule's strong preference for nonpolar environments and predicts very low aqueous solubility.
Estimated Water Solubility ~0.015 mg/L (at 25°C)[3]This value highlights that direct dissolution in aqueous buffers is not a viable strategy.
Known Solvents Soluble in alcohol.[3]Provides a starting point for creating a concentrated stock solution.
Frequently Asked Questions (FAQs)

Q1: I dissolved 2-Octadecanone in DMSO to make a stock solution, but it precipitates instantly when I add it to my cell culture media. Why is this happening?

This is the most common issue and is caused by a phenomenon known as "solvent shift." While 2-Octadecanone dissolves in 100% DMSO, this high-concentration stock is then subjected to a massive polarity change when diluted into your aqueous buffer (e.g., a 1:1000 dilution). The aqueous environment cannot support the solubility of this highly hydrophobic molecule, causing it to crash out of solution as a fine precipitate.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

While cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%. However, for sensitive cell lines or long-term incubation studies, it is highly recommended to aim for a final concentration of <0.1% to minimize artifacts.[4][5] Even low DMSO concentrations can have biological effects, making it crucial to always include a vehicle control (media + identical final DMSO concentration) in your experimental design.[6]

Q3: Are there any alternatives to DMSO for making the initial stock solution?

Yes. Due to its solubility in alcohol, absolute ethanol can be used.[3] Like DMSO, it is a harsh organic solvent and the final concentration in your assay must be kept very low (ideally <0.1%) to prevent cell death or protein denaturation. For some applications, other solvents like dimethylformamide (DMF) may be considered, but they carry similar constraints.

Troubleshooting Guide: Choosing the Right Solubilization Strategy

The optimal strategy depends entirely on your assay type and the concentration of 2-Octadecanone you need to achieve. Use the following decision-making workflow to select the best path for your experiment.

G start Start: Need to solubilize 2-Octadecanone assay_type What is your assay type? start->assay_type cell_free Cell-Free Assay (e.g., Enzyme Kinetics) assay_type->cell_free  Cell-Free cell_based Cell-Based Assay (e.g., Cytotoxicity, Signaling) assay_type->cell_based Cell-Based   precip_check1 Does compound precipitate with <0.5% co-solvent? cell_free->precip_check1 precip_check2 Does compound precipitate with <0.1% co-solvent? cell_based->precip_check2 strategy_cosolvent Strategy 1: Use Co-Solvent (DMSO/EtOH) Maintain final conc <0.5% precip_check1->strategy_cosolvent No strategy_surfactant Strategy 2: Use Surfactant (Tween® 20) Requires extensive controls precip_check1->strategy_surfactant Yes precip_check2->strategy_cosolvent No precip_check2->strategy_surfactant Yes strategy_cyclodextrin Strategy 3: Use Cyclodextrin (HP-β-CD) Gentle, but more complex prep strategy_surfactant->strategy_cyclodextrin Assay Interference Observed

Caption: Decision workflow for selecting a solubilization method.

Strategy 1: Co-Solvent Dilution (The Direct Approach)

This method relies on creating a highly concentrated stock in an organic solvent and performing a rapid, high-volume serial dilution into the final aqueous buffer. It is the simplest method but is only suitable for achieving low final concentrations of 2-Octadecanone.

Step-by-Step Protocol:

  • Stock Solution Preparation: Weigh out 10 mg of 2-Octadecanone. Dissolve it in a minimal amount of 100% DMSO (e.g., 372 µL to make a 100 mM stock). Gently warm and vortex until fully dissolved. Store at -20°C.

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock in your assay buffer or media. For example, add 2 µL of the 100 mM stock to 198 µL of buffer to get a 1 mM solution (with 1% DMSO). Vortex immediately and vigorously.

  • Final Dilution: Immediately add the required volume of the intermediate solution to your final assay volume. For example, add 10 µL of the 1 mM intermediate to 990 µL of media to get a 10 µM final concentration of 2-Octadecanone with 0.01% DMSO.

Causality & Expertise: The key to success is minimizing the time the compound spends at intermediate concentrations in a high-DMSO environment and ensuring the final dilution step is large enough to rapidly disperse the molecules before they can aggregate and precipitate.

Troubleshooting:

  • Precipitation: If you see cloudiness, your target concentration is too high for this method. Your final solvent concentration is likely insufficient to keep the compound in solution. You must move to Strategy 2 or 3.

  • Cell Death/Assay Artifacts: Always run a vehicle control with the same final DMSO concentration. If the control shows toxicity or altered activity, you must reduce the final DMSO concentration by making a more concentrated stock, or switch to Strategy 3.

Strategy 2: Surfactant-Mediated Solubilization

Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These structures have a hydrophobic core that can encapsulate 2-Octadecanone, and a hydrophilic exterior that allows them to be dispersed in aqueous solution.[7][8]

Caption: Micellar encapsulation of a hydrophobic compound.

Step-by-Step Protocol:

  • Solvent & Surfactant Prep: Prepare a stock solution of 2-Octadecanone in ethanol or DMSO as described in Strategy 1. Separately, prepare a 10% stock solution of Tween® 20 or Tween® 80 in your assay buffer.

  • Coating the Tube: In a microfuge tube, add the required amount of 2-Octadecanone stock solution for your final desired concentration.

  • Solvent Evaporation: Evaporate the organic solvent (DMSO/ethanol) using a gentle stream of nitrogen or a speed vacuum. This will leave a thin film of 2-Octadecanone on the tube wall.

  • Resuspension: Add your assay buffer containing a low concentration of surfactant (e.g., 0.01% - 0.1% Tween® 20) to the tube.

  • Sonication: Vortex vigorously and sonicate in a bath sonicator for 10-15 minutes to facilitate micelle formation and encapsulation. The solution should become clear.

Causality & Expertise: The evaporation step is critical to remove the primary organic solvent, which can interfere with micelle formation. Sonication provides the energy needed to break up compound aggregates and allow them to be captured by the surfactant micelles.

Troubleshooting:

  • Assay Interference: This is the biggest risk. Surfactants can denature proteins or disrupt cell membranes. You must run a vehicle control (buffer + surfactant) and a positive/negative control for your assay also containing the surfactant to validate that the vehicle itself is not causing an effect.[9][10]

  • Solution Remains Cloudy: The concentration of either the compound or the surfactant may need optimization. Try increasing the surfactant concentration slightly or decreasing the target compound concentration.

Strategy 3: Cyclodextrin-Based Inclusion Complexes

Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior.[11] They act as "molecular buckets" to encapsulate single molecules of a hydrophobic guest like 2-Octadecanone, forming a water-soluble inclusion complex.[12] This is often the most biologically compatible method.

Step-by-Step Protocol:

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 40% w/v). This may require heating to fully dissolve. Let it cool to room temperature.

  • Add Compound: Add pure, solid 2-Octadecanone directly to the HP-β-CD solution to achieve a supersaturated state.

  • Complexation: Shake or stir the mixture vigorously at room temperature for 24-48 hours. This extended time is required for the guest molecule to find and enter the host cyclodextrin cavity.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any un-complexed, excess 2-Octadecanone.

  • Quantify and Use: Carefully collect the clear supernatant. The concentration of the solubilized 2-Octadecanone in this supernatant must be determined analytically (e.g., by HPLC or GC-MS). This is your final, water-soluble stock solution.

Causality & Expertise: This method relies on establishing a thermodynamic equilibrium between the solid compound and the complexed form. The final centrifugation step is critical to ensure you are only working with the truly solubilized complex. The need for analytical quantification is non-negotiable for accurate and reproducible results.

Troubleshooting:

  • Low Yield: The loading capacity of cyclodextrins is finite. If the final concentration is too low for your needs, this method may not be suitable. You can try slightly increasing the cyclodextrin concentration, but there are limits.

  • Assay Interference: While much gentler than surfactants, it is still possible for cyclodextrins to interact with assay components. Always run a vehicle control with the same final concentration of HP-β-CD.

Summary of Solubilization Strategies
StrategyEase of UseRisk of Assay InterferenceSuitability for Cell-Based AssaysKey Requirement
1. Co-Solvent EasiestHigh (Cytotoxicity)Low to Medium (only for <0.1% solvent)Strict control of final solvent concentration
2. Surfactant MediumHigh (Enzyme/Membrane effects)Low to MediumExtensive vehicle and assay controls
3. Cyclodextrin Most ComplexLowHighPost-prep analytical quantification
References
  • LookChem. Cas 7373-13-9, 2-OCTADECANONE. [Link]

  • Wikipedia. 2-Decanone. [Link]

  • PubChem. 2-Octanone | C8H16O | CID 8093. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • An overview on Common Organic Solvents and their Toxicity Abstract. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs: An Overview. [Link]

  • The Good Scents Company. 2-octadecanone hexadecyl methyl ketone. [Link]

  • PubChem. 2-Octadecanone | C18H36O | CID 81844. [Link]

  • Pharos. 2-octadecanone. [Link]

  • FooDB. Showing Compound 2-Dodecanone (FDB003012). [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • PMC. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. [Link]

  • PMC. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • ResearchGate. (PDF) CYCLODEXTRINS AND MOLECULAR ENCAPSULATION. [Link]

  • PMC. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. [Link]

  • PubMed. Short-chain ketone production by engineered polyketide synthases in Streptomyces albus. [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • Use of tween 20 as a substrate for assay of lipase activity in soils. [Link]

  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. [Link]

  • ACS Publications. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • LifeTein. DMSO usage in cell culture. [Link]

  • PubMed. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. [Link]

Sources

Technical Support Center: 2-Octadecanone Method Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octadecanone (


) is a long-chain methyl ketone (MW 268.[1][2]5) often analyzed as a biomarker in biological fluids, a volatile metabolite in plant profiles, or a contaminant in food matrices.[1] Its high lipophilicity (

) and high boiling point (

C) present unique challenges: matrix adsorption , inlet discrimination , and carryover .[1]

This guide abandons generic templates to address the specific physicochemical battles required to quantify this analyte at trace levels.

Module 1: Sample Preparation (The Matrix Battle)

The Challenge: 2-Octadecanone is "sticky."[2] In complex matrices (plasma, soil, fatty tissue), it binds non-specifically to proteins and lipids, leading to massive signal suppression.[1]

Troubleshooting Scenario A: "My recovery is consistently < 40%."

Root Cause: You are likely using a polarity mismatch or insufficient disruption of the matrix binding. Simple LLE (Liquid-Liquid Extraction) with hexane often fails to pull the ketone off albumin or complex lipids.[2]

The Fix: Solid Phase Microextraction (SPME) with Arrow Technology For trace analysis, we move away from solvent extraction to equilibrium-based headspace or direct immersion SPME.[1][3]

Protocol: Optimized SPME Workflow

  • Fiber Selection: Use DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[2] The PDMS handles the lipophilic chain, while the CAR/DVB pores trap the carbonyl functionality.

  • Incubation: 60°C for 30-45 minutes. Scientific Rationale: You must heat the matrix to increase the Henry's Law constant, forcing the semi-volatile ketone into the headspace.

  • Salting Out: Add NaCl to saturation (30% w/v). This increases the ionic strength, reducing the solubility of the organic ketone in the aqueous phase.

Visualization: Sample Prep Decision Logic

SamplePrep Start Start: Define Matrix Liquid Liquid (Plasma/Urine) Start->Liquid Solid Solid (Plant/Tissue) Start->Solid Protein Precip? Protein Precip? Liquid->Protein Precip? High Protein? Cryo-Mill Cryo-Mill Solid->Cryo-Mill SPME (Headspace) SPME (Headspace) Protein Precip?->SPME (Headspace) Yes (Avoid fouling) LLE (Hexane/Et2O) LLE (Hexane/Et2O) Protein Precip?->LLE (Hexane/Et2O) No (Clean water) Solvent Extract Solvent Extract Cryo-Mill->Solvent Extract SPE Cleanup (Silica) SPE Cleanup (Silica) Solvent Extract->SPE Cleanup (Silica) GC Injection GC Injection SPE Cleanup (Silica)->GC Injection

Figure 1: Decision matrix for selecting the extraction pathway based on sample density and protein content.

Module 2: Chromatographic Separation (The Resolution Struggle)

The Challenge: 2-Octadecanone elutes late (Retention Index ~2180 on HP-5MS). It frequently co-elutes with fatty acid methyl esters (FAMEs) or heavy alkanes.[2]

Troubleshooting Scenario B: "I see broad, tailing peaks."

Root Cause: Cold spots or Active Sites.[2]

  • Boiling Point Mismatch: The inlet temperature is too low. 2-Octadecanone requires rapid volatilization.[1][2]

  • Activity: The carbonyl group is interacting with silanols in a dirty liner.[2]

The Fix: The "Hot & Inert" Protocol

  • Inlet Temperature: Set to 280°C . (Standard 250°C is insufficient for sharp focusing of C18 chains).[2]

  • Liner: Ultra-Inert Splitless liner with glass wool (positioned bottom to wipe the needle).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS).[1][2]

    • Dimensions: 30m x 0.25mm x 0.25µm.[2][4]

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 20°C/min to 200°C

    • Slow Ramp 5°C/min to 300°C (Critical for separating C18 ketone from C18/C20 alkanes).

    • Hold 5 mins at 300°C (Bake out).

Module 3: Mass Spectrometry & Quantitation (The Sensitivity Hurdle)

The Challenge: In Electron Ionization (EI), the molecular ion (


 268) is often weak. Relying on it leads to poor sensitivity.[2]
Troubleshooting Scenario C: "My library match score is low / False Negatives."

Root Cause: You are looking for the wrong ions.[2] Long-chain methyl ketones undergo specific fragmentation.

The Fix: Target Specific Ions Use SIM (Selected Ion Monitoring) for quantitation, not Full Scan.

Ion Typem/z ValueOrigin / MechanismRole
Quantifier 58 McLafferty Rearrangement The signature of methyl ketones with

-hydrogens.[1][2] Highly specific.
Qualifier 1 43Acylium Ion (

)
Very abundant (Base Peak) but non-specific (common in all lipids).[1][2]
Qualifier 2 71

-cleavage

fragment.[1][2]
Qualifier 3 268Molecular Ion (

)
Weak, but confirms intact molecule.[1][2]

Expert Insight: Do not use m/z 43 for quantitation in complex matrices (like plasma or food). Every lipid produces m/z 43.[2] Using m/z 58 dramatically improves Signal-to-Noise (S/N) ratio.[1][2]

Module 4: QA/QC & System Maintenance (The Trust Factor)

Troubleshooting Scenario D: "Ghost peaks appear in my blank runs."

Root Cause: Carryover.[2][5] The C18 chain is highly lipophilic and sticks to the syringe, the septum, and the head of the column.

The Fix: The Wash Protocol

  • Syringe Wash: Use two solvents.[2][6]

    • Solvent A: Dichloromethane (Dissolves the C18 ketone).

    • Solvent B: Methanol (Removes polar matrix residues).[2]

    • Routine: 5 washes Solvent A, 5 washes Solvent B.[1][2]

  • Blank Injections: Run a pure hexane blank after every high-concentration standard.

Visualization: The Troubleshooting Logic

Troubleshooting Problem Symptom Detected Tailing Peak Tailing Problem->Tailing Ghost Ghost Peaks Problem->Ghost Shift RT Shift Problem->Shift Act Active Sites in Liner Tailing->Act Check Carry Syringe/Inlet Carryover Ghost->Carry Check Leak Carrier Gas Leak Shift->Leak Check Fix1 Replace Liner / Trim Column Act->Fix1 Fix2 Dual Solvent Wash / Bake-out 300°C Carry->Fix2 Fix3 Leak Check / Check Flows Leak->Fix3

Figure 2: Diagnostic flowchart for resolving common chromatographic anomalies associated with long-chain ketones.

References

  • NIST Mass Spectrometry Data Center. (2025).[2] 2-Octadecanone Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[2] Link

  • Agilent Technologies. (2020).[2] Solid Phase Microextraction (SPME) Fundamentals and Fiber Selection. Agilent Technical Guides. Link

  • Menéndez-Carreño, M., et al. (2025).[1][2][6] Development and validation of GC-MS methods for lipophilic oxidation products in human plasma. ResearchGate. Link

  • PubChem. (2025).[2] 2-Octadecanone Compound Summary: Physical Properties and Spectral Data. National Library of Medicine.[2] Link[1]

  • Sigma-Aldrich. (2025).[1][2] GC Troubleshooting Guide: Peak Tailing and Carryover. Merck KGaA.[2] Link

Sources

Technical Support Center: Chromatographic Resolution of 2-Octadecanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #OCT-18-ISO Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Separation Challenge

Resolving isomers of 2-Octadecanone (C18 ketone) presents a specific chromatographic difficulty: the molecule is dominated by a massive hydrophobic alkyl tail (


), which often masks the subtle thermodynamic differences created by the position of the carbonyl group (positional isomers) or branching in the chain (skeletal isomers).
  • Standard C18 HPLC often fails because the hydrophobic interaction dominates the selectivity.

  • Standard Non-polar GC (100% Dimethylpolysiloxane) often fails because the boiling points of positional isomers (e.g., 2- vs. 3-octadecanone) are nearly identical.

This guide provides the Shape Selectivity and Polarity Tuning protocols required to solve this.

Module 1: Gas Chromatography (GC) – The Gold Standard

For volatile and semi-volatile ketones, GC is the preferred method due to higher peak capacity. However, a standard "Boiling Point" separation will likely result in co-elution.

1.1 The Stationary Phase Strategy

You must shift from "Boiling Point Separation" to "Dipole-Interaction Separation."

Column TypeMechanismSuitability for 2-Octadecanone IsomersRecommendation
5% Phenyl (e.g., DB-5, HP-5)Dispersive forces (Boiling Point)Low. 2- and 3- isomers will likely co-elute as their BPs are within <1°C.Use only for purity checks, not isomer resolution.
Wax / PEG (e.g., DB-Wax, HP-INNOWax)H-Bonding & Dipole-DipoleHigh. The stationary phase interacts with the carbonyl lone pairs. As the carbonyl moves internal (2- to 3- to 4-), steric shielding changes the interaction strength.PRIMARY RECOMMENDATION
Ionic Liquid (e.g., SLB-IL111)High Polarity & Shape SelectivitySpecialist. Excellent for separating geometric isomers if Wax fails.Secondary option.
1.2 Optimized GC-FID/MS Protocol
  • Inlet: Split/Splitless. Use Splitless if trace isomer detection (<0.1%) is required; otherwise Split 20:1 to sharpen peaks.

  • Liner: Deactivated wool liner (Critical: Ketones can interact with active silanols, causing tailing).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program (Crucial for Isomers):

    • Hold: 100°C for 1 min (Focuses the heavy C18 molecules).

    • Ramp 1: 20°C/min to 200°C (Fast transport to elution zone).

    • Ramp 2: 2°C/min to 260°C. Note: The slow ramp is essential to maximize the interaction time difference between isomers.

    • Hold: 5 mins at 260°C.

Module 2: HPLC – The "Shape Selectivity" Approach

If your sample is thermally labile or requires fraction collection, HPLC is necessary.

2.1 The "C30" Secret Weapon

Standard C18 columns rely on hydrophobic partitioning. For long-chain isomers, this is insufficient. You need Shape Selectivity .

  • The Solution: C30 (Triacontyl) Stationary Phase .

  • Why? C30 ligands are longer and more rigid than C18. They can "slot" long alkyl chains between them. A slight "kink" in the molecule (caused by a branched isomer) or a change in polarity position (carbonyl shift) disrupts this "slotting" significantly more on a C30 phase than a C18 phase.

2.2 Detection Challenges

2-Octadecanone has weak UV absorbance (carbonyl


 transition at ~280nm is very weak).
  • Avoid: Standard UV/Vis at 254nm.

  • Recommended: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) . These respond to mass, not chromophores, and are ideal for lipids.

2.3 HPLC Protocol (C30 Column)
  • Mobile Phase A: Methanol (weak solvent).

  • Mobile Phase B: Methyl tert-butyl ether (MTBE) or Isopropanol (strong solvent).

  • Gradient:

    • 0-5 min: 90% A (Isocratic hold to load column).

    • 5-25 min: Linear gradient to 40% B.

    • Note: MTBE is preferred over Acetonitrile for solubility of C18 chains.

Module 3: Troubleshooting & FAQ
Q1: I am seeing "Fronting" peaks on my GC. Is this an isomer?

Diagnosis: Likely Column Overload . Mechanism: 2-Octadecanone is highly soluble in the stationary phase. If you inject too much, the sample acts as its own stationary phase, speeding up elution at the peak center. Fix: Dilute sample 10x or increase Split Ratio.

Q2: My peaks are tailing badly. Is it the column?

Diagnosis: Active Sites (Silanols) . Mechanism: The carbonyl oxygen on 2-Octadecanone is a Lewis base. It binds to exposed silanols (Lewis acids) on the glass liner or column. Fix:

  • Replace inlet liner with a Deactivated (Silanized) liner.

  • Trim 10-20cm from the front of the GC column (guard column recommended).

Q3: I see a small shoulder on the main peak. How do I confirm it's an isomer?

Validation Protocol:

  • Peak Purity Check: If using MS, check the ion ratio across the peak. Isomers often have identical mass spectra (m/z 268), but subtle differences in fragmentation ratios (e.g., m/z 58 for 2-one vs m/z 72 for 3-one via McLafferty rearrangement).

  • Method Validation: Change the ramp rate from 2°C/min to 1°C/min. If the shoulder resolves into a valley, it is a chromatographic separation. If it remains a shoulder, it may be column overload or matrix effect.

Visual Logic Guides
Figure 1: Method Selection Decision Matrix

MethodSelection Start Start: 2-Octadecanone Sample IsVolatile Is sample thermally stable (< 250°C)? Start->IsVolatile GC_Path Select Gas Chromatography (GC) IsVolatile->GC_Path Yes HPLC_Path Select HPLC IsVolatile->HPLC_Path No / Labile GC_Decision Goal: Isomer Resolution? GC_Path->GC_Decision HPLC_Decision Select Column Chemistry HPLC_Path->HPLC_Decision GC_Column Use PEG/Wax Column (Polarity Separation) GC_Decision->GC_Column Yes (Critical) GC_Std Use 5% Phenyl Column (Boiling Point) GC_Decision->GC_Std No (Purity only) HPLC_C30 C30 Column (High Shape Selectivity) HPLC_Decision->HPLC_C30 Isomer Resolution HPLC_C18 C18 Column (Hydrophobic Only) HPLC_Decision->HPLC_C18 General Purity

Caption: Decision matrix for selecting the optimal chromatographic technique based on sample stability and resolution requirements.

Figure 2: Troubleshooting Peak Resolution

Troubleshooting Problem Issue: Co-eluting Isomers Check1 Check 1: Peak Width Problem->Check1 Broad Peaks are Broad Check1->Broad Sharp Peaks are Sharp but Overlapping Check1->Sharp Action1 Increase Temperature Ramp (Sharpen peaks) Broad->Action1 Action2 Decrease Ramp Rate (Increase separation window) Sharp->Action2 Action3 Change Stationary Phase (Selectivity Change) Action2->Action3 If resolution still fails

Caption: Logic flow for addressing co-elution. Prioritize thermal gradients before changing column chemistry.

References
  • Restek Corporation. (n.d.). GC Troubleshooting: Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (2016). GC Troubleshooting Series: Tailing Peaks. Retrieved from [Link]

  • Sander, L. C., & Wise, S. A. (1994). Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Solutes. Journal of Chromatography A.

dealing with contamination in 2-Octadecanone samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Assurance for 2-Octadecanone

Subject: Troubleshooting Contamination & Purification of 2-Octadecanone (Methyl Hexadecyl Ketone) CAS: 7373-13-9 Application Focus: Phase Change Materials (PCM), GC-MS Internal Standards, Organic Synthesis.[1]

Introduction: The Purity Paradox

Welcome. If you are accessing this guide, you are likely observing anomalies in your 2-Octadecanone data—unexpected melting point depressions in DSC, "ghost peaks" in GC-MS, or inhibition in synthesis.[1]

As a long-chain ketone (


), 2-Octadecanone is thermodynamically stable but kinetically sensitive to impurities.[1] Its waxy nature makes it a "trap" for non-polar contaminants (homologs, alkanes) and plasticizers. In high-precision applications like GC-MS quantitation, even 1% contamination can skew response factors significantly.[1]

This guide moves beyond basic "cleaning" to structural purity restoration . We treat the sample not just as a chemical, but as a crystalline system that must be re-ordered.

Module 1: Diagnostic Triage

Q: How do I distinguish between intrinsic degradation and external contamination?

A: 2-Octadecanone is chemically robust; it does not spontaneously degrade under standard storage.[1] "Degradation" is usually contamination . Use this diagnostic matrix:

SymptomProbable CauseMechanismVerification Method
MP Depression (< 50°C) Homologous ImpuritiesEutectic formation disrupts crystal lattice energy.[1]DSC: Broad endotherm instead of sharp peak.
Yellow Discoloration Oxidation / AldehydesLong-chain oxidation (rancidity) or solvent residue.[1]H-NMR: Look for aldehyde protons (~9.7 ppm).[1]
GC "Ghost Peaks" Septum Bleed / PlasticizersPhthalates leaching from storage bags/caps.GC-MS: Check m/z 149 (Phthalate signature).[1]
"Oiling Out" in Solvents Water ContaminationHydrophobic exclusion forces phase separation.Karl Fischer or visual turbidity.
Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Start: Anomaly Detected CheckMP Check Melting Point (Target: 50-54°C) Start->CheckMP IsLow MP < 50°C (Broad Range) CheckMP->IsLow Depressed IsSharp MP Correct (Sharp Peak) CheckMP->IsSharp Normal GCMS Run GC-MS IsLow->GCMS IsSharp->GCMS GhostPeaks Extra Peaks Detected GCMS->GhostPeaks Yes Decision3 Sample Pure (Check Instrument) GCMS->Decision3 No Decision1 Homologous Impurity (C16/C20 Ketones) GhostPeaks->Decision1 Peak near Target Decision2 Plasticizer/Solvent Contamination GhostPeaks->Decision2 Peak at m/z 149

Figure 1: Diagnostic decision tree for isolating the source of contamination.[1]

Module 2: Purification Protocols

Q: My sample is contaminated. Can I just wash it?

A: No. Surface washing is ineffective for waxy solids because impurities are often trapped inside the crystal lattice (occlusion). You must perform a Recrystallization to break the lattice and exclude the impurity.[2]

Protocol A: The "Hot Acetone" Recrystallization (Gold Standard)

Why this works: 2-Octadecanone has a steep solubility curve in acetone (highly soluble at 50°C, poorly soluble at 0°C).[1] Acetone is volatile, ensuring easy removal of solvent residues.

  • Dissolution: Place 5g of contaminated sample in a 50mL Erlenmeyer flask. Add Acetone (HPLC Grade) slowly while heating in a water bath at 45-50°C.

    • Critical: Use the minimum amount of solvent required to dissolve the solid.[2] Excess solvent reduces yield.[3]

  • Filtration (Hot): If insoluble particles (dust, fibers) are visible, filter the hot solution rapidly through a pre-warmed glass funnel.

  • Controlled Cooling: Remove from heat. Let the flask cool to room temperature slowly on a cork ring.

    • Science:[1] Rapid cooling traps impurities. Slow cooling allows the 2-Octadecanone molecules to align perfectly, excluding homologs.

  • Cold Soak: Once at room temperature, place the flask in a freezer (-20°C) for 2 hours to maximize yield.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel). Wash with cold acetone (-20°C).[1]

  • Drying: Vacuum dry at ambient temperature. Do not heat above 40°C to avoid melting.

Protocol B: Silica Gel "Flash" Filtration (For Polar Impurities)

Use case: If your sample is yellow or contains oxidation products (acids/aldehydes).

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: 5% Ethyl Acetate in Hexane.

  • Procedure: Dissolve sample in minimum Hexane. Load onto a short silica pad. Flush with mobile phase.

    • Mechanism:[1][2][4][5] The non-polar ketone elutes quickly; polar oxidation products bind to the silica.

  • Recovery: Rotary evaporate the solvent.

Module 3: The "Oiling Out" Phenomenon

Q: During recrystallization, my sample formed a liquid blob at the bottom instead of crystals. Why?

A: This is "oiling out." It occurs because the melting point of 2-Octadecanone (52°C) is lower than the boiling point of many solvents (Ethanol: 78°C, Water: 100°C).

If you dissolve the sample at 70°C and add a cold anti-solvent (like water), the local temperature drops below the saturation point while still above the melting point of the solute. The solute separates as a liquid (oil) rather than a solid.

The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Seed it: Add a tiny crystal of pure 2-Octadecanone to the cooling solution at ~48°C. This provides a nucleation site for crystals to grow, energetically favoring the solid phase over the liquid oil phase.

  • Agitate: Stir vigorously during the cooling phase to prevent oil coalescence.

Module 4: GC-MS Specific Issues

Q: I am using 2-Octadecanone as an Internal Standard. My area counts are drifting.

A: This is rarely an issue with the standard itself, but rather the Injection Port Dynamics .

  • Boiling Point Discrimination: 2-Octadecanone boils at ~293°C. If your injector temperature is too low (< 280°C) or if the liner contains glass wool that is too tightly packed, the heavy ketone may condense in the liner.

  • Carryover: Because it is waxy, it sticks to cold spots.

  • Solution:

    • Use a pressure pulsed splitless injection to force the heavy compound onto the column.

    • Ensure the transfer line temperature is > 300°C.

    • Switch to a liner with deactivated glass wool to prevent adsorption.

GC-MS Workflow Visualization

GCMS_Workflow Sample Sample Injection (2-Octadecanone IS) Inlet Inlet (280°C+) Risk: Condensation Sample->Inlet Liquid Column Column Separation (Non-polar Phase) Inlet->Column Vaporization Detector MS Detector Target Ion Column->Detector Elution Detector->Inlet Drift? Check Liner

Figure 2: Critical checkpoints for 2-Octadecanone analysis in GC-MS.

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81844, 2-Octadecanone. Retrieved from [Link][1]

    • Primary source for physical properties (MP/BP) and safety data.

  • NIST Mass Spectrometry Data Center. 2-Octadecanone Mass Spectrum.[1][6][7] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

    • Authoritative source for MS fragmentation patterns (m/z 43, 58, 71) used in identification.

    • Reference for commercial purity standards and storage recommendations.

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from [Link][1]

    • Source for general solubility rules and solvent selection logic (Acetone/Ethanol).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals. 2-Octadecanone is generally low toxicity but should be handled with standard laboratory PPE.[1]

Sources

Validation & Comparative

validation of 2-Octadecanone as a disease biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of 2-Octadecanone as a Disease Biomarker

Part 1: Executive Summary & Strategic Verdict

2-Octadecanone (CAS: 1674-30-2) is a long-chain methyl ketone (


) emerging as a candidate biomarker in the metabolomic profiling of Gastric Cancer (GC)  and Gut Microbiome Dysbiosis . Unlike traditional protein biomarkers (e.g., CEA, CA19-9) which rely on blood serum and often suffer from low sensitivity in early stages, 2-Octadecanone is detected via non-invasive analysis of fecal volatilomes or breath condensate.

The Verdict: 2-Octadecanone is not a standalone diagnostic but a high-value panel component . Its primary utility lies in its high lipophilicity and stability, making it a robust marker for lipid metabolic dysregulation in the gut. However, it requires rigorous validation to distinguish endogenous production (bacterial beta-oxidation) from exogenous confounders (dietary cooking oils).

Best For:

  • Early Detection Panels: Enhancing sensitivity when combined with other VOCs (e.g., hexanal, 2-butanone).

  • Microbiome Profiling: Monitoring shifts in gut flora (specifically Pseudomonas spp. and Mycobacterium activity).

  • Non-Invasive Screening: Fecal or breath analysis workflows.

Part 2: Mechanistic Grounding & Biological Logic

To validate 2-Octadecanone, one must understand its origin. It is not randomly produced; it is a specific byproduct of Fatty Acid


-Oxidation .
The Metabolic Pathway

In the dysregulated gut environment of gastric cancer or bacterial infection, there is an upregulation of lipid peroxidation and fatty acid metabolism.

  • Lipolysis: Bacterial enzymes (lipases) break down dietary lipids into free fatty acids (e.g., Stearic acid).

  • 
    -Oxidation:  Incomplete oxidation or specific microbial decarboxylation converts these fatty acids into methyl ketones.
    
  • Accumulation: Unlike short-chain ketones (acetone) which are rapidly exhaled, 2-Octadecanone partitions into the fecal matrix due to its high boiling point (

    
    C) and lipophilicity, providing a stable "metabolic footprint."
    

LipidMetabolism DietaryLipids Dietary Lipids (Triglycerides) StearicAcid Stearic Acid (C18 Fatty Acid) DietaryLipids->StearicAcid Lipolysis (Bacterial Lipases) BetaOxidation Microbial Beta-Oxidation StearicAcid->BetaOxidation Dysbiosis/Cancer Metabolism Decarboxylation Decarboxylation BetaOxidation->Decarboxylation Octadecanone 2-Octadecanone (Biomarker) Decarboxylation->Octadecanone FecalMatrix Fecal Matrix (Detection) Octadecanone->FecalMatrix Partitioning

Figure 1: Mechanistic pathway of 2-Octadecanone generation via microbial lipid metabolism.

Part 3: Comparative Performance Analysis

This section objectively compares 2-Octadecanone against established alternatives in the context of Gastric Cancer (GC) and Dysbiosis detection.

Table 1: 2-Octadecanone vs. Standard Biomarkers
Feature2-Octadecanone (VOC) CEA (Carcinoembryonic Antigen) 2-Butanone (Short-Chain Ketone)
Type Metabolomic (Volatile)Proteomic (Serum)Metabolomic (Volatile)
Matrix Feces / Breath CondensateBlood SerumBreath
Sensitivity (Early Stage) High (Metabolic changes precede mass)Low (<20% for Stage I GC)Moderate (High background noise)
Specificity Moderate (Dietary confounders)High (for established tumors)Low (General inflammation marker)
Stability High (Boiling Pt: 339°C)Moderate (Degrades ex-vivo)Low (Highly volatile, fleeting)
Detection Method HS-SPME-GC-MSELISA / ImmunoassaySIFT-MS / GC-MS
Cost per Test Low (after equipment cap-ex)ModerateLow
Primary Limitation Dietary Interference (Cooking oils)False Negatives Environmental Contamination
Expert Insight on Causality:
  • Why 2-Octadecanone outperforms CEA in early stages: Metabolic reprogramming (the Warburg effect and lipid shift) occurs before significant tumor mass produces detectable CEA levels.

  • Why 2-Octadecanone is superior to 2-Butanone for Fecal Analysis: 2-Butanone is too volatile and often lost during sample handling. 2-Octadecanone's long chain anchors it in the sample matrix, allowing for more reproducible quantification in stored samples.

Part 4: Validation Protocol (Self-Validating System)

To ensure Trustworthiness and Reproducibility , the following protocol utilizes a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Critical Control: Because 2-Octadecanone is found in cooking oils, dietary normalization is required.

Workflow Diagram

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Validation Sample Fecal Sample (200mg) Lyophilization Lyophilization (Remove Water) Sample->Lyophilization Standard Add Internal Standard (d3-Octadecanone) Lyophilization->Standard SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber, 60°C) Standard->SPME GCMS GC-MS Analysis (Agilent 7890B/5977A) SPME->GCMS Deconvolution Spectral Deconvolution (AMDIS) GCMS->Deconvolution Normalization Normalize to Dry Weight & IS Deconvolution->Normalization

Figure 2: Validated HS-SPME-GC-MS workflow for 2-Octadecanone quantification.

Step-by-Step Protocol
  • Sample Collection & Stabilization:

    • Collect 2g of fecal sample in a sterile container.

    • Immediate Action: Snap freeze at -80°C to arrest bacterial metabolism.

    • Why: Continued fermentation ex-vivo will artificially elevate ketone levels.

  • Sample Preparation (The "Clean" Step):

    • Lyophilize (freeze-dry) the sample to remove water (which interferes with SPME competition).

    • Weigh 50 mg of dried feces into a 20 mL headspace vial.

    • Internal Standard Spike: Add 10 µL of 2-Octadecanone-d3 (deuterated standard) at 10 ppm. This makes the system self-validating by correcting for extraction efficiency.

  • HS-SPME Extraction:

    • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.

    • Reasoning: The triple-phase fiber covers the wide polarity range of fecal VOCs, ensuring 2-Octadecanone is captured alongside other panel markers.

    • Incubation: 60°C for 45 minutes. (Higher temps risk thermal degradation of other labile metabolites).

  • GC-MS Analysis:

    • Column: HP-5MS (Non-polar, 30m x 0.25mm).

    • Oven Program: Hold 40°C (2 min) -> Ramp 5°C/min to 200°C -> Ramp 10°C/min to 280°C.

    • Target Ion: Monitor m/z 58 (McLafferty rearrangement characteristic of methyl ketones) and m/z 268 (Molecular ion).

  • Data Processing & Exclusion Criteria:

    • Compare retention time (RT) and mass spectra to the NIST library.

    • Exclusion Rule: If the patient consumed high levels of processed seed oils within 12 hours, flag the result. (See Expertise section below).

Part 5: Challenges & Expert Insights

The "Cooking Oil" Confounder: Research indicates that 2-Octadecanone is a potent volatile in heated sunflower and soybean oils (oxidative degradation product).

  • Validation Fix: You must establish a baseline "dietary background" or use a washout period (fasting 8-12 hours) before sampling. Without this, specificity drops below 60%.

The "Panel" Necessity: 2-Octadecanone alone has an AUC (Area Under Curve) of ~0.75 for Gastric Cancer.

  • Expert Recommendation: Combine it with Hexanal (oxidative stress) and Acetone (metabolic rate). The combined panel typically achieves an AUC > 0.90.

References

  • Metabolomic Profiling of Gastric Cancer: Stool Protein Mass Spectrometry Identifies Biomarkers for Early Detection of Diffuse-type Gastric Cancer. (2024).[1][2][3] National Institutes of Health.[4] Link

  • VOCs in Breath and Disease: Volatile Organic Compounds as Biomarkers of Tuberculosis: A Systematic Review. (2023).[2][5] Ohio Academy of Science. Link

  • Pseudomonas Virulence Markers: Biological Markers of Pseudomonas aeruginosa Epidemic High-Risk Clones. (2015). ASM Journals. Link

  • Dietary Confounders in VOCs: Cooking Particulate Matter: A Systematic Review on Nanoparticle Exposure. (2022).[5][6][7] MDPI. Link

  • Chemical Validation: Spectroscopy of Aldehydes and Ketones. (2025).[5] Chemistry LibreTexts. Link

Sources

Optimizing GC Separation of 2-Octadecanone: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of Different GC Columns for 2-Octadecanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Octadecanone (


, CAS: 1674-30-2) presents a specific chromatographic challenge: it combines a high boiling point (estimated >300°C at atm) with a moderately polar carbonyl group embedded in a long hydrophobic chain. This guide evaluates the performance of three industry-standard stationary phases for the analysis of this molecule.

The Verdict: The 5% Phenyl-arylene (e.g., DB-5ms, ZB-5) is the superior choice for routine quantification, offering the best balance of thermal stability and selectivity. Polyethylene Glycol (Wax) columns, while offering superior separation from non-polar matrices, are not recommended for routine use due to thermal instability at the elution temperatures required for this C18 ketone.

The Analytical Challenge: Mechanism of Separation

To select the correct column, we must understand the interaction between the analyte and the stationary phase.

  • Volatility Constraint: As a C18 ketone, 2-Octadecanone elutes late. On non-polar phases, it behaves similarly to a C20 alkane. This necessitates a column capable of operating isothermally or ramping to 300°C+ to ensure sharp peak shapes and prevent carryover.

  • Polarity Duality: The molecule has a "head-tail" structure. The long alkyl tail dominates the interaction via London Dispersion forces, but the ketone group at position 2 requires sufficient dipole interaction to prevent peak tailing, which is common on 100% dimethylpolysiloxane (PDMS) phases.

Diagram 1: Column Selection Decision Matrix

This logic flow illustrates the decision process based on sample matrix and thermal requirements.

ColumnSelection Start Start: 2-Octadecanone Sample Matrix Analyze Matrix Complexity Start->Matrix Simple Simple/Non-Polar Matrix (Hexane, Toluene) Matrix->Simple Solvent based Complex Complex/Polar Matrix (Biological, Alcohols) Matrix->Complex Extracts Rec1 RECOMMENDED: 5% Phenyl (DB-5ms/HP-5) Robust, High Temp (325°C+) Simple->Rec1 Standard Rec2 ALTERNATIVE: 100% PDMS (DB-1) Fastest Elution, Less Selectivity Simple->Rec2 High Speed TempCheck Check Thermal Requirement (Elution > 260°C?) Complex->TempCheck TempCheck->Rec1 If Stability Critical (Preferred) Risk HIGH RISK: PEG (Wax) Bleed likely; Max Temp 250°C TempCheck->Risk If Selectivity Critical

Figure 1: Decision matrix for selecting the optimal stationary phase based on matrix complexity and thermal constraints.

Comparative Performance Data

The following data consolidates retention indices (RI) and operational limits. Note the significant jump in RI on the Wax column, which pushes the elution temperature into the "danger zone" for column bleed.

Feature100% Dimethyl Polysiloxane 5% Phenyl / 95% Dimethyl Polyethylene Glycol (PEG)
Common Trade Names DB-1, HP-1, ZB-1DB-5, HP-5, Rtx-5 (Recommended) DB-Wax, HP-INNOWax
Polarity Non-PolarLow-PolarityPolar
Mechanism Boiling Point (Dispersive)BP + Induced DipoleH-Bonding + Dipole
Est. Kovats Index (RI) ~1970~1990 - 2000 ~2350 - 2450
Elution Temp (approx) ~260°C~265°C >260°C (Critical Limit)
Max Temp (Isothermal) 320-350°C325-350°C 250-260°C
Peak Symmetry GoodExcellent Fair (Risk of broadening)
Bleed Risk LowLow High

Analysis of Data:

  • Retention Index Shift: On a DB-5 column, 2-Octadecanone elutes near Octadecane (

    
     Alkane, RI 1800) but shifted by approximately +200 units due to the ketone group interaction [1].
    
  • The Wax Trap: On a Wax column, the RI jumps to >2300. To elute a compound with an RI of 2300, the oven must typically reach 250°C+. Most Wax columns degrade or show high bleed at this temperature, interfering with quantification (especially in MS) [2].

Recommended Experimental Protocol

This protocol is designed for the 5% Phenyl (DB-5ms) column.[1] It includes a self-validating System Suitability Test (SST).

Diagram 2: Experimental Workflow

Visualizing the critical steps from preparation to data validation.

Workflow cluster_oven Oven Program (Critical) Prep Sample Prep: Dissolve in Hexane/DCM Conc: 10-100 ppm Inlet Inlet Parameters: Temp: 280°C Mode: Split (10:1) or Splitless Prep->Inlet Ramp1 Start: 80°C (Hold 1 min) Inlet->Ramp1 Ramp2 Ramp: 20°C/min to 200°C Ramp1->Ramp2 Ramp3 Ramp: 10°C/min to 310°C Ramp2->Ramp3 Hold Hold: 5 mins @ 310°C (Ensures Elution) Ramp3->Hold Detect Detection (FID/MS): Source/Detector > 300°C Hold->Detect SST System Suitability Test: Check Tailing Factor (Tf < 1.2) Detect->SST

Figure 2: Step-by-step GC protocol emphasizing the high-temperature ramp required for C18 ketones.

Detailed Method Parameters
  • Column: 30m x 0.25mm ID x 0.25µm film (5% Phenyl phase).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 280°C. Note: High inlet temperature is vital to prevent discrimination of high-boiling compounds.

  • Oven Program:

    • Initial: 80°C (1 min hold).

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 10°C/min to 310°C.

    • Hold: 5-10 minutes.

  • Detector (FID): 320°C. (Must be hotter than the column max to prevent condensation).

Self-Validating System (SST): Before running samples, inject a standard of 2-Octadecanone. Calculate the Tailing Factor (Tf) .

  • Pass:

    
     (Indicates inert flow path).
    
  • Fail:

    
     (Indicates active sites in the liner or column degradation; change liner and trim column).
    
Authoritative Grounding & References

The recommendations above are grounded in the fundamental principles of Kovats Retention Indices and column phase selectivity. The shift in retention indices between non-polar and polar phases for ketones is well-documented in pheromone and flavor libraries.

References:

  • NIST Mass Spectrometry Data Center. Retention Indices for 2-Octadecanone and related Ketones. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Agilent Technologies. GC Column Selection Guide: Factors Affecting Resolution and Thermal Stability. Available at: [Link]

  • Restek Corporation. Guide to Stationary Phases: Capillary Column Selection. (General reference for phase polarity and temperature limits). Available at: [Link]

  • The Pherobase. Retention Index Data for Octadecanal and Octadecanone derivatives. (Provides comparative RI data on DB-5 vs. Wax). Available at: [Link]

Sources

Introduction: The Critical Role of 2-Octadecanone in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Octadecanone Reference Standards for Researchers, Scientists, and Drug Development Professionals

2-Octadecanone (CAS: 7373-13-9), also known as methyl n-hexadecyl ketone, is a long-chain saturated ketone with the molecular formula C₁₈H₃₆O.[1][2] It is a waxy solid at room temperature with a melting point between 50-54°C.[1][3] This compound is not merely an inert chemical; it is found in nature and utilized across various industries, including as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in the food industry.[1] In a research context, its long alkyl chain and ketone functionality make it a subject of interest in lipidomics, environmental analysis, and as a potential biomarker.

The accuracy and reliability of any quantitative or qualitative analysis of 2-Octadecanone hinge on the quality of the reference standard used. A reference standard serves as the benchmark against which an unknown sample is compared.[4][5] Therefore, selecting a high-purity, well-characterized standard is not a trivial preliminary step but the very foundation of robust and reproducible scientific outcomes. This guide provides a comprehensive comparison of 2-Octadecanone reference materials, outlines a detailed protocol for their verification, and offers expert insights into ensuring analytical integrity.

Pillar 1: Deconstructing the Quality of a Reference Standard

Before comparing specific standards, it is crucial to understand the key attributes that define their quality. These are typically detailed in the Certificate of Analysis (CoA), a formal document from the manufacturer that provides the results of their quality control testing.[6][7]

Primary vs. Secondary Standards:

  • Primary Reference Standards are of the highest possible purity (typically ≥99.5%) and are extensively characterized.[8][9] Their value is accepted without reference to other standards. They are produced by national metrology institutes or accredited reference material producers following guidelines like ISO 17034.[10][11][12]

  • Secondary Reference Standards are characterized by comparison to a primary reference standard. They are used for routine laboratory quality control and are a more cost-effective option for daily use.

Key Parameters on a Certificate of Analysis (CoA):

  • Identity: Unambiguous confirmation of the chemical structure, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

  • Purity: The most critical parameter for quantitative analysis. It is often determined by a chromatographic method (e.g., GC, HPLC) and expressed as a percentage.

  • Assigned Value/Potency: For quantitative standards, this value corrects for the presence of impurities and residual solvents, providing the "true" concentration of the analyte.

  • Uncertainty: A range within which the true value of the assigned purity or concentration is believed to lie, reported with a specific level of confidence.[13]

  • Homogeneity and Stability: Data demonstrating that the material is uniform throughout the batch and will remain stable under specified storage conditions for a defined period.

Pillar 2: A Comparative Framework for 2-Octadecanone Reference Standards

When sourcing a 2-Octadecanone reference standard, researchers will encounter materials from various suppliers with differing levels of characterization. The choice is not simply about the highest purity but about the fitness for a specific application. A standard for qualitative identification may have less stringent requirements than one used for a quantitative assay in a regulated environment.[9]

Below is a comparative table illustrating typical specifications for two hypothetical 2-Octadecanone reference standards. This serves as a guide for what researchers should look for when evaluating real-world options.

Parameter Alternative A (Primary Standard) Alternative B (Secondary Standard) Significance for the Researcher
Purity (by GC-FID) 99.8% (Assigned Value)98.5% (Area % Purity)High Impact: An assigned value from a primary standard accounts for all impurities. A simple area % purity may not accurately reflect the true content, as different impurities can have different detector responses.[14]
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IRMS, IRMedium Impact: Comprehensive NMR data provides unequivocal structural confirmation. For routine identity checks, MS and IR are often sufficient.
Water Content (Karl Fischer) <0.1%<0.5%High Impact: Water adds mass without contributing to the analyte signal, leading to underestimation of the target compound if not accounted for.
Residual Solvents (GC-HS) <0.05%Not specifiedMedium Impact: Residual solvents from synthesis can interfere with analysis and contribute to the non-analyte mass of the standard.
Traceability Traceable to NIST SRMTraceable to in-house primary standardHigh Impact (for regulated labs): Traceability to a national metrology institute (like NIST) provides the highest level of confidence and is often required for regulatory submissions.
ISO Accreditation Produced under ISO 17034Produced under ISO 9001High Impact: ISO 17034 is the specific standard for the competence of reference material producers, ensuring rigorous quality control over production, characterization, and stability.[12][15] ISO 9001 is a more general quality management system.

Pillar 3: Experimental Verification of a 2-Octadecanone Reference Standard

Trust, but verify. Even with a comprehensive CoA, it is good laboratory practice to perform an in-house verification of a new reference standard. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this due to its high resolution and ability to both separate and identify the compound and any potential impurities.

Experimental Protocol: GC-MS Purity and Identity Verification

Objective: To confirm the identity and assess the chromatographic purity of a 2-Octadecanone reference standard.

Methodology Rationale: Gas chromatography is chosen due to the volatility of 2-Octadecanone at elevated temperatures. A non-polar capillary column (e.g., DB-5ms) is selected because it separates compounds primarily based on their boiling points, which is effective for separating long-chain hydrocarbons and their derivatives. Mass spectrometry provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 2-Octadecanone reference standard.

    • Dissolve in 10.0 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution. Causality: Hexane and ethyl acetate are excellent solvents for long-chain ketones and are highly volatile, ensuring they do not interfere with the analyte peak.

    • Perform a serial dilution to create a working standard of approximately 10 µg/mL.

  • Instrumentation (Typical GC-MS Parameters):

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C. Causality: A high injector temperature ensures rapid and complete vaporization of the long-chain ketone. A split injection prevents column overloading with a concentrated sample.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes. Causality: This temperature program allows for the separation of any lower-boiling point impurities from the main 2-Octadecanone peak and ensures that any higher-boiling point compounds are eluted from the column.

    • MS Transfer Line: 290°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Quadrupole: 150°C.

    • Scan Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the working standard solution.

    • Acquire the total ion chromatogram (TIC).

    • Integrate all peaks in the chromatogram.

    • Obtain the mass spectrum of the major peak and compare it to a reference library (e.g., NIST) to confirm the identity of 2-Octadecanone. The molecular ion (m/z 268.5) may be weak, but characteristic fragments should be present.[2]

    • Calculate the purity by area percent: Purity % = (Area of 2-Octadecanone Peak / Total Area of All Peaks) * 100.

Visualizing the Workflow

The following diagram outlines the logical flow of the verification process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 inst Instrument Setup (Column, Temp, Flow) prep3->inst inj Inject Sample (1 µL) inst->inj acq Acquire Data (TIC & Mass Spectra) inj->acq id Identity Confirmation (Compare Mass Spectrum to Library) acq->id purity Purity Calculation (Area % Integration) id->purity report Final Report & Approval purity->report

Caption: Workflow for the GC-MS verification of a 2-Octadecanone reference standard.

Interpreting the Results: A Self-Validating System
  • Identity Confirmation: The acquired mass spectrum for the main peak should show a strong match (>90%) with the NIST library spectrum for 2-Octadecanone. This confirms you have the correct material.

  • Purity Assessment: The area percent purity calculated should be in close agreement with the value stated on the CoA. Minor discrepancies can arise from differences in instrumentation and integration parameters.

  • Impurity Profile: Any additional peaks in the chromatogram represent impurities. The mass spectra of these peaks can be used to tentatively identify them (e.g., shorter or longer chain ketones, isomers, or residual solvents).

This protocol acts as a self-validating system. If the identity is confirmed and the purity matches the certificate, the standard is validated for use. If not, it triggers an investigation.

Troubleshooting Common Analytical Issues

Effective troubleshooting is a hallmark of an experienced scientist. The following decision tree illustrates a logical approach to common problems encountered during the GC-MS analysis of long-chain ketones.

Troubleshooting start Analysis Complete q_peak_shape Is Peak Shape Symmetrical? start->q_peak_shape a_peak_shape_no Peak Tailing or Fronting q_peak_shape->a_peak_shape_no No q_rt_stable Is Retention Time (RT) Stable? q_peak_shape->q_rt_stable Yes sol_peak_shape Action: - Check for active sites in liner/column - Trim column front end - Increase injector temperature a_peak_shape_no->sol_peak_shape a_rt_no RT Drifting q_rt_stable->a_rt_no No q_purity_match Does Purity Match CoA? q_rt_stable->q_purity_match Yes sol_rt Action: - Check for leaks in the system - Verify carrier gas flow rate - Ensure oven temperature is stable a_rt_no->sol_rt a_purity_no Purity Discrepancy q_purity_match->a_purity_no No end Standard Verified q_purity_match->end Yes sol_purity Action: - Review integration parameters - Check for sample degradation - Consider detector response differences a_purity_no->sol_purity

Caption: A decision tree for troubleshooting common GC-MS analytical issues.

Alternative Methodologies: HPLC Analysis

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) can also be used, particularly for samples in complex matrices or for non-volatile ketones. However, since long-chain ketones like 2-Octadecanone lack a strong chromophore, direct UV detection is challenging. A common strategy is pre-column derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH), which attaches a UV-active tag to the ketone.[16] The resulting hydrazone can then be readily detected by a UV-Vis or Diode-Array Detector (DAD).[16] This method is powerful but introduces additional sample preparation steps and potential sources of variability.

Conclusion

References

  • LookChem. 2-OCTADECANONE. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81844, 2-Octadecanone. [Link]

  • Sacks, D. B. (2022). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. The journal of applied laboratory medicine, 7(3), 765–774. [Link]

  • iTeh Standards. ISO Guide 34:2000 General requirements for the competence of reference material producers. [Link]

  • National Institute of Standards and Technology. Certificate of Analysis, Standard Reference Material® 3284. [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D., & Marriott, P. J. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 847-854. [Link]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. [Link]

  • Idu, M., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Journal of Complementary and Alternative Medical Research, 14(2), 20-29. [Link]

  • Higgins, C. (2020). Update on Measuring Ketones. The journal of applied laboratory medicine, 5(3), 588–596. [Link]

  • Dabrio, M., et al. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. JRC Publications Repository. [Link]

  • Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 232-241. [Link]

  • World Health Organization. (2010). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. [Link]

  • Omoregie, E. S., & Afolayan, A. J. (2018). Gas chromatography-Mass spectrometry (GC-MS) analysis of bioactive components present in grape citrus peel in Nigeria. GSC Biological and Pharmaceutical Sciences, 5(2), 033-043. [Link]

  • SafetyCulture. How to Get a Certificate of Analysis (COA). [Link]

  • Shimadzu. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]

  • Idu, M., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). [Link]

  • Perry Johnson Laboratory Accreditation, Inc. ISO GUIDE 34: 2009 WORKING DOCUMENT. [Link]

  • Pharos. 2-octadecanone. [Link]

  • American Association for Clinical Chemistry. Ketone Testing. [Link]

  • Rajeswari, G., & Murugan, M. (2023). Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria longiflora l.f.. Journal of Pharmacognosy and Phytochemistry, 12(3), 1-6. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Rathore, A. S., & Mhatre, R. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

  • Agilent Technologies. Agilent ULTRA Analytical Standards and Certified Reference Materials. [Link]

  • Brammer Standard Company, Inc. Certificate of Analysis. [Link]

  • Al-zubaidy, A. A. A., et al. (2017). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride extracts from Senna italica leaves. Journal of Applied Pharmaceutical Science, 7(6), 073-082. [Link]

  • Tsikas, D., et al. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. Analytical Biochemistry, 384(1), 104-111. [Link]

  • Ortiz-Soto, M. E., et al. (2020). Validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the fermentation of agave juice by HPLC-RI. Journal of Microbiology, Biotechnology and Food Sciences, 9(5), 930-933. [Link]

  • Alfa Chemistry. A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]

  • Miller, J. J., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Clinica Chimica Acta, 553, 117739. [Link]

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  • News-Medical.Net. ISO Guide 34. [Link]

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  • National Institute of Standards and Technology. Methyl n-hexadecyl ketone. [Link]

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Comparative Guide: Synthesis of 2-Octadecanone (Stearyl Methyl Ketone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Octadecanone (


) is a critical Phase Change Material (PCM) with a melting point (

) ideal for thermal energy storage and electronic thermal management. It also serves as a key intermediate in the synthesis of pheromones and surfactants.

This guide evaluates three distinct synthetic methodologies. Unlike short-chain methyl ketones, the synthesis of 2-octadecanone presents unique challenges regarding solubility and regiochemical control . In long-chain substrates, separating the target 2-isomer from internal ketone byproducts (e.g., 3-octadecanone) is thermodynamically difficult, making regioselectivity the paramount success metric.

The Three Pathways Evaluated:
  • Wacker-Tsuji Oxidation: Direct oxidation of 1-octadecene.

  • Acetoacetic Ester Synthesis: C-C bond formation via alkylation.

  • Green Aerobic Oxidation: Catalytic dehydrogenation of 2-octadecanol.

Comparative Performance Matrix

The following data aggregates experimental baselines for laboratory-to-pilot scale preparations.

MetricMethod A: Wacker-TsujiMethod B: Acetoacetic EsterMethod C: Aerobic Alcohol Ox.
Precursor 1-OctadeceneEthyl Acetoacetate + 1-Bromohexadecane2-Octadecanol
Atom Economy High (Addn of O)Low (Loss of

+ EtOH)
High (Loss of

)
Reaction Time 2–6 Hours12–18 Hours (2 steps)1–4 Hours
Yield (Isolated) 85–92%65–72%94–98%
Regioselectivity Moderate (60–80%) Perfect (>99%) Perfect (>99%)
Major Impurity Internal ketones (3-, 4-octadecanone)Decarboxylation byproductsUnreacted alcohol
Purification Difficult (Recrystallization often fails to remove isomers)Moderate (Distillation/Recrystallization)Easy (Silica plug/Recrystallization)
Scalability High (Industrial standard)Moderate (Stoichiometric waste)High (Flow chemistry compatible)

Detailed Technical Analysis & Protocols

Method A: Modified Wacker-Tsuji Oxidation

Best for: Industrial scale production where minor isomeric impurities are tolerable.

The Mechanism: Classically, the Wacker process uses


 and 

to oxidize terminal alkenes. However, for

chains, the standard DMF/Water solvent system fails due to the lipophilicity of 1-octadecene. A modified solvent system (Acetonitrile/NMP) or Phase Transfer Catalysis (PTC) is required to facilitate the interaction between the lipophilic olefin and the hydrophilic catalyst.

Critical Insight: Long-chain alkenes suffer from palladium-catalyzed isomerization (chain walking) before oxidation occurs. This results in a mixture of 2-octadecanone, 3-octadecanone, and 4-octadecanone. While conversion is high, useful yield is limited by this isomerization.

Experimental Protocol:

  • Charge: In a high-pressure reactor, dissolve

    
     (1 mol%) and 
    
    
    
    (10 mol%) in a mixture of Acetonitrile:Water (7:1).
  • Addition: Add 1-octadecene (1.0 equiv).

  • Oxidation: Pressurize with

    
     (1-3 atm) or add tert-butyl hydroperoxide (TBHP) dropwise if avoiding high-pressure gas.
    
  • Reaction: Heat to 60°C for 4 hours. Vigorous stirring (>800 RPM) is essential to maximize interfacial surface area.

  • Work-up: Extract with hexane. Wash with brine to remove copper salts. Dry over

    
    .
    
  • Purification: Recrystallize from ethanol. Note: Isomers are difficult to separate.

WackerCycle Alkene 1-Octadecene Pd_Complex Pd(II)-Alkene Complex Alkene->Pd_Complex Coordination Hydroxypalladation Hydroxypalladation (Water Attack) Pd_Complex->Hydroxypalladation Nucleophilic Attack Isomer Isomerization (Chain Walking) Pd_Complex->Isomer Side Reaction Elimination Beta-Hydride Elimination Hydroxypalladation->Elimination Product 2-Octadecanone Elimination->Product Pd0 Pd(0) Species Elimination->Pd0 Release Pd0->Pd_Complex Re-oxidation via Cu(II)/O2 Regen Cu(II) -> Cu(I) Regeneration Isomer->Pd_Complex Internal Alkene

Figure 1: Catalytic cycle of Wacker Oxidation highlighting the critical isomerization side-reaction pathway.

Method B: Acetoacetic Ester Synthesis

Best for: Laboratory synthesis requiring absolute regiochemical purity (>99%).

The Mechanism: This is a classic


 alkylation followed by hydrolysis and decarboxylation. The enolate of ethyl acetoacetate attacks 1-bromohexadecane. Because the alkylation occurs exclusively at the alpha-carbon, zero isomerization  is observed. The methyl ketone structure is "locked in" by the starting material.

Critical Insight: The "bottleneck" is the decarboxylation step. It requires harsh acidic conditions which can cause emulsions with the fatty chain. Using a phase-transfer catalyst during the initial alkylation significantly improves the yield of the C16-alkylation.

Experimental Protocol:

  • Enolate Formation: Dissolve Sodium Ethoxide (1.1 equiv) in absolute ethanol. Add Ethyl Acetoacetate (1.0 equiv) at 0°C. Stir for 30 min.

  • Alkylation: Add 1-Bromohexadecane (1.0 equiv) dropwise. Reflux for 4–6 hours. Observation: NaBr precipitate forms.

  • Hydrolysis/Decarboxylation: Add 10% NaOH (aq) and reflux for 2 hours (saponification). Acidify with dilute

    
     and reflux for another 2 hours to induce decarboxylation.
    
  • Work-up: Extract the oily layer with diethyl ether.

  • Purification: Distillation is required to remove unreacted bromo-alkane.

Acetoacetic EAA Ethyl Acetoacetate Enolate Enolate Anion EAA->Enolate NaOEt Intermediate Alpha-Hexadecyl Acetoacetate Enolate->Intermediate + C16-Br (SN2) BetaKetoAcid Beta-Keto Acid Intermediate->BetaKetoAcid H3O+ / Heat Product 2-Octadecanone BetaKetoAcid->Product -CO2 Waste CO2 + Ethanol BetaKetoAcid->Waste

Figure 2: Linear pathway of Acetoacetic Ester synthesis ensuring specific regiochemistry.

Method C: Green Aerobic Oxidation of 2-Octadecanol

Best for: Sustainable synthesis when the secondary alcohol is available.

The Mechanism: This method utilizes a catalytic system (e.g., TEMPO/NaOCl or Ru/Alumina) to dehydrogenate the alcohol. It is the "greenest" approach as it often uses air as the oxidant and produces water as the only byproduct.

Critical Insight: Unlike Method A, this does not involve alkene intermediates, so no isomerization occurs. The challenge here is over-oxidation (Cleavage of the C-C bond to form carboxylic acids), though this is rare with secondary alcohols compared to primary ones.

Experimental Protocol (TEMPO variant):

  • Charge: Dissolve 2-Octadecanol (1.0 equiv) in Dichloromethane (or Ethyl Acetate for green compliance).

  • Catalyst: Add TEMPO (1 mol%) and NaBr (10 mol%).

  • Oxidant: Cool to 0°C. Add aqueous NaOCl (bleach, 1.1 equiv) buffered with

    
     dropwise.
    
  • Reaction: Stir vigorously at 0°C for 60 minutes. The mixture will turn orange/red.

  • Quench: Add aqueous Sodium Thiosulfate.

  • Purification: The conversion is usually quantitative. Simple filtration through a silica plug yields pure ketone.

Decision Framework

Use the following logic flow to select the appropriate method for your specific application.

DecisionTree Start Select Synthesis Route Q1 Is Regiochemical Purity Critical? (>99% 2-isomer required?) Start->Q1 BranchA Method A: Wacker Oxidation (Lowest Cost, High Throughput) Q1->BranchA No (Industrial/PCM) BranchB BranchB Q1->BranchB Yes (Pharma/Pheromone) Q2 Is 2-Octadecanol Available? BranchB->Q2 MethodC Method C: Aerobic Oxidation (Greenest, High Yield) Q2->MethodC Yes MethodB Method B: Acetoacetic Ester (Most Reliable Regiocontrol) Q2->MethodB No (Start from Alkyl Halide)

Figure 3: Decision matrix for selecting the optimal synthesis route based on purity requirements and precursor availability.

References

  • Escola, J. M., et al. (2008).[1] "Modified Wacker TBHP oxidation of 1-dodecene."[1][2] Applied Catalysis A: General, 335(2), 137–144.[1] [1]

  • Organic Syntheses. (1936). "Ethyl n-Butylacetoacetate." Organic Syntheses, Coll. Vol. 1, p.248. (Representative protocol for long-chain alkylation).

  • Stahl, S. S. (2004). "Palladium Catalysis for Aerobic Oxidation of Alcohols." Science, 309(5742), 1824-1826.

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.

  • Shikichi, Y., & Mori, K. (2012).[3] "Synthesis of all the stereoisomers of 6-methyl-2-octadecanone... sex pheromone components." Bioscience, Biotechnology, and Biochemistry, 76(10), 1943-51.[3] (Validates Acetoacetic Ester route for pheromones).

Sources

Comparative Synthesis Guide: 2-Octadecanone vs. 9-Octadecanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Regiocontrol

In the synthesis of long-chain ketones (LCKs), the position of the carbonyl group dictates the molecule's physical properties—specifically melting point, volatility, and packing density in lipid formulations.

  • 2-Octadecanone (Methyl Hexadecyl Ketone): Represents terminal functionalization . It is synthesized via the oxidation of alpha-olefins. Its asymmetry creates a "head-tail" polarity useful in surfactants and pheromone synthesis.

  • 9-Octadecanone (Octyl Nonyl Ketone): Represents internal functionalization . It is a pseudo-symmetrical molecule synthesized via fragment coupling. Its symmetry leads to higher crystallinity and utility in Phase Change Materials (PCMs) and lipid nanoparticles (LNPs).

This guide contrasts the Wacker-Tsuji Oxidation (for the 2-isomer) against the Grignard-Nitrile Coupling (for the 9-isomer), evaluating them on regioselectivity, scalability, and atom economy.

Target Molecule Profiles

Feature2-Octadecanone9-Octadecanone
Structure


Symmetry Highly AsymmetricPseudo-Symmetrical
Melting Point 52 °C~50–53 °C (Polymorphic)
Key Precursor 1-Octadecene (Alpha-olefin)Nonyl Bromide & Nonanitrile
Synthetic Strategy Oxidative FunctionalizationNucleophilic Assembly
Primary Challenge Preventing internal isomerizationSuppressing double-addition (Tertiary alcohol)

Synthesis A: 2-Octadecanone via Wacker-Tsuji Oxidation

The industrial standard for synthesizing methyl ketones from terminal olefins is the Wacker oxidation.[1][2] For long-chain substrates like 1-octadecene, the classical aqueous conditions fail due to solubility issues. We utilize the Tsuji-Wacker modified protocol using DMF/Water, which ensures phase homogeneity and rapid turnover.

The Mechanism (Catalytic Cycle)

The reaction relies on a Palladium(II)/Copper(II) redox shuttle. The critical step for regiocontrol is the Markovnikov addition of water to the coordinated alkene.

WackerCycle Pd_start PdCl2 (Active Catalyst) Coordination Alkene Coordination (1-Octadecene) Pd_start->Coordination Nucleophilic Nucleophilic Attack (H2O -> OH-) Coordination->Nucleophilic Regioselective Elimination Beta-Hydride Elimination (Enol Formation) Nucleophilic->Elimination Tautomerization Tautomerization -> 2-Octadecanone Elimination->Tautomerization Reduction Pd(0) Species Elimination->Reduction Pd(II) -> Pd(0) Reoxidation Re-oxidation by CuCl2 (O2 Terminal Oxidant) Reduction->Reoxidation Cu(II) -> Cu(I) Reoxidation->Pd_start Regeneration

Figure 1: The Tsuji-Wacker catalytic cycle emphasizing the Pd(0)/Pd(II) redox loop facilitated by Copper(II) and Oxygen.

Experimental Protocol (Self-Validating)

Reagents:

  • 1-Octadecene (25.2 g, 100 mmol)

  • PdCl₂ (177 mg, 1.0 mmol, 1 mol%)

  • CuCl (990 mg, 10 mmol, 10 mol%)

  • DMF (70 mL) / Deionized Water (10 mL)

  • Oxygen (Balloon)[1]

Step-by-Step Workflow:

  • Catalyst Activation: In a 250 mL three-neck flask, dissolve PdCl₂ and CuCl in the DMF/H₂O mixture. Stir vigorously under an O₂ atmosphere (balloon) for 30 minutes until the solution turns a dark green/black (active catalytic species).

  • Addition: Add 1-octadecene dropwise over 10 minutes. The internal temperature will rise slightly (exothermic).

  • Reaction: Stir at 60°C for 6–8 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the olefin spot (Rf ~0.9) and appearance of the ketone (Rf ~0.5) validates progress.

  • Workup:

    • Dilute with 3N HCl (50 mL) to solubilize copper salts.

    • Extract with diethyl ether (3 x 50 mL).

    • Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from cold acetone or perform flash chromatography (Silica, 0-5% EtOAc in Hexane).

Critical Insight: Using DMF is non-negotiable for C18 chains. In pure water, 1-octadecene forms micelles that prevent Pd coordination, stalling the reaction or forcing isomerization to internal alkenes.

Synthesis B: 9-Octadecanone via Grignard-Nitrile Coupling

Unlike the 2-isomer, the 9-isomer requires constructing the carbon skeleton from smaller fragments to guarantee the carbonyl position. Oxidizing "internal" alkenes (like oleic acid derivatives) typically yields a mixture of 9- and 10-ketones. Therefore, we use a Grignard addition to a nitrile , which is regiospecific.

Retrosynthesis: 9-Octadecanone (C18)


 Nonylmagnesium Bromide (C9) + Nonanitrile (C9).
(Note: Nonanitrile provides the C1 carbon of the nitrile group + C8 tail = C9 total. The Grignard provides C9 chain. Total = 18).
The Mechanism (Imine Intermediate)

This route avoids the "over-addition" problem common with acid chlorides. The Grignard reagent adds once to the nitrile to form a stable magnesium imine salt, which hydrolyzes to the ketone only upon acidic workup.

GrignardPath Reactants Nonyl-MgBr + Nonanitrile Transition Nucleophilic Attack on Nitrile Carbon Reactants->Transition Intermediate Magnesium Imine Salt (Stable to further attack) Transition->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product 9-Octadecanone Hydrolysis->Product - NH4+

Figure 2: The Grignard-Nitrile pathway. The stability of the intermediate imine salt prevents the formation of tertiary alcohols.

Experimental Protocol

Reagents:

  • Nonyl bromide (20.7 g, 100 mmol)

  • Magnesium turnings (2.6 g, 110 mmol)

  • Nonanitrile (13.9 g, 100 mmol)

  • Anhydrous THF (100 mL)

  • Toluene (50 mL)

Step-by-Step Workflow:

  • Grignard Formation:

    • Flame-dry a 500 mL flask under Argon. Add Mg turnings.

    • Add 10 mL of Nonyl bromide solution in THF to initiate (iodine crystal may be needed). Once reflux starts, add the rest dropwise.[3] Reflux for 1 hour to ensure complete formation of Nonyl-MgBr.

  • Coupling:

    • Cool the Grignard solution to 0°C.

    • Add Nonanitrile (diluted in Toluene) dropwise.

    • Crucial Step: After addition, distill off the THF and replace with Toluene, then reflux at 110°C for 4 hours.

    • Why? Nitriles are electrophilically sluggish. Higher temperatures (toluene reflux) are required to drive the addition to the imine salt.

  • Hydrolysis:

    • Cool to room temperature.[4][5] Pour the mixture into ice-cold 10% H₂SO₄ (200 mL).

    • Stir vigorously for 2 hours. The imine salt hydrolyzes to the ketone.

  • Purification:

    • Extract with Hexane.[3][6] Wash with NaHCO₃.[6]

    • Recrystallization: 9-Octadecanone crystallizes beautifully from Ethanol/Methanol at 0°C.

Comparative Performance Analysis

Metric2-Octadecanone (Wacker)9-Octadecanone (Grignard)
Atom Economy High. Only O₂ is consumed; H₂O is byproduct.Low. Mg, Bromide, and NH₃ are waste products.
Regioselectivity >98% Methyl Ketone (with proper catalyst).100% Specific (Structural guarantee).
Purification Difficult.[6][7] Removing trace Pd/Cu is critical for pharma use.Moderate. Main impurity is nonadecane (Wurtz coupling).
Scalability Excellent. Continuous flow compatible.Moderate. Batch process; exotherms require control.
Safety Profile Risks: O₂ flammability, Heavy metals.Risks: Pyrophoric Grignard, Cyanide traces (if nitrile degrades).
Conclusion & Recommendation
  • Choose the Wacker Route (2-Octadecanone) if you require a cost-effective, scalable surfactant precursor or if the position of the ketone must be terminal for steric reasons.

  • Choose the Grignard Route (9-Octadecanone) if you are developing Phase Change Materials or solid lipid nanoparticles where symmetry and crystallinity are paramount. The specific placement of the ketone in the center of the chain maximizes Van der Waals packing efficiency.

References

  • Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(5), 369-384.

  • Moffett, R. B., & Shriner, R. L. (1941). Methyl n-Amyl Ketone (Method using Nitrile-Grignard). Organic Syntheses, Coll. Vol. 3, p.562. (Adapted for long chains).[8]

  • BenchChem. (2025).[6] 9-Octadecanone Product & Synthesis Data.

  • PubChem. (2025). Compound Summary: 2-Octadecanone.[8][9][10] National Library of Medicine.

  • Stenutz, R. (2025). Physical Properties of 2-Octadecanone.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.